molecular formula C8H8O3 B2998362 2,5-Dihydroxy-4-methylbenzaldehyde CAS No. 52010-89-6

2,5-Dihydroxy-4-methylbenzaldehyde

Número de catálogo: B2998362
Número CAS: 52010-89-6
Peso molecular: 152.149
Clave InChI: CWFNERGGFAXZRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-Dihydroxy-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,5-dihydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFNERGGFAXZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6), a key aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its current and prospective applications, particularly in the development of novel therapeutic agents. Emphasis is placed on the synthesis of Schiff base derivatives and their promising biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials research.

Introduction

This compound is a substituted aromatic aldehyde characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This substitution pattern imparts a unique combination of reactivity and electronic properties, making it a versatile building block in organic synthesis. The aldehyde functional group readily participates in condensation reactions, most notably in the formation of Schiff bases, while the hydroxyl groups can be modulated to fine-tune the electronic and steric characteristics of the resulting molecules. Its structural similarity to other biologically active benzaldehyde derivatives suggests its potential as a scaffold in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 52010-89-6--INVALID-LINK--
Molecular Formula C₈H₈O₃--INVALID-LINK--
Molecular Weight 152.15 g/mol --INVALID-LINK--
Appearance Solid (predicted)General chemical knowledge
Storage 4°C, stored under nitrogen--INVALID-LINK--
Topological Polar Surface Area (TPSA) 57.53 Ų--INVALID-LINK--
LogP 1.21872--INVALID-LINK--
Hydrogen Bond Donors 2--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Rotatable Bonds 1--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically involving the formylation of a suitable precursor followed by demethylation. A plausible and commonly employed strategy involves the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene to yield 2,5-dimethoxy-4-methylbenzaldehyde, which is then demethylated to the final product.

G 2,5-Dimethoxytoluene 2,5-Dimethoxytoluene 2,5-Dimethoxy-4-methylbenzaldehyde 2,5-Dimethoxy-4-methylbenzaldehyde 2,5-Dimethoxytoluene->2,5-Dimethoxy-4-methylbenzaldehyde Vilsmeier-Haack (POCl3, DMF) This compound This compound 2,5-Dimethoxy-4-methylbenzaldehyde->this compound Demethylation (e.g., BBr3)

Caption: Synthetic overview for this compound.

Synthesis of the Precursor: 2,5-Dimethoxy-4-methylbenzaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[1][2]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool N-methylformanilide and phosphorus oxychloride (POCl₃) at a 1:1 molar ratio. Stir at room temperature for approximately 40-50 minutes to form the Vilsmeier reagent.

  • Formylation: To the prepared Vilsmeier reagent, add 2,5-dimethoxytoluene. Heat the reaction mixture to 50°C and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and hydrolyze by the slow addition of an aqueous sodium acetate solution. Extract the product with a suitable organic solvent, such as diethyl ether. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a solvent like hexane to yield pure 2,5-dimethoxy-4-methylbenzaldehyde.[1][2]

Demethylation to this compound

The final step involves the cleavage of the methyl ethers to yield the dihydroxy product. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere, dissolve the 2,5-dimethoxy-4-methylbenzaldehyde in a suitable anhydrous solvent, such as dichloromethane (DCM).

  • Demethylation: Cool the solution to a low temperature (e.g., 0°C or -78°C) and slowly add a solution of boron tribromide in DCM. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.

  • Quenching and Extraction: Carefully quench the reaction with water or methanol. The product is then extracted into an organic solvent, washed, dried, and concentrated.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization to afford the final product.

Note: This is a representative protocol. Specific reaction conditions may require optimization.

Spectroscopic Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the aromatic protons, the hydroxyl protons (which may be broad and their chemical shift dependent on concentration and solvent), and the methyl group protons (around 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehydic carbon (around 190 ppm), as well as signals for the aromatic carbons, with those attached to the hydroxyl groups shifted downfield. The methyl carbon will appear at a higher field.

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹), a C=O stretching vibration for the aldehyde (around 1650-1700 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl group.[3]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl group.[4]

Applications in Drug Development and Medicinal Chemistry

The structural motif of dihydroxybenzaldehyde is prevalent in many biologically active natural products and synthetic compounds. The ability of this compound to serve as a scaffold for the synthesis of derivatives, particularly Schiff bases, opens up numerous avenues for drug discovery.

Schiff Base Derivatives as Potential Therapeutic Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The imine linkage is crucial for their biological function, and the substituents on the aromatic rings can be varied to modulate their activity and selectivity.

G cluster_0 Potential Therapeutic Applications This compound This compound Schiff Base Derivative Schiff Base Derivative This compound->Schiff Base Derivative + Primary Amine (R-NH2) Biological Activity Biological Activity Schiff Base Derivative->Biological Activity Leads to Anticancer Anticancer Biological Activity->Anticancer Antimicrobial Antimicrobial Biological Activity->Antimicrobial Anti-inflammatory Anti-inflammatory Biological Activity->Anti-inflammatory

Caption: Formation of biologically active Schiff base derivatives.

Synthesis of Schiff Base Derivatives: A General Protocol

  • Reaction Setup: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol.

  • Reaction: Heat the mixture to reflux for several hours, often with a catalytic amount of acid (e.g., acetic acid).

  • Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent.

Anticancer and Antimicrobial Potential

Studies on Schiff bases derived from other dihydroxybenzaldehyde isomers have demonstrated significant biological activity. For instance, derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Hsp90, a molecular chaperone that is a key target in cancer therapy.[5] It is plausible that Schiff bases derived from this compound could exhibit similar or novel anticancer properties.

Furthermore, dihydroxybenzaldehydes and their derivatives have shown promising antimicrobial activity.[8][9][10] For example, 2,5-dihydroxybenzaldehyde (gentisaldehyde) has been shown to be effective against Staphylococcus aureus, a common pathogen responsible for bovine mastitis.[8][10] The synthesis of Schiff base derivatives of this compound could lead to the development of new antimicrobial agents with improved efficacy and a broader spectrum of activity. A study on a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde showed antibacterial activity against S. aureus and E. faecalis.[11]

Safety and Handling

Specific toxicological data for this compound is limited. However, based on the safety profiles of related dihydroxybenzaldehyde isomers, a degree of caution is warranted.

General Safety Precautions:

  • Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12][13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

It is strongly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive scaffold for the development of novel compounds with a wide range of applications. The exploration of its Schiff base derivatives, in particular, holds promise for the discovery of new anticancer and antimicrobial agents. Further research into the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

2,5-Dihydroxy-4-methylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-4-methylbenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound (CAS No. 52010-89-6). As a functionalized aromatic aldehyde, this compound represents a versatile scaffold for chemical synthesis and a key building block in the development of novel therapeutic agents. Its unique electronic and structural characteristics, arising from the interplay between the aldehyde and two hydroxyl substituents on a toluene backbone, govern its utility and reactivity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, handling, and application. We will delve into its spectroscopic signature, logical synthetic pathways, key reaction mechanisms, and its emerging role in medicinal chemistry, particularly as a derivative of known bioactive phenols.

Molecular Profile and Physicochemical Properties

This compound is a crystalline solid whose structure is foundational to its chemical behavior. The molecule features a benzene ring substituted with an aldehyde group (-CHO), two hydroxyl groups (-OH) at positions 2 and 5, and a methyl group (-CH₃) at position 4. The ortho and para relationship of the hydroxyl groups to the aldehyde function significantly influences the molecule's reactivity through effects like intramolecular hydrogen bonding and resonance stabilization.

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 52010-89-6[1]
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1]
Physical Form Solid[1]
Purity ≥95% (typical commercial grade)[1][2]
InChI Key CWFNERGGFAXZRM-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 57.53 Ų[2]
LogP 1.21872[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

Synthesis and Manufacturing

The synthesis of this compound is most logically achieved through the electrophilic formylation of 4-methylresorcinol (4-methylbenzene-1,3-diol, CAS: 496-73-1).[3] The electron-rich nature of the resorcinol ring, further activated by the methyl group, makes it highly susceptible to formylation. While several methods exist for this transformation (e.g., Gattermann, Vilsmeier-Haack, Duff reaction), the Gattermann reaction provides a classic and effective route.

Causality in Experimental Design: The Gattermann reaction utilizes hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid catalyst (e.g., AlCl₃) to generate a formylating agent in situ. The choice of this method is dictated by the high reactivity of the phenolic substrate, which requires carefully controlled conditions to prevent polymerization or side reactions. The reaction introduces the aldehyde group predominantly at the highly activated position ortho to one hydroxyl group and para to the other, leading to the desired product.

G Start 2,5-Dihydroxy- 4-methylbenzaldehyde Product_Imine Schiff Base (Imine) Start->Product_Imine R-NH₂ (Condensation) Product_Acid Carboxylic Acid Start->Product_Acid [O] (Oxidation) Product_Alcohol Benzyl Alcohol Start->Product_Alcohol [H] (Reduction) Product_Ether Dimethoxy Derivative Start->Product_Ether CH₃I, K₂CO₃ (Etherification)

References

2,5-Dihydroxy-4-methylbenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde

Abstract

This compound is a key chemical intermediate whose structural motifs—a hydroquinone ring and a benzaldehyde—make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis, however, is not trivial and requires a strategic approach to control regioselectivity and prevent undesired side reactions such as oxidation. This technical guide provides an in-depth analysis of the viable synthetic pathways to this compound, grounded in established chemical principles. We will dissect the retrosynthetic logic, explore multiple forward synthesis strategies with a focus on mechanistic causality, provide detailed experimental protocols, and present comparative data to guide researchers and process chemists in selecting the optimal route for their specific application.

Introduction and Strategic Overview

The title compound, this compound (CAS 52010-89-6), is a poly-substituted aromatic aldehyde. The electron-rich hydroquinone core makes it susceptible to oxidation, while the presence of multiple activating groups (two hydroxyls and one methyl) complicates regioselective functionalization, particularly formylation. A successful synthesis must therefore address these challenges through careful selection of starting materials, reaction conditions, and protective group strategies.

A retrosynthetic analysis reveals several logical disconnections. The most apparent strategy involves the formylation of a suitable precursor, such as 2,5-dimethylhydroquinone or a protected derivative. Alternatively, the aldehyde functionality can be constructed from a methyl group via oxidation. A third approach involves the demethylation of a readily accessible dimethoxy precursor. This guide will focus on the most practical and well-documented of these strategies.

Retrosynthesis Target This compound Intermediate1 2,5-Dimethoxy-4-methylbenzaldehyde Target->Intermediate1 Demethylation Intermediate2 2,5-Dimethylhydroquinone Target->Intermediate2 Formylation (e.g., Duff, Reimer-Tiemann) Intermediate3 2,5-Dimethoxytoluene Intermediate1->Intermediate3 Formylation (e.g., Vilsmeier-Haack) StartingMaterial1 2,5-Dimethylphenol Intermediate2->StartingMaterial1 Hydroxylation / Oxidation Intermediate3->StartingMaterial1 Methylation

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Formylation of a Methoxy-Protected Precursor

This is arguably the most reliable and scalable approach. It circumvents the challenges of direct formylation on an unprotected, oxidation-prone hydroquinone ring by employing a protected intermediate, 2,5-dimethoxy-4-methylbenzaldehyde. The synthesis is a two-step process: (1) Formylation of 2,5-dimethoxytoluene, and (2) Demethylation to yield the final product.

Step 1: Vilsmeier-Haack Formylation of 2,5-Dimethoxytoluene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[1] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and phosphorus oxychloride (POCl₃). The methoxy groups in 2,5-dimethoxytoluene strongly activate the ring towards electrophilic substitution, directing the formylation to the C4 position, which is para to the C1-methoxy group and ortho to the C2-methoxy group.

Mechanism Rationale: The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich aromatic ring of 2,5-dimethoxytoluene attacks this electrophile, leading to the formation of a cyclohexadienyl cation intermediate. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde, 2,5-dimethoxy-4-methylbenzaldehyde.[2][3]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF + POCl3 Vilsmeier [ClCH=N(CH3)2]+ (Vilsmeier Reagent) DMF->Vilsmeier Intermediate Sigma Complex (Cyclohexadienyl Cation) Substrate 2,5-Dimethoxytoluene Substrate->Intermediate Attack on Vilsmeier Reagent Iminium Iminium Salt Intermediate Intermediate->Iminium -H+ Product 2,5-Dimethoxy-4-methylbenzaldehyde Iminium->Product +H2O (Workup)

Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol: Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde [2]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 10 mL). Cool the flask in an ice bath to 0-5°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 12.5 mL) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Add 2,5-dimethoxytoluene (5 g, 32.8 mmol) to the flask.

  • Heating: Stir the reaction mixture at room temperature for 4 hours, then heat to 80°C for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the collected solid over anhydrous sodium sulfate. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.[2]

ParameterValueReference
Starting Material2,5-Dimethoxytoluene[2]
ReagentsPOCl₃, DMF[2]
Temperature80°C[2]
Reaction Time8 hours (total)[2]
Reported Yield~86%[2]
Melting Point82-86°C[4]
Step 2: Demethylation to this compound

The cleavage of aryl methyl ethers is a classic transformation in organic synthesis. Strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr) are commonly employed. BBr₃ is particularly effective and often used for its high efficiency at low temperatures, which helps to minimize side reactions.

Mechanism Rationale: The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. This process occurs for both methoxy groups, and subsequent aqueous workup hydrolyzes the boron-oxygen bonds to liberate the free hydroxyl groups.

Experimental Protocol: Demethylation using BBr₃

  • Setup: Dissolve 2,5-dimethoxy-4-methylbenzaldehyde (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere in a flask cooled to -78°C (dry ice/acetone bath).

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 2.2-2.5 eq) in DCM dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, careful addition of water or methanol.

  • Extraction: Transfer the mixture to a separatory funnel, add more water, and extract the product into an organic solvent like ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography or recrystallization.

Alternative Synthetic Strategies

While the methoxy-protected route is robust, other pathways are mechanistically plausible and may be suitable for specific contexts.

Direct Formylation of 2,5-Dimethylphenol

The Duff reaction and the Reimer-Tiemann reaction are classical methods for the ortho-formylation of phenols.[5][6]

  • Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium (glyceroboric acid).[5][7] Formylation occurs preferentially at the ortho position to the hydroxyl group.[5] For 2,5-dimethylphenol, this would lead to formylation at the C6 position, yielding 2-hydroxy-3,6-dimethylbenzaldehyde, not the desired isomer. Therefore, the Duff reaction is not a suitable choice for this target.

  • Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform in a strong basic solution.[8][9] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[8] Similar to the Duff reaction, this method also strongly favors ortho-formylation.[6][9] Applying this to 2,5-dimethylphenol would again result in substitution at the C6 position.

Multi-step Synthesis from Terephthaldehyde Ether

A patented method describes a more complex, but potentially valuable industrial route starting from a terephthaldehyde diether.[10] The key steps involve:

  • Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Grignard Reaction: Conversion of the bromide to a Grignard reagent, followed by reaction with a methylating agent to install the methyl group.

  • Demethylation: Cleavage of the ether groups to yield the final dihydroxy product.

While this pathway is longer, it may offer advantages in terms of starting material cost and scalability for industrial production.[10]

Workflow cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis Reaction Reaction Setup (Inert Atmosphere, Cooling) Addition Reagent Addition (Dropwise) Reaction->Addition Stirring Reaction Monitoring (TLC) Addition->Stirring Quench Quenching (Ice/Water) Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Aqueous Washes (H2O, NaHCO3, Brine) Extraction->Washing Drying Drying Agent (Na2SO4 / MgSO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • NMR Spectroscopy: ¹H NMR spectroscopy is expected to show distinct signals for the aldehydic proton (~9.5-10.5 ppm), two aromatic protons, two hydroxyl protons (which may be broad or exchangeable with D₂O), and the methyl group protons (~2.2-2.5 ppm). ¹³C NMR will show characteristic peaks for the carbonyl carbon (~190 ppm), aromatic carbons, and the methyl carbon.[11]

  • FT-IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl (C=O) stretch for the aldehyde at approximately 1650-1700 cm⁻¹. Broad O-H stretching bands for the hydroxyl groups will be present in the region of 3200-3600 cm⁻¹.[11]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.15 g/mol ).[12]

TechniqueExpected Key Signals for this compound
¹H NMR (DMSO-d₆)~10.2 ppm (s, 1H, CHO), ~9.0-10.0 ppm (br s, 2H, OH), ~7.0 ppm (s, 1H, Ar-H), ~6.8 ppm (s, 1H, Ar-H), ~2.3 ppm (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)~191 ppm (CHO), ~155-145 ppm (Ar C-OH), ~125-115 ppm (Ar C-H), ~120 ppm (Ar C-CH₃), ~118 ppm (Ar C-CHO), ~15 ppm (CH₃)
FT-IR (KBr Pellet)3200-3600 cm⁻¹ (O-H stretch, broad), ~2850 & ~2750 cm⁻¹ (Aldehyde C-H stretch), ~1660 cm⁻¹ (C=O stretch)
Mass Spec (EI) m/z = 152 (M⁺)

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence involving the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene followed by demethylation with a strong Lewis acid like boron tribromide. This pathway offers high yields and avoids the regioselectivity and oxidation issues associated with direct formylation of phenolic precursors. While other methods exist, they are often lower-yielding or less regioselective for this specific substitution pattern. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

Spectroscopic Profile of 2,5-Dihydroxy-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6), a key aromatic aldehyde with significant potential in pharmaceutical synthesis and materials science.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide combines established spectroscopic principles with predicted data, offering a robust framework for its identification and characterization. The insights provided herein are tailored for researchers, scientists, and drug development professionals engaged in the study and application of substituted benzaldehyde derivatives.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde featuring a benzaldehyde core with two hydroxyl (-OH) groups at positions 2 and 5, and a methyl (-CH₃) group at position 4. This specific arrangement of functional groups dictates its unique chemical reactivity and spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical transformations. This guide will delve into the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity and spatial arrangement of atoms.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. DMSO-d₆ is often preferred for phenolic compounds due to its ability to solubilize polar compounds and the convenient chemical shift of its residual peak.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically necessary.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the aldehyde group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.80Singlet1HAldehyde proton (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a characteristic singlet far downfield.
~10.50Singlet (broad)1HPhenolic proton (2-OH)The hydroxyl proton at position 2 is expected to be deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group.
~9.50Singlet (broad)1HPhenolic proton (5-OH)The hydroxyl proton at position 5 will also appear as a broad singlet, with its chemical shift influenced by solvent and concentration.
~7.10Singlet1HAromatic proton (H-3)This proton is ortho to the electron-donating hydroxyl group at C-2 and para to the methyl group at C-4, leading to a relatively upfield shift. It appears as a singlet due to the absence of adjacent protons.
~6.80Singlet1HAromatic proton (H-6)This proton is ortho to the electron-donating hydroxyl group at C-5 and meta to the aldehyde group, resulting in a more shielded environment compared to H-3. It also appears as a singlet.
~2.20Singlet3HMethyl protons (-CH₃)The protons of the methyl group are shielded and appear as a sharp singlet in the aliphatic region of the spectrum.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the nature of the attached functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~191.0C=O (Aldehyde)The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield chemical shift.
~155.0C-2 (Aromatic)This carbon is attached to a hydroxyl group, causing a significant downfield shift due to the deshielding effect of the oxygen atom.
~148.0C-5 (Aromatic)Similar to C-2, this carbon is also attached to a hydroxyl group and is therefore deshielded.
~125.0C-4 (Aromatic)The carbon bearing the methyl group.
~122.0C-1 (Aromatic)The carbon attached to the aldehyde group.
~118.0C-6 (Aromatic)This carbon is ortho to the hydroxyl group at C-5.
~115.0C-3 (Aromatic)This carbon is ortho to the hydroxyl group at C-2.
~16.0-CH₃ (Methyl)The methyl carbon appears in the aliphatic region of the spectrum at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Strong, BroadO-H stretch (phenolic)The broadness of this band is due to intermolecular hydrogen bonding between the hydroxyl groups.
3050 - 3000MediumC-H stretch (aromatic)Characteristic stretching vibrations of the C-H bonds on the benzene ring.
2950 - 2850MediumC-H stretch (aldehyde and methyl)The C-H stretching vibration of the aldehyde group often appears as two weak bands in this region. The methyl C-H stretches will also be present.
1650 - 1630StrongC=O stretch (aldehyde)The carbonyl stretch of the aldehyde is a strong, sharp band. Its position is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.
1600 - 1450Medium to StrongC=C stretch (aromatic)These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
1250 - 1150StrongC-O stretch (phenol)The stretching vibration of the carbon-oxygen single bond of the phenolic groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Experimental Protocol for MS Analysis
  • Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules.

  • Sample Introduction: The sample can be introduced directly into the ion source using a heated probe.

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization mass spectrum of this compound are listed in Table 4. The molecular formula is C₈H₈O₃, and the molecular weight is 152.15 g/mol .[2]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIonRationale
152[M]⁺The molecular ion peak, representing the intact molecule with one electron removed.
151[M-H]⁺Loss of a hydrogen atom, typically from the aldehyde group, resulting in a stable acylium ion.
123[M-CHO]⁺Loss of the formyl radical (-CHO), a common fragmentation pathway for benzaldehydes.
95[M-CHO-CO]⁺Subsequent loss of a carbon monoxide molecule from the [M-CHO]⁺ ion.

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

References

An In-Depth Technical Guide to 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-Dihydroxy-4-methylbenzaldehyde, a key organic compound relevant to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, grounding the discussion in established scientific principles and methodologies.

Core Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name explicitly details the functional groups and their positions on the benzene ring: two hydroxyl (-OH) groups at carbons 2 and 5, a methyl (-CH₃) group at carbon 4, and a benzaldehyde core structure.

While the IUPAC name is the formal standard, several synonyms may be encountered in literature and commercial listings. Currently, however, "this compound" is the overwhelmingly prevalent name, with no widely adopted common synonyms noted in major chemical databases[2].

Key Identifiers:
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 52010-89-6[1][2]
Molecular Formula C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol [1][2]
InChI Key CWFNERGGFAXZRM-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental design. This compound is a solid at room temperature[1].

Table of Properties:
PropertyValueNotes
Physical Form Solid[1]
Storage Temperature 2-8°C, under inert atmosphereRecommended for maintaining stability[1][3].
Purity (Typical) ≥95%Commercial-grade purity[1][2].
Topological Polar Surface Area (TPSA) 57.53 ŲA calculated value indicating polarity[2].
logP 1.21872A calculated value for the octanol-water partition coefficient[2].

Note: Experimental data for properties like melting and boiling points are not consistently reported in the readily available search results. Researchers should consult specific supplier documentation for lot-specific data.

Synthesis Methodologies

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. While multiple synthetic routes can be envisioned, a common strategy involves the formylation of a substituted phenol or hydroquinone derivative. The search results point towards multi-step syntheses, often starting from more readily available precursors.

One patented method describes a three-step synthesis starting from a "terephthaldehyde's ether" as the raw material. The process involves a bromination reaction, followed by a Grignard reaction, and finally a demethylating reaction to yield the target this compound. The patent highlights this method for its mild conditions and industrial applicability[4].

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing substituted benzaldehydes, reflecting the logic of multi-step organic synthesis.

G cluster_0 Step 1: Functional Group Introduction cluster_1 Step 2: Carbon Framework Modification cluster_2 Step 3: Final Functionalization / Deprotection A Starting Material (e.g., Toluene Derivative) B Intermediate 1 (e.g., Brominated Species) A->B Reagent A (e.g., NBS) C Intermediate 2 (e.g., Grignard Reagent) B->C Reagent B (e.g., Mg) D Protected Product C->D Formylating Agent E Final Product (this compound) D->E Deprotection (e.g., Demethylation)

Caption: Generalized multi-step synthesis workflow.

It is important to note that the synthesis of the related compound, 2,5-dimethoxy-4-methylbenzaldehyde, is well-documented and often involves formylation techniques like the Vilsmeier-Haack reaction (using reagents like phosphorus oxychloride and N-methylformanilide) or the Gattermann reaction[5][6][7]. The dihydroxy compound can often be obtained by subsequent demethylation of this dimethoxy analog.

Applications in Research and Drug Development

Substituted dihydroxybenzaldehydes are a class of compounds with significant interest in medicinal chemistry and materials science due to their inherent biological activity and utility as synthetic intermediates[8]. The combination of hydroxyl and aldehyde functional groups provides reactive sites for creating a diverse range of derivatives.

While specific research on this compound is not as widespread as its non-methylated parent (2,5-dihydroxybenzaldehyde, also known as Gentisaldehyde), the general class is known for several key activities:

  • Antimicrobial and Antioxidant Properties : Dihydroxybenzaldehyde derivatives are recognized for their ability to act as antioxidants by neutralizing free radicals[9][10]. They also exhibit antimicrobial properties. For instance, Gentisaldehyde shows activity against Mycobacterium avium and Staphylococcus aureus[11]. The structural similarity suggests that the 4-methyl derivative could be a target for similar biological screening.

  • Precursor for Bioactive Molecules : The aldehyde group is a versatile handle for synthesizing Schiff bases and other derivatives, which can be screened for enhanced therapeutic properties such as anticancer or anti-inflammatory effects[8][9]. The related compound, 2,5-dimethoxy-4-methylbenzaldehyde, has been investigated for potential anticancer activity[12].

  • Building Block for Polymers and Dyes : The reactivity of this molecule makes it a valuable precursor in materials science for creating polymers, resins, and dyes[8][13].

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling any chemical reagent. This compound is classified with specific hazard statements according to the Globally Harmonized System (GHS).

GHS Hazard Information:
  • Signal Word : Warning[1]

  • Hazard Statements :

    • H302 : Harmful if swallowed[1].

    • H315 : Causes skin irritation[1].

    • H319 : Causes serious eye irritation[1].

    • H335 : May cause respiratory irritation[1].

Recommended Handling Protocol:

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors[14][15][16]. Ensure that safety showers and eyewash stations are readily accessible[14][15].

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or glasses conforming to OSHA (29 CFR 1910.133) or European Standard (EN166) regulations[14].

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact[14][16].

    • Body Protection : A standard lab coat is required. For larger quantities, consider additional protective clothing[14][15].

  • Hygiene Practices : Avoid eating, drinking, or smoking in the work area[17]. Wash hands and any exposed skin thoroughly after handling[14][17].

  • Storage : Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place[1][3][14]. Store under an inert atmosphere (e.g., nitrogen or argon) as the compound may be air-sensitive[1][14][17].

  • Spill & Disposal : In case of a spill, avoid dust formation. Collect the material using an inert absorbent and place it in a suitable, closed container for disposal[15][16]. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[14][17].

First Aid Measures:
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention[14][16].

  • Skin Contact : If on skin, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[14][15].

  • Eye Contact : In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[14].

  • Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[16][17].

References

An In-Depth Technical Guide to the Physical Properties of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential in various scientific domains, including medicinal chemistry and materials science. Its unique arrangement of hydroxyl, methyl, and aldehyde functional groups on a benzene ring imparts a distinct set of physical and chemical properties that are crucial for its application and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for researchers and professionals working with this compound.

Chemical Identity and Structure

Proper identification is the first step in the comprehensive characterization of a chemical compound.

IdentifierValue
CAS Number 52010-89-6[1][2]
IUPAC Name This compound
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
SMILES CC1=CC(=C(C=C1O)C=O)O
InChI Key CWFNERGGFAXZRM-UHFFFAOYSA-N

The structure of this compound, characterized by a benzaldehyde core with hydroxyl groups at positions 2 and 5, and a methyl group at position 4, is fundamental to its physical and chemical behavior.

Physicochemical Properties

The physical state, melting point, boiling point, and solubility of a compound are critical parameters for its handling, purification, and application in various experimental and industrial settings. While specific experimental values for the melting and boiling points of this compound are not widely reported in readily available literature, data for closely related isomers provide a useful reference. For instance, 2-hydroxy-4-methylbenzaldehyde has a melting point of 60-61 °C and a boiling point of 223 °C[3]. The dimethoxy analog, 2,5-dimethoxy-4-methylbenzaldehyde, exhibits a melting point in the range of 82-86 °C[4].

Table of Physicochemical Properties:

PropertyValue/InformationSource
Physical Form SolidAmbeed, Inc.
Melting Point Data not available
Boiling Point Data not available
Solubility No quantitative data available. Expected to be soluble in polar organic solvents.
Purity ≥95%ChemScene[2]
Storage 4°C, stored under nitrogen[2]ChemScene[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 9-10 ppm), the two aromatic protons (doublets in the aromatic region, 6-8 ppm), the methyl protons (a singlet around 2-3 ppm), and the two hydroxyl protons (broad singlets, the chemical shift of which will be concentration and solvent dependent).

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 110-160 ppm range), and the methyl carbon (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl groups. A strong absorption around 1650-1700 cm⁻¹ would correspond to the C=O stretching of the aldehyde. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (152.15). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its aldehyde and hydroxyl functional groups. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The hydroxyl groups can be deprotonated to form phenoxides and can undergo etherification and esterification reactions. The presence of both electron-donating hydroxyl and methyl groups on the aromatic ring activates it towards electrophilic substitution reactions.

For handling and storage, it is recommended to keep the compound at 4°C under a nitrogen atmosphere to prevent oxidation and degradation[2].

Experimental Protocols

Synthesis of this compound

A general workflow for a plausible laboratory synthesis and characterization is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Characterization Workflow

A systematic approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

Characterization_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (Purity Check) Start->TLC MP Melting Point Determination TLC->MP If pure NMR NMR Spectroscopy (¹H and ¹³C) MP->NMR IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Structure_Confirmation Structure Confirmation MS->Structure_Confirmation

Caption: A typical workflow for the physical and structural characterization of a synthesized organic compound.

Conclusion

This compound is a compound with considerable scientific interest. While some of its fundamental properties are documented, there is a noticeable lack of comprehensive experimental data in the public domain, particularly concerning its melting point, boiling point, detailed solubility, and complete spectroscopic profiles. The information provided in this guide, compiled from available sources and inferred from related compounds, serves as a valuable starting point for researchers. Further experimental investigation is warranted to fully elucidate the physical and chemical properties of this promising molecule, which will undoubtedly facilitate its broader application in drug discovery and materials science.

References

Navigating the Solubility Landscape of 2,5-Dihydroxy-4-methylbenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Physicochemical Principles and Practical Methodologies for Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

2,5-Dihydroxy-4-methylbenzaldehyde, a polysubstituted aromatic aldehyde, presents a molecular architecture of significant interest in medicinal chemistry and materials science. The strategic placement of two hydroxyl groups, a methyl group, and an aldehyde function on a benzene ring gives rise to a unique combination of polarity, hydrogen bonding capabilities, and reactivity. These characteristics are pivotal in its potential applications, ranging from a building block in the synthesis of novel therapeutic agents to a component in the development of advanced polymers. However, realizing the full potential of this compound is intrinsically linked to a thorough understanding of its solubility in various organic solvents.

Solubility is a fundamental physicochemical parameter that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. A comprehensive grasp of how this compound behaves in different solvent environments is therefore not merely academic but a critical prerequisite for its practical application. This technical guide provides a detailed exploration of the factors influencing the solubility of this compound, offers insights based on structurally similar molecules, and presents a robust experimental protocol for its precise determination.

Theoretical Framework: Deconstructing the Determinants of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For this compound, its solubility is dictated by the energetic balance between the forces holding the crystalline solid together (lattice energy) and the forces of interaction between the solute and solvent molecules (solvation energy).

The molecule's key structural features—two hydroxyl (-OH) groups, an aldehyde (-CHO) group, and a methyl (-CH₃) group attached to an aromatic ring—all contribute to its solubility profile. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone). The aldehyde group, with its polar carbonyl moiety, also contributes to interactions with polar solvents. Conversely, the aromatic ring and the methyl group introduce a degree of lipophilicity, which may enhance solubility in less polar organic solvents.

Given the molecular weight of 152.15 g/mol and the presence of multiple polar functional groups, this compound is expected to exhibit poor solubility in nonpolar solvents like hexane and better solubility in polar organic solvents.

Solubility Profile: Insights from Analogous Structures

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally related hydroxybenzaldehydes, we can infer a probable solubility pattern. Aromatic aldehydes and phenols generally exhibit good solubility in polar organic solvents.[1] For instance, related compounds like 4-hydroxybenzaldehyde and 3-hydroxybenzaldehyde are known to be soluble in ethanol, ether, and acetone.[2][3][4]

The table below summarizes available qualitative and quantitative solubility data for similar dihydroxybenzaldehyde derivatives, which can serve as a valuable reference point for researchers.

SolventSolvent Type2,5-Dihydroxybenzaldehyde Solubility3,5-Dihydroxybenzaldehyde Solubility
WaterPolar Protic13.8 g/L at 25°C[5]~74.2 mg/mL (estimated)[6]
MethanolPolar ProticSoluble[5]Not Specified
EthanolPolar Protic≥ 20.6 mg/mL[5]Soluble[6]
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 26 mg/mL[5]100 mg/mL[6]
AcetonePolar AproticSoluble[5]Not Specified
DichloromethaneNonpolarSoluble[5]Not Specified
TolueneNonpolarSparingly Soluble[5]Not Specified
HexaneNonpolarInsoluble[5]Not Specified

Note: "Soluble" indicates a qualitative description from the source without a specific quantitative value. Researchers should experimentally verify the solubility for their specific applications.

Based on this comparative data, it is reasonable to hypothesize that this compound will demonstrate significant solubility in polar aprotic solvents like DMSO and acetone, and good solubility in polar protic solvents such as methanol and ethanol. Its solubility is expected to be limited in nonpolar solvents.

Experimental Protocol: Gravimetric Determination of Solubility

To empower researchers with the ability to generate precise and reliable solubility data, this guide provides a detailed, step-by-step methodology based on the widely accepted gravimetric method. This method involves creating a saturated solution at a controlled temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readability ±0.1 mg)

  • Vials with screw caps (e.g., 20 mL)

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or beakers

  • Drying oven or vacuum oven

  • Desiccator

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium solubility is reached. Visually confirm that excess solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the clear supernatant into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe. This step is critical to remove any undissolved microparticles.

    • Dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven set to a temperature that will facilitate solvent evaporation without causing decomposition of the this compound. A temperature of 40-60°C is generally suitable for many volatile organic solvents. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended.[6]

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the filtered solution that was evaporated.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the gravimetric solubility determination protocol.

G cluster_0 Preparation cluster_1 Sampling & Filtration cluster_2 Analysis A Add excess solute to known volume of solvent B Seal vial and place in constant temp. shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D Equilibrium Reached E Draw supernatant into syringe D->E F Filter through 0.45 µm syringe filter into pre-weighed dish E->F G Evaporate solvent in oven F->G Saturated Solution H Cool dish in desiccator G->H I Weigh dish with dried solute H->I J Calculate solubility (mass/volume) I->J

Caption: Gravimetric solubility determination workflow.

Conclusion: Empowering Future Research

While direct quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a robust framework for researchers to navigate this challenge. By understanding the underlying physicochemical principles, leveraging data from analogous structures, and implementing a rigorous experimental protocol, scientists and drug development professionals can generate the critical data needed to advance their research. The methodologies outlined herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible results, thereby accelerating the journey from molecular concept to tangible application.

References

Introduction: The Emergence of Versatile Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Dihydroxybenzaldehydes

Substituted dihydroxybenzaldehydes are a class of organic compounds characterized by a benzene ring functionalized with two hydroxyl (-OH) groups and one formyl (-CHO) group. These molecules, including key isomers such as 2,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), and 2,5-dihydroxybenzaldehyde (gentisaldehyde), represent foundational building blocks in organic synthesis. Their unique arrangement of electron-donating hydroxyl groups and an electron-withdrawing aldehyde group imparts a rich and versatile reactivity. This has established them as indispensable intermediates in the synthesis of a vast array of products, from pharmaceuticals and agrochemicals to dyes, flavors, and fragrances.[1][2]

This technical guide provides a comprehensive exploration of the discovery and historical development of synthetic methodologies for these pivotal compounds. As a senior application scientist, the narrative is structured to not only present historical facts but to elucidate the chemical principles and experimental logic that drove the evolution of their synthesis. We will delve into the seminal named reactions that first made these molecules accessible, examine the synthesis of specific isomers, and provide detailed, field-proven protocols that underscore the practical application of this chemical knowledge.

Foundational Discoveries: The Dawn of Phenolic Aldehyde Synthesis

The late 19th and early 20th centuries were a period of profound advancement in synthetic organic chemistry. The challenge of selectively introducing a formyl group onto an activated phenolic ring was met with ingenuity, leading to the development of several classical "named reactions" that remain fundamental to the field.

The Reimer-Tiemann Reaction (1876): A Surprising Discovery

The first viable pathway to hydroxybenzaldehydes was uncovered in 1876 by German chemists Karl Reimer and Ferdinand Tiemann.[1][3][4] They discovered that reacting a phenol with chloroform (CHCl₃) in the presence of a strong base resulted in the introduction of an aldehyde group, predominantly at the ortho position to the hydroxyl group.[5][6][7] This reaction, often carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform, was a landmark achievement.[4][5]

The choice of a strong base is critical as its primary role is to deprotonate chloroform, generating a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][7] The electron-rich phenoxide ion, formed concurrently, then attacks the electrophilic carbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate under basic conditions yields the final aldehyde product.[1][4] The reaction's exothermic nature, once initiated, requires careful temperature control.[5]

Reimer_Tiemann_Mechanism sub Phenoxide + :CCl₂ (Dichlorocarbene) int1 Intermediate Adduct sub->int1 Nucleophilic Attack int2 Dichloromethyl Substituted Phenol int1->int2 Proton Transfer prod ortho-Hydroxybenzaldehyde int2->prod Hydrolysis (2 OH⁻)

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Gattermann Synthesis (1898): Formylation with Cyanide Derivatives

Developed by Ludwig Gattermann, this method provided an alternative route for the formylation of phenols. The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the in-situ formation of formimidoyl chloride (ClCH=NH), which acts as the electrophile.[1] This electrophilic species, activated by the Lewis acid, attacks the electron-rich aromatic ring of the phenol. The resulting aldimine intermediate is then hydrolyzed to furnish the desired hydroxybenzaldehyde.[1] While effective, the extreme toxicity of hydrogen cyanide has limited its widespread use, leading to modifications that generate HCN in situ from less hazardous reagents like zinc cyanide.

Gattermann_Mechanism reagents HCN + HCl + AlCl₃ electrophile Formimidoyl Chloride [ClCH=NH₂]⁺ AlCl₄⁻ reagents->electrophile Reagent Formation intermediate Aldimine Intermediate electrophile->intermediate phenol Phenol phenol->intermediate Electrophilic Attack product Hydroxybenzaldehyde intermediate->product Hydrolysis (H₂O)

Caption: Simplified workflow of the Gattermann Synthesis.

The Vilsmeier-Haack Reaction (1927): A Milder Approach

This reaction offers a generally milder and more versatile method for formylating activated aromatic compounds. It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). These reagents react to form an electrophilic chloroiminium salt known as the Vilsmeier reagent.[1] This reagent then attacks the electron-rich dihydroxybenzene ring. A subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to yield the dihydroxybenzaldehyde.[1] The Vilsmeier-Haack reaction is often favored for its good yields and applicability to a wider range of substrates compared to the Gattermann synthesis.

Vilsmeier_Haack_Mechanism reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier Formation iminium Iminium Salt Intermediate vilsmeier->iminium phenol Dihydroxybenzene phenol->iminium Electrophilic Attack product Dihydroxybenzaldehyde iminium->product Hydrolysis (H₂O)

Caption: Key stages of the Vilsmeier-Haack Reaction.

The Dakin Reaction (1909): Oxidation of Hydroxybenzaldehydes

Discovered by Henry Drysdale Dakin in 1909, the Dakin reaction is not a synthesis of dihydroxybenzaldehydes but rather a transformation of them.[8][9] It is an efficient oxidation of ortho- or para-hydroxybenzaldehydes (or ketones) into their corresponding benzenediols using hydrogen peroxide in a basic solution.[8][10][11] The reaction mechanism involves the nucleophilic addition of a hydroperoxide ion to the aldehyde's carbonyl carbon, followed by an intramolecular[1][3]-aryl migration and subsequent hydrolysis of a phenyl ester intermediate.[10] This reaction is historically significant as it provided a method for synthesizing valuable polyhydroxy aromatic compounds like catechol and hydroquinone from accessible hydroxybenzaldehydes.[8][11]

Dakin_Reaction start p-Hydroxybenzaldehyde step1 Tetrahedral Intermediate (after H₂O₂ addition) start->step1 1. OH⁻, H₂O₂ step2 Phenyl Ester Intermediate (after aryl migration) step1->step2 [1,2]-Aryl Migration product Benzenediol (Hydroquinone) + Carboxylate step2->product 2. Hydrolysis

Caption: Mechanism overview of the Dakin Reaction.

Comparative Overview of Foundational Synthetic Methods

The choice of synthetic route historically depended on the available starting materials, desired regioselectivity, and tolerance for harsh reagents.

ReactionDiscoverer(s)YearTypical SubstrateKey ReagentsMechanistic Hallmark
Reimer-Tiemann K. Reimer, F. Tiemann1876Phenols, DihydroxybenzenesCHCl₃, Strong Base (e.g., NaOH)Electrophilic attack by dichlorocarbene (:CCl₂)[1][3]
Gattermann L. Gattermann1898Activated Aromatics, PhenolsHCN, HCl, Lewis Acid (e.g., AlCl₃)Electrophilic attack by formimidoyl chloride[1]
Vilsmeier-Haack A. Vilsmeier, A. Haack1927Electron-rich AromaticsDMF, POCl₃ (or Oxalyl Chloride)Electrophilic attack by Vilsmeier reagent[1]
Dakin H.D. Dakin1909o/p-HydroxybenzaldehydesH₂O₂, Strong Base (e.g., NaOH)Oxidation via aryl migration[8][10]

Synthesis of Specific Dihydroxybenzaldehyde Isomers

3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde)

Protocatechuic aldehyde is a crucial intermediate for pharmaceuticals and the synthesis of flavors like ethylvanillin.[2][12] It is also found naturally in various plants and fungi.[13]

  • From Catechol: The Reimer-Tiemann reaction applied to catechol is a classic, albeit often low-yield, method for its preparation.[14]

  • From Vanillin: A common industrial route involves the demethylation of vanillin (3-methoxy-4-hydroxybenzaldehyde).[14][15] This can be achieved using various reagents, including aluminum chloride (AlCl₃) in the presence of pyridine.[15]

  • From Piperonal: Another historical method involves the cleavage of the methylenedioxy bridge of piperonal. This was achieved using reagents like phosphorus pentachloride followed by hydrolysis.[14]

2,4-Dihydroxybenzaldehyde (β-Resorcylaldehyde)

This isomer is a derivative of resorcinol and is a key precursor for dyes and pharmaceuticals.[1] Its first significant synthesis and characterization are attributed to Reimer and Tiemann in 1876 through the application of their newly discovered reaction to resorcinol.[1] The Gattermann and Vilsmeier-Haack reactions are also effective methods for the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde.[1]

2,5-Dihydroxybenzaldehyde (Gentisaldehyde)

Gentisaldehyde is synthesized from hydroquinone. Early synthesis was reported by Tiemann and Muller.[16] Modern methods include the carboxylation of hydroquinone via the Kolbe–Schmitt reaction to produce gentisic acid, which can then be converted to the aldehyde, or via direct formylation strategies.[17][18]

Experimental Protocols: A Historical Perspective

To provide a tangible understanding of these historical methods, the following protocols are described based on established literature.

Protocol 1: Synthesis of 3,4-Dihydroxybenzaldehyde from Piperonal

This procedure is adapted from classical synthetic literature and demonstrates the cleavage of a methylenedioxy group.[14]

WARNING: This procedure involves corrosive and hazardous materials like phosphorus pentachloride and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, place 150 g (1.0 mole) of piperonal.

  • Reagent Addition: Gradually add 210 g (1.0 mole) of phosphorus pentachloride to the piperonal. The reaction can be exothermic, and cooling may be necessary initially. The addition typically takes about 30 minutes.

  • Reaction: Once the addition is complete, gently heat the resulting liquid to expel hydrogen chloride gas. This step should take approximately 60 minutes.

  • Workup: Carefully pour the reaction mixture into 5 liters of cold water in a large flask. An oily intermediate will form and solidify after about 30 minutes.

  • Hydrolysis: Collect the solid intermediate by filtration. To the solid, add 1 liter of water. Heat the mixture and boil gently for three hours to hydrolyze the intermediate to the final product.

  • Purification: The resulting brown solution, which may contain some tar, can be decolorized with activated charcoal. Evaporate the solution under reduced pressure until crystals of protocatechuic aldehyde begin to separate.

  • Isolation: Allow the solution to stand overnight at a low temperature (e.g., 0°C) to maximize crystallization. Collect the crystals by filtration, wash with a small amount of cold water, and recrystallize from hot water to yield the purified product (m.p. 153–154°C).[14]

Protocol 2: The Reimer-Tiemann Reaction for Phenol

This protocol illustrates the general procedure for the ortho-formylation of phenol to salicylaldehyde, the simplest example of the reaction.[7]

WARNING: Chloroform is a suspected carcinogen and sodium hydroxide is highly corrosive. This procedure must be conducted in a fume hood with appropriate safety precautions.

Methodology:

  • Reaction Setup: In a round-bottomed flask fitted with a reflux condenser and a dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide.

  • Reagent Addition: Heat the solution to approximately 60-70°C. Add chloroform dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

  • Reflux: After the addition of chloroform is complete, continue to heat the mixture under reflux for 1-2 hours until the reaction is complete.

  • Workup: Cool the reaction mixture and acidify it with dilute acid (e.g., HCl) to neutralize the excess sodium hydroxide and protonate the phenoxide.

  • Extraction: Steam distill the mixture. The ortho-isomer (salicylaldehyde) is steam-volatile and will co-distill with water. The non-volatile para-isomer will remain in the flask.

  • Isolation: Extract the distillate with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield salicylaldehyde.

Conclusion

The discovery and refinement of synthetic routes to substituted dihydroxybenzaldehydes are a compelling chapter in the history of organic chemistry. The foundational work of chemists like Reimer, Tiemann, Gattermann, and Dakin provided the essential tools to access these highly valuable molecules. Their insights into reaction mechanisms, from the generation of reactive carbene intermediates to electrophilic aromatic substitution and oxidative rearrangements, laid the groundwork for over a century of innovation in medicinal chemistry, materials science, and industrial chemical production. Understanding this history not only offers an appreciation for the field's pioneers but also provides a solid foundation of chemical principles that continue to guide the development of novel synthetic methodologies today.

References

Methodological & Application

Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde from 4-Methylresorcinol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2,5-dihydroxy-4-methylbenzaldehyde from 4-methylresorcinol, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the Duff reaction, a well-established method for the formylation of phenols. This guide emphasizes the underlying chemical principles, safety considerations, and detailed procedural steps to ensure a reproducible and reliable synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and natural products. Its structural features, including the reactive aldehyde group and the electron-rich dihydroxy-substituted aromatic ring, make it a versatile intermediate. The synthesis from 4-methylresorcinol, a readily available starting material, is an efficient route to this compound. The Duff reaction, which employs hexamethylenetetramine as the formylating agent, is the chosen method due to its applicability to phenol derivatives.[1][2]

Reaction Principle: The Duff Reaction

The Duff reaction is an electrophilic aromatic substitution reaction where a formyl group is introduced onto an electron-rich aromatic ring, such as a phenol.[1][2] The reaction typically proceeds by heating the phenol with hexamethylenetetramine in an acidic medium, often with glycerol and boric acid.

The mechanism of the Duff reaction involves the in-situ generation of an electrophilic iminium ion from protonated hexamethylenetetramine. This electrophile then attacks the electron-rich 4-methylresorcinol ring, preferentially at the ortho position to one of the hydroxyl groups, which is activated for electrophilic substitution. Subsequent hydrolysis of the resulting imine intermediate yields the desired aldehyde. The use of boric acid can influence the regioselectivity of the formylation.

Experimental Workflow

The synthesis of this compound from 4-methylresorcinol via the Duff reaction can be summarized in the following workflow:

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-MethylresorcinolC₇H₈O₂124.14≥97%Sigma-Aldrich
HexamethylenetetramineC₆H₁₂N₄140.19≥99%Sigma-Aldrich
GlycerolC₃H₈O₃92.09Anhydrous, ≥99.5%Sigma-Aldrich
Boric AcidH₃BO₃61.83≥99.5%Sigma-Aldrich
Sulfuric AcidH₂SO₄98.08Concentrated (95-98%)Sigma-Aldrich
Deionized WaterH₂O18.02--
EthanolC₂H₆O46.0795%Sigma-Aldrich

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All manipulations should be performed in a well-ventilated fume hood.

Chemical Hazards:

  • 4-Methylresorcinol: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Hexamethylenetetramine: Flammable solid. May cause an allergic skin reaction.

  • Glycerol: Not classified as hazardous, but good laboratory practices should be followed.

  • Boric Acid: May damage fertility or the unborn child.

  • Sulfuric Acid: Causes severe skin burns and eye damage.

Detailed Experimental Protocol

This protocol is an adapted general procedure for the Duff reaction and should be optimized for the specific substrate.

1. Reaction Setup: a. In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add glycerol (100 mL) and boric acid (10 g). b. Heat the mixture gently with stirring to approximately 150 °C to dissolve the boric acid and to drive off any residual water. c. Cool the glycerol-boric acid mixture to about 120 °C.

2. Reaction Execution: a. In a separate beaker, thoroughly mix 4-methylresorcinol (12.4 g, 0.1 mol) and hexamethylenetetramine (14.0 g, 0.1 mol). b. Carefully add the solid mixture in portions to the hot glycerol-boric acid solution over 10-15 minutes with vigorous stirring. The temperature of the reaction mixture should be maintained between 140-150 °C. An exothermic reaction may be observed. c. After the addition is complete, continue heating the reaction mixture at 150 °C for 2 hours. The color of the mixture will darken.

3. Workup and Isolation: a. Cool the reaction mixture to about 80 °C. b. Slowly and cautiously add a solution of concentrated sulfuric acid (20 mL) in deionized water (200 mL). Caution: This is an exothermic process. c. Heat the resulting mixture to boiling for 15-20 minutes to hydrolyze the intermediate. d. Allow the mixture to cool to room temperature. The product may precipitate upon cooling.

4. Purification: a. If a precipitate forms, collect the crude product by vacuum filtration and wash it with cold deionized water. b. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound. c. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Pale yellow to brown solid
Melting Point Not available in literature
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol

Spectroscopic Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~9.8 (s, 1H, -CHO), ~9.5 (s, 1H, -OH), ~9.0 (s, 1H, -OH), ~7.0 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~2.1 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~192 (-CHO), ~155 (C-OH), ~150 (C-OH), ~125 (C-CH₃), ~120 (Ar-CH), ~115 (Ar-C), ~110 (Ar-CH), ~15 (-CH₃).

  • IR (KBr, cm⁻¹): ~3400-3200 (br, O-H stretch), ~2920 (C-H stretch, aldehyde), ~1650 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~1280 (C-O stretch, phenol).

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reaction.Ensure the reaction temperature is maintained. Increase reaction time if necessary.
Inefficient hydrolysis.Ensure the acidic workup is performed at a sufficiently high temperature and for an adequate duration.
Product is an oil or difficult to crystallize Impurities are present.Repeat the purification step. Consider using a different recrystallization solvent system.
Presence of unreacted starting material.Optimize the reaction conditions (time, temperature, stoichiometry).

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 4-methylresorcinol using the Duff reaction. By following the outlined protocol and safety precautions, researchers can reliably prepare this valuable chemical intermediate for a variety of applications in organic synthesis and drug development. The provided characterization data, although predicted, serves as a benchmark for product verification.

References

The Versatile Role of 2,5-Dihydroxy-4-methylbenzaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Unique Aromatic Aldehyde

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,5-Dihydroxy-4-methylbenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds, natural product analogs, and functional materials.[1][2] Its unique substitution pattern, featuring two hydroxyl groups and a methyl group on the benzene ring, imparts a distinct electronic character and reactivity profile that can be harnessed for a variety of synthetic transformations. The presence of the electron-donating hydroxyl and methyl groups enhances the nucleophilicity of the aromatic ring, while the aldehyde functionality serves as a key handle for condensation and multicomponent reactions.[2] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development.

Core Applications in Heterocyclic Synthesis

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarins are a prominent class of naturally occurring benzopyrones with a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Knoevenagel condensation provides a straightforward and efficient route to coumarin synthesis, involving the reaction of a salicylaldehyde derivative with an active methylene compound.

Causality of Experimental Choices:

The choice of a weak base, such as piperidine or triethylamine, is crucial to catalyze the initial condensation by deprotonating the active methylene compound without promoting unwanted side reactions. The subsequent intramolecular cyclization is facilitated by the acidic conditions generated in situ or by the addition of a catalytic amount of acid, leading to the formation of the coumarin ring system. Ethanol is often chosen as a solvent due to its ability to dissolve the reactants and facilitate the reaction at a moderate temperature.

Protocol 1: Synthesis of 6-Hydroxy-7-methyl-2H-chromen-2-one Derivatives

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile)

  • Piperidine or Triethylamine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine or triethylamine (0.1 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a few drops of concentrated hydrochloric acid to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data (Representative Yields for Analogous Reactions):

Active Methylene CompoundProduct TypeTypical Yield (%)
Diethyl MalonateCoumarin-3-carboxylate85-95
Ethyl Acetoacetate3-Acetylcoumarin80-90
Malononitrile3-Cyanocoumarin90-98

Coumarin_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 2,5-Dihydroxy- 4-methylbenzaldehyde E Knoevenagel Condensation A->E B Active Methylene Compound B->E C Ethanol (Solvent) C->E D Piperidine (Base Catalyst) D->E F Intramolecular Cyclization E->F G Precipitation & Filtration F->G H Purified Coumarin Derivative G->H

References

Application Notes & Protocols: The Emerging Potential of 2,5-Dihydroxy-4-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Interest

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its derivatives are ubiquitous, found in molecules targeting a vast array of diseases. Within this class, hydroxy-substituted benzaldehydes are of particular interest due to their intrinsic biological activities, primarily stemming from their phenolic nature. 2,5-Dihydroxy-4-methylbenzaldehyde (DHMB) is an intriguing, yet underexplored, member of this family. Its structure, featuring two hydroxyl groups and a reactive aldehyde function on a methylated phenyl ring, presents a unique combination of electronic and steric properties that make it a compelling candidate for drug discovery programs.

The two hydroxyl groups at positions 2 and 5 are potent hydrogen donors, suggesting a high capacity for neutralizing free radicals.[1] This inherent antioxidant potential is a common starting point for developing agents against oxidative stress-related pathologies. Furthermore, the aldehyde group serves as a versatile chemical handle, enabling the straightforward synthesis of a diverse library of derivatives, such as Schiff bases, chalcones, and stilbenes, through well-established condensation reactions.[2] This guide provides a technical overview of the postulated biological activities of DHMB, grounded in the established pharmacology of its analogues, and furnishes detailed protocols for its investigation as a lead compound in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 52010-89-6 [3]
Molecular Formula C₈H₈O₃ [3]
Molecular Weight 152.15 g/mol [3]
Appearance Data not available; likely a solid -
SMILES C(C=1C(=CC(=C(C1)O)C)O)=O [3]

| Storage | 4°C, stored under nitrogen |[3] |

Postulated Biological Activities and Therapeutic Targets

While direct pharmacological studies on this compound are not extensively published, the activities of structurally related dihydroxybenzaldehydes provide a strong basis for hypothesizing its therapeutic potential.

Antioxidant and Radical Scavenging Activity

The primary mechanism of antioxidant action for phenolic compounds like DHMB is the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and terminates the damaging oxidative chain reaction.[4] The resulting phenoxyl radical is stabilized by resonance, and the presence of two hydroxyl groups enhances this capacity.[1] This activity is foundational and suggests potential applications in neurodegenerative diseases, cardiovascular disorders, and other conditions where oxidative stress is a key pathological driver.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to All Wells prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of DHMB & Control plate_setup Pipette 100 µL of Samples into 96-well Plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC₅₀ Value measure->calculate Derivatization_Strategy DHMB This compound (Starting Scaffold) SchiffBase Schiff Base Derivatives (Antimicrobial, Anticancer) DHMB->SchiffBase Condensation Chalcone Chalcone Derivatives (Anticancer, Anti-inflammatory) DHMB->Chalcone Claisen-Schmidt Condensation PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->SchiffBase Acetophenone Acetophenone (Ar-CO-CH₃) Acetophenone->Chalcone

References

Application Note: A Detailed Protocol for the Formylation of 2-Methylhydroquinone to Synthesize 2,5-Dihydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,5-dihydroxy-3-methylbenzaldehyde through the formylation of 2-methylhydroquinone. Recognizing the importance of hydroxybenzaldehydes as versatile intermediates in the synthesis of pharmaceuticals, natural products, and functional materials, this document outlines a detailed experimental protocol leveraging the Vilsmeier-Haack reaction. The rationale behind the choice of this specific formylation method is discussed in context with other common formylation reactions. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and product characterization.

Introduction

Aromatic aldehydes, particularly those bearing hydroxyl groups, are pivotal building blocks in organic chemistry. The strategic introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, opens up a plethora of synthetic possibilities for constructing more complex molecular architectures. 2,5-Dihydroxy-3-methylbenzaldehyde, the target molecule of this protocol, is a valuable intermediate due to its trifunctional nature, possessing two hydroxyl groups and an aldehyde functionality on a substituted benzene ring. This substitution pattern makes it a precursor for a variety of biologically active compounds and specialized polymers.

The formylation of phenols and their derivatives can be achieved through several named reactions, including the Reimer-Tiemann, Gattermann, Duff, and Vilsmeier-Haack reactions. 2-Methylhydroquinone, being a highly electron-rich aromatic compound due to the presence of two electron-donating hydroxyl groups and a methyl group, is an excellent substrate for electrophilic aromatic substitution, the fundamental mechanism of these formylation reactions.

Comparative Analysis of Formylation Methods

The selection of an appropriate formylation method is critical and depends on factors such as substrate reactivity, desired regioselectivity, reagent availability and toxicity, and reaction yield.

ReactionFormylating AgentCatalyst/ConditionsAdvantagesDisadvantages
Vilsmeier-Haack DMF/POCl₃NoneMild conditions, high yields for activated rings, common reagents.POCl₃ is corrosive and water-sensitive.
Gattermann HCN/HClLewis Acid (e.g., AlCl₃)Effective for phenols.Use of highly toxic HCN gas.[1]
Reimer-Tiemann CHCl₃/strong basePhase-transfer catalyst may be neededAvoids strongly acidic conditions.[2]Often results in mixtures of ortho and para isomers, moderate yields.[2][3]
Duff HexamethylenetetramineAcidic (e.g., glycerol/boric acid or acetic acid)Avoids highly toxic reagents.[4]Generally low yields, requires strongly activated substrates.[4]

For the formylation of 2-methylhydroquinone, the Vilsmeier-Haack reaction emerges as the most suitable choice. Its high efficiency with electron-rich substrates, coupled with the use of readily available and manageable reagents (compared to HCN), makes it a practical and reliable method for this transformation.[5][6][7] The reaction proceeds under relatively mild conditions and typically offers good regioselectivity, with the formyl group being directed to the position activated by the hydroxyl and methyl groups.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.[5]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a chloride ion leads to the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 2-methylhydroquinone attacks the electrophilic carbon of the Vilsmeier reagent. The aromaticity of the ring is then restored by the loss of a proton.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during the work-up step to yield the final aldehyde product, 2,5-dihydroxy-3-methylbenzaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Intermediate1 [Intermediate] DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl- 2-Methylhydroquinone 2-Methylhydroquinone Iminium_Salt Iminium Salt Intermediate 2-Methylhydroquinone->Iminium_Salt + Vilsmeier Reagent Product 2,5-Dihydroxy-3-methylbenzaldehyde Iminium_Salt->Product Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-methylhydroquinone.

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated aromatic compounds.[8]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
2-MethylhydroquinoneC₇H₈O₂124.1410.0 g (80.5 mmol)>98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLAnhydrous
Phosphorus oxychloride (POCl₃)POCl₃153.3311.2 mL (120.8 mmol)>99%
Dichloromethane (DCM)CH₂Cl₂84.93As neededReagent grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Hydrochloric Acid (1 M)HCl(aq)-As needed-
Crushed IceH₂O(s)-~200 g-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow:

workflow A 1. Preparation of Vilsmeier Reagent B 2. Addition of 2-Methylhydroquinone A->B C 3. Reaction Heating B->C D 4. Quenching and Hydrolysis C->D E 5. Extraction D->E F 6. Purification E->F G 7. Characterization F->G

Caption: Experimental workflow for the synthesis of 2,5-dihydroxy-3-methylbenzaldehyde.

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous N,N-dimethylformamide (50 mL).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (11.2 mL, 120.8 mmol) dropwise from the dropping funnel to the stirred DMF over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a pale yellow to orange solid indicates the formation of the Vilsmeier reagent.

  • Reaction with 2-Methylhydroquinone:

    • In a separate beaker, dissolve 2-methylhydroquinone (10.0 g, 80.5 mmol) in a minimal amount of anhydrous DMF (approximately 20 mL).

    • Add the 2-methylhydroquinone solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Heating:

    • Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching and Hydrolysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.

    • Once the ice has melted, heat the aqueous mixture to 80-90 °C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

    • Cool the mixture to room temperature. The product may precipitate as a solid.

  • Work-up and Extraction:

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water.

    • Extract the aqueous filtrate with dichloromethane (3 x 50 mL).

    • If no solid precipitates, extract the entire aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine all organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 2,5-dihydroxy-3-methylbenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Characterization of 2,5-Dihydroxy-3-methylbenzaldehyde

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.2 ppm), the aromatic protons, the hydroxyl protons (which may be broad and exchangeable with D₂O), and the methyl protons (around 2.2 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde group in the range of 190-195 ppm, in addition to signals for the aromatic carbons and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1650-1670 cm⁻¹. Broad absorption bands in the region of 3200-3500 cm⁻¹ are indicative of the hydroxyl (-OH) groups.

Safety Precautions

It is imperative to conduct this experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic upon inhalation, and reacts violently with water.[9][10] Handle with extreme care in a fume hood, avoiding any contact with moisture. In case of skin contact, wash immediately and thoroughly with copious amounts of water.

  • N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

  • Dichloromethane (DCM): is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The Vilsmeier-Haack reaction provides an effective and reliable method for the formylation of 2-methylhydroquinone to produce 2,5-dihydroxy-3-methylbenzaldehyde. This application note offers a detailed, step-by-step protocol, along with crucial mechanistic insights and safety considerations, to guide researchers in the successful synthesis of this valuable chemical intermediate. The provided characterization data will aid in the verification of the final product.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2,5-Dihydroxy-4-methylbenzaldehyde in Heterocyclic Synthesis

This compound is a highly functionalized aromatic aldehyde that serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring two hydroxyl groups and a reactive aldehyde moiety on a methylated benzene ring, provides multiple reactive sites for cyclization reactions. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, facilitating electrophilic substitution reactions, while the aldehyde group is a key participant in condensation reactions. This unique combination of functional groups makes it an ideal precursor for the synthesis of various pharmacologically significant scaffolds, including coumarins, benzofurans, and chromones.

This technical guide provides in-depth application notes and detailed protocols for the synthesis of key heterocyclic frameworks from this compound. The methodologies discussed are grounded in established chemical principles and are designed to be reproducible and scalable for researchers in organic synthesis, medicinal chemistry, and drug development.

I. Synthesis of Substituted Coumarins

Coumarins, or 2H-chromen-2-ones, are a prominent class of benzopyrone-containing heterocycles with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] this compound is an excellent precursor for the synthesis of coumarin derivatives through two primary methods: the Pechmann Condensation and the Knoevenagel Condensation.

A. The Pechmann Condensation: An Acid-Catalyzed Cyclization Route

The Pechmann condensation is a classic and straightforward method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[2][3] In the case of this compound, the phenolic hydroxyl groups drive the reaction.

The reaction is initiated by the acid-catalyzed transesterification between one of the phenolic hydroxyl groups of this compound and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated aromatic ring attacks the keto-carbonyl group. The final step is a dehydration to form the coumarin ring. The choice of a strong acid catalyst, such as sulfuric acid or a solid acid like Amberlyst-15, is crucial for both the initial transesterification and the subsequent cyclization and dehydration steps.[4][5]

Pechmann_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Work-up & Purification start 2,5-Dihydroxy-4- methylbenzaldehyde mix Mix Reactants & Catalyst start->mix ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->mix catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) catalyst->mix heat Heat Reaction Mixture (Solvent or Solvent-free) mix->heat monitor Monitor Progress (TLC) heat->monitor quench Pour into Ice Water monitor->quench precipitate Collect Precipitate quench->precipitate purify Recrystallize (e.g., from Ethanol) precipitate->purify product Pure Substituted Coumarin purify->product

Pechmann Condensation Experimental Workflow

This protocol details the synthesis of 6-hydroxy-4,7-dimethylcoumarin from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Catalyst Addition (Option 1: H₂SO₄): Cool the mixture in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (2-3 equivalents) with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours.

  • Catalyst Addition (Option 2: Amberlyst-15): To the mixture of the aldehyde and ketoester, add Amberlyst-15 (10-20% by weight of the reactants). Heat the mixture to 110-120 °C under solvent-free conditions for 1-2 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the pure 6-hydroxy-4,7-dimethylcoumarin.

Phenol Reactantβ-KetoesterCatalystConditionsYield (%)Reference
ResorcinolEthyl acetoacetateConc. H₂SO₄5°C to RT, 18h88[4]
PhloroglucinolEthyl acetoacetateSulfamic acid (10 mol%)130°C, 40 min, solvent-free84[6]
HydroquinoneEthyl acetoacetateAmberlyst-15110°C, solvent-free97[5]
m-CresolEthyl acetoacetateInCl₃ (3 mol%)RT, ball mill, solvent-free80[2][3]
B. The Knoevenagel Condensation: A Base-Catalyzed Approach

The Knoevenagel condensation provides an alternative route to coumarins, particularly for synthesizing derivatives with a substituent at the 3-position.[7] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[8]

The reaction is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate, malononitrile) by a weak base (e.g., piperidine, L-proline) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to form an α,β-unsaturated product. Subsequent intramolecular cyclization (lactonization) between a hydroxyl group and one of the ester/nitrile groups, followed by elimination, yields the coumarin ring. The use of a weak base is critical to prevent self-condensation of the aldehyde.[7][9]

Knoevenagel_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Work-up & Purification start 2,5-Dihydroxy-4- methylbenzaldehyde mix Mix Reactants & Catalyst in Solvent start->mix methylene Active Methylene Compound (e.g., Diethyl Malonate) methylene->mix catalyst Base Catalyst (e.g., Piperidine, L-proline) catalyst->mix heat Heat/Reflux or Microwave Irradiation mix->heat monitor Monitor Progress (TLC) heat->monitor cool Cool Reaction Mixture monitor->cool acidify Acidify to Precipitate cool->acidify filter Collect Precipitate acidify->filter purify Recrystallize (e.g., from Ethanol) filter->purify product Pure Substituted Coumarin purify->product

Knoevenagel Condensation Experimental Workflow

This protocol details the synthesis of a 3-carboxycoumarin derivative from this compound and diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add concentrated HCl to the cooled solution to acidify it, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain the pure 6-hydroxy-3-ethoxycarbonyl-7-methylcoumarin.

Salicylaldehyde DerivativeActive Methylene CompoundCatalystConditionsYield (%)Reference
SalicylaldehydeDiethyl malonatePiperidineMicrowave, solvent-free94[8]
4-HydroxysalicylaldehydeDimethyl malonateDeep Eutectic Solvent100°C61-96[7]
SalicylaldehydeDiethyl malonateL-prolineIonic Liquid [MMIm][MSO4]High[2][10]
2,4-DihydroxybenzaldehydeMalononitrileNaHCO₃ (aq)90°CHigh[1]

II. Synthesis of Substituted Benzofurans

Benzofurans are another important class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[10][11] The synthesis of benzofurans from this compound typically involves the formation of an ether linkage followed by an intramolecular cyclization.

A. Synthesis via O-Alkylation and Intramolecular Cyclization

A common strategy for benzofuran synthesis involves the reaction of a salicylaldehyde with an α-halo ketone or a related species, followed by base-catalyzed intramolecular cyclization.

The synthesis begins with the O-alkylation of one of the phenolic hydroxyl groups of this compound with a reagent containing a leaving group alpha to a carbonyl or a suitable functional group (e.g., chloroacetone). This reaction is typically carried out in the presence of a base like potassium carbonate, which deprotonates the phenol to form a more nucleophilic phenoxide. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where an enolate formed from the ketone attacks the aldehyde carbonyl. Subsequent dehydration leads to the formation of the furan ring.

Benzofuran_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification start 2,5-Dihydroxy-4- methylbenzaldehyde o_alkylation O-Alkylation start->o_alkylation alkylating α-Halo Ketone (e.g., Chloroacetone) alkylating->o_alkylation base Base (e.g., K₂CO₃) base->o_alkylation cyclization Intramolecular Cyclization/Dehydration o_alkylation->cyclization monitor Monitor Progress (TLC) cyclization->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Pure Substituted Benzofuran purify->product

Benzofuran Synthesis Experimental Workflow

This protocol describes a general method for the synthesis of a 2-acetylbenzofuran derivative.

Materials:

  • This compound

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dry acetone or DMF.

  • Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Add chloroacetone (1.1 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-acetyl-5-hydroxy-6-methylbenzofuran.

Starting PhenolReagentCatalyst/BaseConditionsYield (%)Reference
SalicylaldehydeChloroacetoneK₂CO₃RefluxModerate to Good[12]
Substituted Phenolsα-BromoketonesK₂CO₃DMF, 80°C61-93[13]
ortho-HydroxystilbenesPhI(OAc)₂-AcetonitrileGood[14]
2-IodophenolTerminal AlkynePd/Cu catalyst-Good[14]

Conclusion

This compound is a potent and versatile precursor for the synthesis of medicinally important heterocyclic compounds. The presence of multiple reactive sites allows for the construction of diverse scaffolds such as coumarins and benzofurans through well-established reactions like the Pechmann and Knoevenagel condensations, as well as through O-alkylation followed by cyclization. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this starting material and to develop novel bioactive molecules. The choice of synthetic route and reaction conditions can be tailored to achieve the desired substitution pattern and to optimize reaction yields, making this compound a key player in the toolkit of synthetic and medicinal chemists.

References

Application Notes and Protocols: 2,5-Dihydroxy-4-methylbenzaldehyde as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffolding of 2,5-Dihydroxy-4-methylbenzaldehyde

This compound is an aromatic aldehyde that holds significant promise as a versatile precursor in the synthesis of a diverse array of bioactive molecules. Its structure, featuring a benzene ring substituted with two hydroxyl groups, a methyl group, and a formyl group, provides multiple reactive sites for chemical modification. This unique arrangement of functional groups allows for the construction of complex molecular architectures, including Schiff bases, chalcones, and coumarins, many ofwhich have demonstrated significant potential in therapeutic applications. The presence of phenolic hydroxyl groups often imparts antioxidant properties, while the aldehyde functionality serves as a key handle for condensation reactions, leading to the formation of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of several classes of bioactive derivatives from this compound. It further delves into the mechanistic underpinnings of their biological activities, supported by quantitative data and visual diagrams to facilitate a deeper understanding of their potential in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis and handling.

PropertyValueReference
CAS Number 52010-89-6[1][2]
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [1][2]
Appearance Solid[1]
Purity ≥95%[2]
Storage 4°C, stored under nitrogen[2]

I. Synthesis of Bioactive Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of Schiff bases from this compound involves the condensation of its aldehyde group with a primary amine. The resulting imine is often stabilized by intramolecular hydrogen bonding with the ortho-hydroxyl group.

A. Rationale for Synthesis

The formation of the imine bond extends the conjugation of the aromatic system, which can influence the molecule's electronic properties and, consequently, its biological activity. The dihydroxy-substituted aromatic ring can participate in metal chelation, which is a known mechanism for the antimicrobial activity of some Schiff bases. Furthermore, the lipophilicity of the molecule can be tuned by the choice of the primary amine, affecting its ability to cross biological membranes.

B. General Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, or alkylamines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

C. Expected Biological Activity: Antimicrobial Action

Schiff bases derived from salicylaldehydes are well-documented for their antimicrobial properties. The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the interaction with microbial enzymes and cell wall components. The presence of hydroxyl groups on the aromatic ring can enhance this activity. It is hypothesized that Schiff bases derived from this compound will exhibit significant activity against a range of bacteria and fungi.

II. Synthesis of Bioactive Chalcone Derivatives

Chalcones (1,3-diphenyl-2-propen-1-ones) are precursors to flavonoids and are known for their antioxidant, anti-inflammatory, and anticancer activities. They are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.

A. Rationale for Synthesis

The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in enzymes. The antioxidant activity of hydroxylated chalcones is attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. The substitution pattern on both aromatic rings significantly influences their biological profile.

B. Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed synthesis of a chalcone from this compound and an acetophenone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) solution (10-40%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

C. Expected Biological Activity: Antioxidant and Anti-inflammatory Effects

The presence of multiple hydroxyl groups on the chalcone scaffold derived from this compound is expected to confer potent antioxidant activity. These compounds can act as radical scavengers, donating hydrogen atoms to neutralize reactive oxygen species (ROS). Furthermore, many phenolic compounds, including chalcones, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway.[3][4][5]

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Phenolic compounds can interfere with this pathway at multiple points.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Leads to NFkB_cytoplasm NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB_cytoplasm->NFkB_nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB_cytoplasm DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Chalcone Bioactive Chalcone Derivative Chalcone->IKK Inhibits Chalcone->NFkB_nucleus Inhibits DNA Binding

Caption: Proposed mechanism of NF-κB inhibition by bioactive chalcones.

III. Synthesis of Bioactive Coumarin Derivatives

Coumarins are a class of benzopyrone compounds found in many plants and are known for their diverse pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities. The synthesis of coumarins from this compound can be achieved through reactions like the Knoevenagel condensation.

A. Rationale for Synthesis

The benzopyrone scaffold of coumarins is a privileged structure in medicinal chemistry. The introduction of hydroxyl and methyl groups from the this compound precursor can modulate the lipophilicity and electronic properties of the resulting coumarin, potentially enhancing its biological activity and bioavailability.

B. Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis

This protocol describes the synthesis of a coumarin derivative from this compound and an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)

  • Piperidine or another basic catalyst

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The coumarin product may precipitate.

  • If no precipitate forms, pour the mixture into ice-cold water and acidify with dilute HCl to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

C. Expected Biological Activity

Coumarin derivatives are known to exhibit a wide range of biological activities. Given the structural features of the precursor, the resulting coumarins are expected to possess antioxidant and potentially antimicrobial properties. Further screening against various biological targets would be warranted to fully elucidate their therapeutic potential.

Workflow for Synthesis and Bio-evaluation

The following diagram outlines a logical workflow for the synthesis and subsequent biological evaluation of bioactive molecules derived from this compound.

workflow start 2,5-Dihydroxy-4- methylbenzaldehyde schiff_base Schiff Base Synthesis start->schiff_base chalcone Chalcone Synthesis start->chalcone coumarin Coumarin Synthesis start->coumarin purification Purification & Characterization (TLC, NMR, MS) schiff_base->purification chalcone->purification coumarin->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial antioxidant Antioxidant Assays (DPPH) purification->antioxidant anti_inflammatory Anti-inflammatory Assays (NF-κB) purification->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar antioxidant->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt

Caption: A logical workflow for synthesis and biological evaluation.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of a wide range of bioactive compounds. The protocols outlined in this document provide a solid foundation for the exploration of its potential in drug discovery. The straightforward synthesis of Schiff bases, chalcones, and coumarins, coupled with their anticipated biological activities, makes this precursor an attractive target for further investigation. Future research should focus on the synthesis of a broader library of derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships. This will be instrumental in the rational design and optimization of lead compounds with enhanced therapeutic efficacy and selectivity.

References

Application Notes and Protocols: 2,5-Dihydroxy-4-methylbenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Aromatic Building Block

2,5-Dihydroxy-4-methylbenzaldehyde is a multifunctional aromatic compound characterized by a benzene ring substituted with two hydroxyl groups, a methyl group, and a reactive aldehyde functionality. This unique arrangement of functional groups makes it a highly valuable precursor in the synthesis of advanced materials. The electron-rich nature of the aromatic ring, coupled with the versatile reactivity of the hydroxyl and aldehyde moieties, opens avenues for its application in the development of high-performance polymers, fluorescent materials, and coordination complexes.

The presence of the methyl group, in comparison to its unmethylated counterpart 2,5-dihydroxybenzaldehyde, is anticipated to influence the material's properties by enhancing solubility in organic solvents, modulating the electronic characteristics of the aromatic system, and introducing steric effects that can direct the stereochemistry of polymerization or coordination. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various domains of materials science. The protocols detailed herein are founded on established chemical principles and analogous reactions of similar phenolic aldehydes, providing a robust starting point for innovation.

Core Properties and Handling

Before delving into specific applications, it is essential to understand the fundamental properties of this compound.

PropertyValueReference
CAS Number 52010-89-6[1][2]
Molecular Formula C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol [1][2]
Appearance Solid
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[1]

Safety Precautions: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: Synthesis of Fluorescent Schiff Base Derivatives for Sensing Applications

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting conjugated system often exhibits fluorescent properties, making these derivatives promising candidates for fluorescent probes and sensors. The hydroxyl groups can act as hydrogen bond donors or binding sites for analytes, while the methyl group can fine-tune the photophysical properties and solubility.

Causality Behind Experimental Choices:

The formation of a Schiff base from an aldehyde and an amine is a reversible condensation reaction that is typically catalyzed by a small amount of acid. The choice of solvent is critical; it must be able to dissolve both reactants and should ideally allow for the removal of the water byproduct to drive the reaction to completion. Ethanol is a common choice due to its polarity and relatively low boiling point, facilitating reflux conditions.

Experimental Protocol: Synthesis of a Fluorescent Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine (e.g., aniline or an aliphatic amine).

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Amine Addition: To this solution, add 1.0 equivalent of the primary amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure. Its photophysical properties (absorption and emission spectra) should be investigated to assess its potential as a fluorescent probe.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aldehyde 2,5-Dihydroxy- 4-methylbenzaldehyde reflux Reflux aldehyde->reflux + amine Primary Amine (R-NH2) amine->reflux + ethanol Ethanol (Solvent) ethanol->reflux acid Acetic Acid (Catalyst) acid->reflux schiff_base Fluorescent Schiff Base reflux->schiff_base Condensation

Caption: Synthesis of a fluorescent Schiff base.

Application II: Development of High-Performance Poly-Schiff Bases

The difunctional nature of this compound, possessing two hydroxyl groups and one aldehyde group, makes it a suitable monomer for the synthesis of various polymers. By reacting it with diamines, poly-Schiff bases (or polyimines) can be formed. These polymers often exhibit high thermal stability, good mechanical properties, and interesting optoelectronic characteristics, making them suitable for applications in high-performance plastics and organic electronics.[3]

Causality Behind Experimental Choices:

Polycondensation reactions require stoichiometric balance between the reacting monomers to achieve high molecular weight polymers. The choice of a high-boiling point aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial for keeping the growing polymer chains in solution and allowing the reaction to proceed to high conversion. The removal of the water byproduct is also important in polycondensation.

Experimental Protocol: Synthesis of a Poly-Schiff Base

This protocol outlines the general procedure for the polycondensation of this compound with a diamine (e.g., 1,6-hexanediamine or an aromatic diamine).

Materials:

  • This compound

  • Diamine (e.g., 1,6-hexanediamine)

  • N,N-dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Three-neck round-bottom flask with a mechanical stirrer, condenser, and inert gas inlet

  • Heating mantle

Procedure:

  • Monomer Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, dissolve 1.0 equivalent of the diamine in anhydrous DMF under a continuous flow of nitrogen.

  • Aldehyde Addition: Slowly add a solution of 1.0 equivalent of this compound in anhydrous DMF to the stirred diamine solution at room temperature.

  • Polymerization: Heat the reaction mixture to 80-120°C and maintain for 24-48 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Isolation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and low molecular weight oligomers, and then dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization: The resulting polymer should be characterized for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), thermal stability (by Thermogravimetric Analysis - TGA), and structural properties (by FT-IR and NMR spectroscopy).

Polymerization_Workflow cluster_monomers Monomers cluster_process Polycondensation cluster_outcome Outcome aldehyde 2,5-Dihydroxy- 4-methylbenzaldehyde dissolution Dissolve in DMF under N2 aldehyde->dissolution diamine Diamine (H2N-R-NH2) diamine->dissolution heating Heat (80-120°C) dissolution->heating precipitation Precipitate in Methanol/Water heating->precipitation polymer Purified Poly-Schiff Base precipitation->polymer

References

Laboratory preparation of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable chemical intermediate in the development of pharmaceuticals and advanced materials.[1][2] The protocol herein details a robust and accessible method utilizing the Duff reaction, a classical approach for the formylation of activated aromatic compounds.[3][4] This application note is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data necessary for successful synthesis and validation.

Introduction and Strategic Rationale

This compound is an aromatic aldehyde whose structural framework, featuring two hydroxyl groups and a formyl group, makes it a versatile precursor for synthesizing more complex molecules.[2] Its derivatives have been investigated for a range of bioactivities, including antioxidant and anti-inflammatory properties, marking it as a significant building block in medicinal chemistry.[1]

Several classical methods exist for the formylation of phenolic compounds, including the Reimer-Tiemann[5][6], Gattermann[7][8], and Vilsmeier-Haack reactions. However, these methods often involve highly toxic reagents (e.g., chloroform, hydrogen cyanide) or harsh conditions that may not be suitable for all laboratory settings.[6][7][9]

The chosen method, the Duff reaction, offers a more operationally simple and safer alternative. It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic, high-boiling solvent like glycerol or trifluoroacetic acid.[3][4][10] The reaction proceeds via an electrophilic aromatic substitution mechanism and is particularly effective for electron-rich substrates like 2-methylhydroquinone, the starting material for this synthesis.[3][11] The reaction demonstrates good regioselectivity, typically favoring formylation at the ortho position relative to a hydroxyl group, which, in the case of 2-methylhydroquinone, leads to the desired product.[4][11]

Reaction Mechanism: The Duff Reaction

The Duff reaction mechanism involves several key stages, beginning with the generation of an electrophile from hexamethylenetetramine (HMTA).

  • Electrophile Generation: In an acidic medium, HMTA is protonated and subsequently decomposes to generate an electrophilic iminium ion (CH₂=NR₂⁺). This species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich 2-methylhydroquinone ring acts as a nucleophile, attacking the iminium ion. The strong activating effect of the two hydroxyl groups directs the substitution to an available ortho position. Theoretical studies suggest that hydrogen bonding between the phenolic proton and HMTA helps to stabilize the transition state, guiding the regioselectivity.[11]

  • Intermediate Formation & Hydrolysis: The substitution results in a benzylamine-type intermediate. This intermediate is then hydrolyzed under acidic conditions. The hydrolysis cleaves the C-N bonds, converting the aminomethyl group into the final aldehyde (formyl) group and releasing ammonia.[3]

Duff_Mechanism Start 2-Methylhydroquinone + Hexamethylenetetramine (HMTA) Step1 Generation of Iminium Ion Electrophile Start->Step1 Acid Catalyst (Boric Acid) Step2 Electrophilic Aromatic Substitution Step1->Step2 Electrophile attacks phenol ring Intermediate Benzylamine Intermediate Step2->Intermediate Step3 Acidic Hydrolysis Intermediate->Step3 Product 2,5-Dihydroxy-4- methylbenzaldehyde Step3->Product

Caption: Key stages of the Duff reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound from 2-methylhydroquinone.

Materials and Equipment
Reagents & MaterialsGradeSupplier Example
2-Methylhydroquinone (p-Toluquinol)Synthesis Grade (≥98%)Sigma-Aldrich
Hexamethylenetetramine (HMTA)ACS Reagent (≥99%)Fisher Scientific
Boric AcidACS Reagent (≥99.5%)Sigma-Aldrich
GlycerolACS Reagent (≥99.5%)VWR
Sulfuric Acid (98%)ACS ReagentFisher Scientific
Diethyl EtherACS ReagentVWR
Sodium Bicarbonate (Sat. Solution)Laboratory Grade---
Sodium Sulfate (Anhydrous)Laboratory GradeFisher Scientific
Ethanol (95%)Laboratory Grade---
Deionized Water------

Equipment: 250 mL three-neck round-bottom flask, heating mantle with magnetic stirrer and thermocouple, reflux condenser, dropping funnel, magnetic stir bar, glass funnel, separatory funnel, rotary evaporator, beakers, and standard laboratory glassware.

Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[12][13]

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermocouple, add 2-methylhydroquinone (6.2 g, 50 mmol), hexamethylenetetramine (10.5 g, 75 mmol), and boric acid (4.6 g, 75 mmol).

    • Add glycerol (50 mL) to the flask. The glycerol acts as both a solvent and a medium for even heat distribution.

  • Duff Reaction:

    • Begin stirring the mixture and gently heat it using a heating mantle.

    • Increase the temperature to 150-160 °C. Maintain this temperature for 3 hours. The mixture will darken, and the reaction is typically accompanied by the evolution of ammonia.

  • Hydrolysis:

    • After 3 hours, turn off the heat and allow the reaction mixture to cool to approximately 80-90 °C.

    • Prepare a dilute sulfuric acid solution by slowly adding 20 mL of concentrated H₂SO₄ to 150 mL of cold deionized water in a separate beaker ( Warning: Always add acid to water).

    • Slowly add the hot, dilute sulfuric acid solution to the reaction mixture via a dropping funnel over 20-30 minutes.

    • Once the addition is complete, heat the mixture to 100 °C and maintain it for 1 hour to ensure complete hydrolysis of the intermediate.

  • Product Isolation and Workup:

    • Cool the reaction mixture to room temperature. The product may begin to precipitate.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimum amount of hot 50% aqueous ethanol.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50 °C.

Quantitative Summary
ParameterValueNotes
2-Methylhydroquinone6.2 g (50 mmol, 1.0 eq)Starting Material
Hexamethylenetetramine10.5 g (75 mmol, 1.5 eq)Formylating Agent
Boric Acid4.6 g (75 mmol, 1.5 eq)Catalyst
Reaction Temperature150-160 °CCritical for reaction progression
Reaction Time3 hoursMonitored by TLC if desired
Hydrolysis Time1 hourEnsures conversion to aldehyde
Expected Yield3.0 - 4.5 g (40-60%)Yields for the Duff reaction can be moderate.
AppearanceYellow to brown crystalline solid---
Molecular Weight152.15 g/mol C₈H₈O₃[14]

Workflow Visualization

The following diagram outlines the complete workflow for the synthesis.

Synthesis_Workflow A 1. Reagent Combination (2-Methylhydroquinone, HMTA, Boric Acid, Glycerol) B 2. Duff Reaction (Heating at 150-160°C for 3h) A->B C 3. Acidic Hydrolysis (Dilute H₂SO₄, 100°C for 1h) B->C D 4. Workup (Solvent Extraction with Diethyl Ether) C->D E 5. Purification (Recrystallization from Aqueous Ethanol) D->E F 6. Characterization (NMR, IR, MP) E->F

Caption: Experimental workflow for the synthesis.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aldehydic proton, aromatic protons, the methyl group, and the hydroxyl groups. Expected chemical shifts (in DMSO-d₆) would be approximately δ 10.2 (s, 1H, CHO), δ 9.0-10.0 (br s, 2H, OH), δ 6.5-7.0 (m, 2H, Ar-H), and δ 2.1 (s, 3H, CH₃).[15]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key peaks include a broad O-H stretching band around 3200-3400 cm⁻¹, a sharp C=O stretch for the aldehyde at approximately 1650 cm⁻¹, and C-H stretching for the aromatic ring and methyl group around 2800-3100 cm⁻¹.[16][17]

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a certified chemical fume hood.[13]

  • Chemical Hazards:

    • 2-Methylhydroquinone: May cause skin and eye irritation.[12]

    • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.

References

Application Notes and Protocols for the Role of 2,5-Dihydroxy-4-methylbenzaldehyde in the Development of Novel Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Chromophoric Potential of 2,5-Dihydroxy-4-methylbenzaldehyde

This compound is a versatile aromatic aldehyde that holds significant promise as a precursor in the synthesis of novel dyes. Its unique molecular architecture, featuring two electron-donating hydroxyl (-OH) groups and a methyl (-CH₃) group on the benzene ring, coupled with a reactive aldehyde (-CHO) function, provides a rich platform for the construction of a diverse array of chromophores. The hydroxyl groups at positions 2 and 5 strongly activate the aromatic ring towards electrophilic substitution, making it an excellent coupling component in azo dye synthesis. Furthermore, the aldehyde group readily participates in condensation reactions to form Schiff bases and products of Knoevenagel condensation, both of which are important classes of dyes.

The strategic placement of the substituents on the benzaldehyde ring is key to its utility. The hydroxyl groups not only direct the position of electrophilic attack but also act as powerful auxochromes, capable of causing a bathochromic (red) shift in the absorption spectrum of the resulting dye. The methyl group, an electron-donating group, can further modulate the electronic properties and solubility of the final dye molecule. This combination of features makes this compound a valuable building block for creating dyes with tailored colors and properties, including potential fluorescence for applications in bio-imaging and sensing.

This technical guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of azo dyes, Schiff base dyes, and as a substrate in Knoevenagel condensation for the formation of fluorescent compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their quest for novel dye discovery.

I. Synthesis of Novel Azo Dyes

Azo dyes are characterized by the presence of the azo group (-N=N-) which connects two aromatic rings. They represent the largest and most versatile class of synthetic dyes. The synthesis of azo dyes from this compound involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with the electron-rich this compound.

Causality Behind Experimental Choices

The choice of the aromatic amine for diazotization is critical as it will form one of the aromatic moieties of the final dye and significantly influence its color and properties. Electron-withdrawing groups on the amine will generally lead to a bathochromic shift. The coupling reaction is typically carried out in a slightly alkaline medium.[1] This is because the phenoxide ions formed from the deprotonation of the hydroxyl groups of this compound are more powerful activating groups than the hydroxyl groups themselves, thus facilitating the electrophilic attack by the diazonium ion. The coupling is expected to occur at the position para to one of the hydroxyl groups and ortho to the other, where the steric hindrance is minimal and the electronic activation is maximal.

Experimental Workflow: Azo Dye Synthesis

AzoDyeWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification A Aromatic Amine B NaNO₂ + HCl (0-5 °C) A->B Reacts with C Diazonium Salt Solution B->C Forms D 2,5-Dihydroxy-4- methylbenzaldehyde in NaOH solution E Cold Diazonium Salt Solution D->E Couples with F Azo Dye Precipitate E->F Yields G Filtration F->G H Washing with Cold Water G->H I Recrystallization (e.g., from Ethanol) H->I J Pure Azo Dye I->J

Caption: Workflow for the synthesis of an azo dye.

Protocol 1: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of an azo dye from p-nitroaniline and this compound.

Materials and Reagents:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Diazotization of p-Nitroaniline:

    • In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir for an additional 15 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

  • Azo Coupling:

    • In a 250 mL beaker, dissolve 1.52 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution with continuous, efficient stirring.

    • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

    • Dry the final product in a vacuum oven at 60-70 °C.

Expected Properties of the Synthesized Azo Dye
PropertyExpected Outcome
Color Deeply colored (e.g., red, orange, or brown) solid
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF
λmax (in Ethanol) Expected in the visible region (400-600 nm)

II. Synthesis of Novel Schiff Base Dyes

Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting imine (-C=N-) linkage is part of a conjugated system that can give rise to color. Schiff bases derived from this compound are of particular interest as they can act as ligands for metal ions, leading to the formation of colored complexes, and many exhibit fluorescence.[2]

Causality Behind Experimental Choices

The condensation reaction is typically catalyzed by a small amount of acid, although it can also proceed without a catalyst, especially with reactive aldehydes. The choice of the primary amine is crucial for the properties of the resulting Schiff base. Aromatic amines will extend the conjugation of the system, often leading to more intense colors and potentially interesting photophysical properties. The reaction is often carried out in a solvent like ethanol, which allows for the easy dissolution of the reactants and the precipitation of the product upon formation or cooling.

Experimental Workflow: Schiff Base Synthesis

SchiffBaseWorkflow cluster_condensation Step 1: Condensation Reaction cluster_isolation Step 2: Isolation & Purification A 2,5-Dihydroxy-4- methylbenzaldehyde C Ethanol (solvent) Reflux A->C B Primary Amine (e.g., Aniline) B->C D Schiff Base in Solution C->D E Cooling & Precipitation D->E F Filtration E->F G Washing with Cold Ethanol F->G H Recrystallization G->H I Pure Schiff Base Dye H->I

Caption: Workflow for the synthesis of a Schiff base dye.

Protocol 2: Synthesis of a Fluorescent Schiff Base Dye

This protocol describes the synthesis of a Schiff base from this compound and aniline.

Materials and Reagents:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.52 g (0.01 mol) of this compound in 30 mL of absolute ethanol. Gentle heating may be required.

    • To this solution, add 0.93 g (0.01 mol) of freshly distilled aniline.

    • Add 2-3 drops of glacial acetic acid as a catalyst (optional).

  • Condensation:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out.

    • If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold ethanol.

    • Recrystallize the crude Schiff base from a suitable solvent, such as ethanol, to obtain a pure product.

    • Dry the purified Schiff base in a desiccator.

Expected Properties of the Synthesized Schiff Base Dye
PropertyExpected Outcome
Appearance Crystalline solid (e.g., yellow, orange)
Solubility Soluble in common organic solvents like ethanol, acetone, and chloroform
Fluorescence Potential for fluorescence in solution, with emission wavelength dependent on solvent polarity

III. Knoevenagel Condensation for Fluorescent Dye Synthesis

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds, which are often highly conjugated and can exhibit fluorescence.

Causality Behind Experimental Choices

This compound can react with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule leads to the formation of a new carbon-carbon double bond, extending the conjugated π-system of the molecule. The resulting products are often fluorescent and their photophysical properties can be tuned by the choice of the active methylene compound.

Experimental Workflow: Knoevenagel Condensation

KnoevenagelWorkflow cluster_reaction Step 1: Condensation Reaction cluster_workup Step 2: Isolation & Purification A 2,5-Dihydroxy-4- methylbenzaldehyde D Solvent (e.g., Ethanol) Reflux A->D B Active Methylene Compound B->D C Base Catalyst (e.g., Piperidine) C->D E Condensation Product in Solution D->E F Cooling & Acidification E->F G Precipitation F->G H Filtration G->H I Recrystallization H->I J Pure Fluorescent Dye I->J

Caption: Workflow for the Knoevenagel condensation.

Protocol 3: Synthesis of a Fluorescent Dye via Knoevenagel Condensation

This protocol describes the synthesis of a fluorescent dye from this compound and malononitrile.

Materials and Reagents:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.52 g (0.01 mol) of this compound in 40 mL of ethanol.

    • Add 0.66 g (0.01 mol) of malononitrile to the solution.

    • Add a catalytic amount of piperidine (e.g., 0.1 mL).

  • Condensation:

    • Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is often rapid.

    • Gently heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture by adding a few drops of dilute hydrochloric acid, which may cause the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure fluorescent dye.

    • Dry the purified product.

Expected Properties of the Synthesized Fluorescent Dye
PropertyExpected Outcome
Appearance Crystalline solid
Fluorescence Strong fluorescence in solution when excited with UV light
λex / λem Excitation and emission maxima will be dependent on the solvent and the specific structure of the dye

IV. Characterization of Synthesized Dyes

The synthesized dyes should be thoroughly characterized to confirm their structure and evaluate their properties.

TechniquePurpose
Melting Point To assess the purity of the synthesized compound.
FT-IR Spectroscopy To identify the functional groups present in the dye molecule (e.g., -N=N-, -C=N-, -OH, -C=O).
¹H NMR and ¹³C NMR Spectroscopy To elucidate the detailed chemical structure of the dye.
UV-Visible Spectroscopy To determine the maximum absorption wavelength (λmax) and molar absorptivity of the dye, which are related to its color.
Fluorimetry To measure the fluorescence excitation and emission spectra, and the quantum yield of the fluorescent dyes.
Mass Spectrometry To confirm the molecular weight of the synthesized dye.

Conclusion

This compound is a highly promising and versatile precursor for the development of novel dyes. Its unique substitution pattern allows for the synthesis of a wide range of colored and fluorescent compounds through well-established synthetic methodologies such as azo coupling, Schiff base formation, and Knoevenagel condensation. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chromophoric and fluorophoric potential of this valuable building block. The ability to tune the properties of the resulting dyes by carefully selecting the reaction partners opens up exciting possibilities for the creation of new functional dyes for a variety of applications in materials science, analytical chemistry, and biomedical research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-Dihydroxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and validated through extensive laboratory experience.

I. Understanding the Molecule: Key Purification Considerations

This compound is a phenolic aldehyde, a structural class that presents unique purification challenges. The presence of two hydroxyl groups increases its polarity and susceptibility to oxidation, while the aldehyde functional group can undergo various side reactions. A successful purification strategy must account for these characteristics to ensure high purity and yield.

Common impurities may include unreacted starting materials, byproducts from the synthesis (such as partially hydroxylated or oxidized species), and the corresponding carboxylic acid formed by air oxidation of the aldehyde.[1] The choice of purification technique will depend on the nature and quantity of these impurities.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with phenolic compounds.[2][3] This typically occurs when the solute is too soluble in the hot solvent or when the solution is cooled too rapidly, leading to a supersaturated state that favors liquid-liquid phase separation over crystallization.

  • Causality: The high concentration of the solute in the hot solvent, coupled with a rapid temperature drop, prevents the orderly arrangement of molecules into a crystal lattice. Impurities can also disrupt crystallization and promote oiling out.

  • Solutions:

    • Slower Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. This provides more time for crystal nucleation and growth.

    • Solvent System Adjustment: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) to the hot solution until it just becomes turbid. Then, add a drop or two of the primary solvent to redissolve the oil and allow it to cool slowly. For this compound, which is polar, a good starting point is a mixture of a polar solvent like ethanol or ethyl acetate with a nonpolar solvent like hexane or toluene.[1]

    • Induce Crystallization: If a supersaturated solution forms without precipitation, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

    • Reduce Impurity Load: If the crude material is highly impure, consider a preliminary purification step like a simple filtration through a plug of silica gel before attempting recrystallization.

Question: I'm getting a low yield after recrystallization. What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.

  • Causality: The most common reason is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures. Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent in which they are too soluble.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.

    • Prevent Premature Crystallization: If a hot filtration is necessary to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing out on the filter paper.

    • Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away soluble impurities without dissolving a significant amount of the product.[2]

    • Recover from Mother Liquor: If the yield is still low, you can try to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

Question: My purified this compound is turning a brownish color upon storage. Why is this happening and how can I prevent it?

Answer: The discoloration of phenolic aldehydes upon storage is often due to oxidation.

  • Causality: The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid. The phenolic hydroxyl groups can also be oxidized, leading to the formation of colored quinone-type structures. This process can be accelerated by light, heat, and the presence of trace metal impurities.

  • Solutions:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4][5]

    • Low Temperature and Darkness: Store the product at a low temperature (2-8°C) and in a dark container to slow down the rate of oxidation.[4][5]

    • High Purity: Ensure the final product is of high purity, as trace impurities can sometimes catalyze decomposition.

III. Detailed Experimental Protocols

Here are step-by-step protocols for the two most common and effective purification techniques for this compound.

A. Protocol 1: Recrystallization

This protocol is a good starting point for purifying solid crude this compound that is relatively free of highly colored or tarry impurities.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
TolueneHas been successfully used for growing single crystals of the related 2,5-dihydroxybenzaldehyde.
WaterA potential solvent due to the polarity of the dihydroxy-substituted aldehyde.[2]
Ethanol/WaterA versatile polar solvent system that can be fine-tuned for optimal solubility.[1]
Ethyl Acetate/HexaneA common mixed-solvent system for compounds of intermediate polarity.[1]

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude material in the candidate solvents from Table 1. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the hot solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

B. Protocol 2: Column Chromatography

Column chromatography is ideal for separating this compound from impurities with different polarities.

Table 2: Recommended Mobile Phases for Column Chromatography

Stationary PhaseMobile Phase (Eluent)Application Notes
Silica Geln-Hexane / Ethyl Acetate (gradient)A standard choice for compounds of moderate polarity. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[6]
Silica GelPetroleum Ether / Ethyl Acetate (e.g., 2:1)A similar system to hexane/ethyl acetate, with petroleum ether being a less polar non-polar component.[7]

Step-by-Step Methodology:

  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to elute more strongly adsorbed compounds.

  • Fraction Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound assess_purity Assess Purity and Impurity Profile (TLC, NMR) start->assess_purity is_solid Is the crude material a solid? assess_purity->is_solid high_purity Relatively High Purity? is_solid->high_purity Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (oily) recrystallization Attempt Recrystallization high_purity->recrystallization Yes high_purity->column_chrom No oiling_out Does it 'oil out'? recrystallization->oiling_out oiling_out->column_chrom Yes final_product Pure this compound oiling_out->final_product No column_chrom->final_product

Caption: A decision-making workflow for selecting the appropriate purification technique.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a bisulfite adduct formation for purification? A1: Yes, the formation of a water-soluble bisulfite adduct is a classic method for purifying aldehydes.[3][8] The crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct which can be filtered off. The purified aldehyde is then regenerated by treating the adduct with a base (like sodium carbonate or sodium hydroxide). This method is particularly effective for removing non-aldehydic impurities.

Q2: What is the expected appearance and melting point of pure this compound? A2: Pure this compound is typically a solid. While specific data for the 4-methyl derivative is less common in generally accessible literature, the related 2,5-dihydroxybenzaldehyde has a melting point of 100-103°C.[9] The 4-methyl substitution may slightly alter this value. The color should be off-white to light yellow; a significant brown or dark coloration indicates impurities or degradation.

Q3: Are there any specific safety precautions I should take? A3: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). Phenolic compounds can be skin and eye irritants. Handle all organic solvents in a well-ventilated fume hood. For specific handling and disposal information, always consult the Safety Data Sheet (SDS) for the compound and the solvents being used.

V. References

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purifying 2,5-Dihydroxybenzaldehyde by Recrystallization. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,5-Dihydroxybenzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2,5-dihydroxy- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Benzaldehyde sodium bisulfite. Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). Synthesis of 2, 5-dihydroxybenzaldehyde oxime. Retrieved from a referenced PDF, specific source URL not available in initial search.

  • PubChem. (n.d.). 2,5-Dihydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this versatile chemical intermediate. Purity is paramount, as even minor contaminants can significantly impact the reactivity, stability, and color of downstream products, ultimately affecting research outcomes and manufacturing efficiency.[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and mechanistic insights to help you achieve high-purity this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound through frequently asked questions.

Q1: My final product is discolored (e.g., pink, brown, or black) instead of the expected pale yellow crystalline solid. What causes this, and how can it be resolved?

A1: Discoloration is almost always due to the formation of oxidation and polymeric impurities. Phenolic compounds, especially dihydroxy derivatives like 2-methylhydroquinone (the common precursor), are highly susceptible to oxidation when exposed to air, light, or elevated temperatures, particularly under basic conditions.[2]

  • Causality: The hydroquinone moiety can be easily oxidized to the corresponding quinone, which is highly colored. These quinones can further react or polymerize to form complex, high-molecular-weight, tar-like substances that are difficult to remove.

  • Preventative Measures:

    • Inert Atmosphere: Conduct all reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heating during the reaction or workup, as high temperatures can accelerate oxidation and polymerization.

  • Remediation Protocol:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to a solution of the crude product in a suitable solvent (e.g., methanol or ethyl acetate). Gently heat the mixture for a short period, then filter the hot solution through a pad of Celite® to remove the charcoal and adsorbed colored impurities.[2]

    • Recrystallization: Recrystallization from an appropriate solvent system, such as toluene or an ethanol/water mixture, can be highly effective at removing colored impurities and isolating the pure product.[3]

Q2: My reaction yield is low, and TLC/HPLC analysis shows a significant amount of unreacted starting material (2-methylhydroquinone or its ether derivative). How can I improve conversion and purify the product?

A2: Incomplete conversion is a common issue in formylation reactions. It can stem from insufficient reagent activity, poor reaction conditions, or premature termination of the reaction.

  • Causality & Optimization:

    • Vilsmeier-Haack Reaction: The Vilsmeier reagent, formed from DMF and an acid chloride like POCl₃, is a relatively weak electrophile.[4] Ensure the reagent is freshly prepared and that the reaction is given sufficient time (often several hours) and temperature to proceed to completion.[5][6]

    • Duff Reaction: This reaction often requires elevated temperatures (85–120°C) and can be slow.[7] Ensure intimate mixing of the phenol and hexamethylenetetramine before adding them to the acidic medium to improve yields.[8]

    • Reimer-Tiemann Reaction: This reaction is often biphasic (aqueous hydroxide and an organic solvent like chloroform). Vigorous stirring or the use of a phase-transfer catalyst is critical to ensure the reagents can interact and react.[9][10]

  • Remediation Protocol:

    • Aqueous Bisulfite Wash: Aldehydes form water-soluble adducts with sodium bisulfite. This property can be exploited for purification. Wash an ethereal or ethyl acetate solution of the crude product with a saturated aqueous sodium bisulfite solution. The aldehyde will move to the aqueous phase, leaving unreacted starting material and non-aldehydic impurities in the organic layer. The aldehyde can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[11]

    • Column Chromatography: Purification via silica gel column chromatography is a highly effective method to separate the more polar product from the less polar starting material. A gradient of ethyl acetate in hexanes is a typical mobile phase.[2]

Q3: I'm observing multiple spots on my TLC plate, suggesting the presence of isomers. Why did this happen, and how can I improve regioselectivity?

A3: The formation of regioisomers is a key challenge in aromatic substitution. While the two hydroxyl groups and the methyl group on the precursor strongly direct the formylation to the C6 position (between the hydroxyls), deviations can occur.

  • Causality:

    • Reaction Choice: Different formylation reactions have varying degrees of regioselectivity. The Reimer-Tiemann and Duff reactions are known for their strong preference for ortho-formylation relative to a hydroxyl group.[9][12][13] The Vilsmeier-Haack reaction is also highly selective for electron-rich positions but can sometimes yield para-isomers if the ortho position is sterically hindered.[14][15]

    • Protecting Groups: If a protecting group strategy is used (e.g., methylating the hydroxyls to methoxy groups), the directing ability of the substituents changes, potentially leading to different isomeric outcomes.

    • Steric Hindrance: While not the primary issue for this specific target molecule, in more substituted phenols, steric hindrance can direct the incoming formyl group to a less crowded, electronically favorable position.

  • Preventative & Remediation Measures:

    • Optimize Reaction Conditions: Carefully controlling the temperature and reaction time can sometimes favor the formation of the thermodynamically preferred isomer.

    • Purification: Isomers can often be separated by careful column chromatography or fractional recrystallization, although this can be challenging if their polarities are very similar.

Q4: My mass spectrometry data indicates a species with a molecular weight 28 Da higher than my target product. Could this be a di-formylated impurity?

A4: Yes, the addition of a second formyl group (+28 Da) is a possible side reaction, especially under forcing conditions.

  • Causality: If the initially formed product, this compound, remains in the reactive medium for too long or if an excess of the formylating agent is used, the still-activated aromatic ring can undergo a second electrophilic substitution to yield 2,5-dihydroxy-4-methylisophthalaldehyde. The Duff reaction, in particular, has been reported to be capable of diformylation if ortho positions are available.[12]

  • Preventative Measures:

    • Stoichiometry: Use a carefully controlled stoichiometry, typically with the phenol as the limiting reagent.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Remediation Protocol:

    • The di-aldehyde product is significantly more polar than the mono-aldehyde. Separation can usually be achieved effectively using silica gel column chromatography.

Summary of Common Impurities

Impurity TypeLikely Origin (Synthesis Route)Identification MethodRecommended Purification
Unreacted Precursor All routes (incomplete reaction)TLC, HPLC, GC-MSColumn Chromatography, Bisulfite Wash
Oxidized/Polymeric Byproducts All routes (exposure to air/heat)Visual (color), TLC (baseline)Activated Charcoal, Recrystallization
Regioisomeric Products All routes (lack of selectivity)TLC, HPLC, NMRColumn Chromatography, Recrystallization
Di-formylated Product Duff, Vilsmeier-Haack (over-reaction)MS, NMRColumn Chromatography
Incompletely Hydrolyzed Intermediates Duff, Vilsmeier-HaackMS, NMRAcidic Workup, Column Chromatography
Carboxylic Acid All routes (over-oxidation)HPLC, IR (broad O-H stretch)Basic Wash (e.g., NaHCO₃ solution)

Visualizing Impurity Formation

The following diagram illustrates a generalized Vilsmeier-Haack synthesis pathway, highlighting the points at which common impurities can arise.

G cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation Pathways Start 2,5-Dimethoxy-4-methyltoluene Intermediate Iminium Salt Intermediate Start->Intermediate Formylation Imp1 Unreacted Starting Material Start->Imp1 Incomplete Reaction Reagent Vilsmeier Reagent (DMF/POCl₃) Reagent->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Imp2 Di-formylated Product Intermediate->Imp2 Over-reaction Imp3 Incomplete Hydrolysis (Nitrogen Impurity) Intermediate->Imp3 Insufficient Water/Acid Product Target Product: This compound Hydrolysis->Product Imp4 Oxidized/Polymeric Impurities Product->Imp4 Exposure to Air/Heat

Caption: Origin of impurities in a Vilsmeier-Haack synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues during your synthesis.

G start Problem Observed During Synthesis/Workup q1 Is the product discolored (dark/tarry)? start->q1 q2 Does TLC/HPLC show multiple spots/peaks? q1->q2 No cause1 Probable Cause: Oxidation/Polymerization q1->cause1 Yes q3 Is one spot the starting material? q2->q3 Yes end Achieve Pure Product q2->end No (Likely Pure) sol1 Solution: 1. Use inert atmosphere. 2. Purify with charcoal/recrystallization. cause1->sol1 sol1->end q4 Does MS confirm isomers or di-formylation? q3->q4 No cause2 Probable Cause: Incomplete Reaction q3->cause2 Yes cause3 Probable Cause: Side reactions/ Over-reaction q4->cause3 Yes q4->end No sol2 Solution: 1. Optimize reaction time/temp. 2. Purify with bisulfite wash or chromatography. cause2->sol2 sol2->end sol3 Solution: 1. Control stoichiometry. 2. Purify with column chromatography. cause3->sol3 sol3->end

Caption: A decision tree for troubleshooting synthesis issues.

Key Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) for wet loading.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., toluene, or an ethanol/water mixture).[3]

  • Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde (CAS 52010-89-6).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and ensure high purity of the final product.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its structure, featuring two electron-donating hydroxyl groups and a methyl group, makes the benzene ring highly activated. While this high reactivity is essential for many synthetic applications, it also presents significant challenges during its preparation, often leading to low yields, poor regioselectivity, and the formation of polymeric side products. This guide provides in-depth troubleshooting advice and optimized protocols to navigate these synthetic hurdles.

Overview of Primary Synthetic Routes

The formylation of 4-methylhydroquinone (2-methyl-1,4-benzenediol) is the most direct approach. However, several classical and modern formylation reactions can be employed, each with distinct advantages and drawbacks.

Synthetic RouteFormylating AgentTypical YieldsKey AdvantagesCommon Challenges
Duff Reaction Hexamethylenetetramine (HMTA)Low to Moderate (15-40%)[2]Inexpensive, non-toxic reagents.[3]Historically low yields, requires acidic conditions.[4]
Reimer-Tiemann Reaction Chloroform (CHCl₃) & Strong BaseVariableDoes not require anhydrous conditions.[5]Formation of tar-like byproducts, low regioselectivity, exothermic.[6][7]
Gattermann Reaction HCN/HCl or Zn(CN)₂/HClGood (on protected ethers)High yields for phenol ethers.[8]Highly toxic reagents (HCN), not suitable for unprotected phenols.[9]
Vilsmeier-Haack Reaction POCl₃/DMFGood (on protected ethers)Good yields, well-established.Requires protection/deprotection steps.
Multi-Step (Protection-Formylation-Deprotection) Varies (e.g., Vilsmeier-Haack)Good to ExcellentHigh purity and regioselectivity.Longer synthetic route, additional reaction steps.[10][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis in a practical question-and-answer format.

Question 1: My yield from the Duff reaction is consistently below 20%. What are the primary causes and how can I optimize the reaction?

Answer: Low yields in the Duff reaction are a well-documented issue, but several factors can be addressed to significantly improve the outcome.[4][12] The reaction involves the electrophilic aromatic substitution of the phenol with an iminium ion generated from hexamine.[13]

  • Causality: The primary electrophile is generated in situ, and its concentration and reactivity are highly dependent on the reaction medium and temperature. Inefficient generation or subsequent side reactions are common causes of low yield.

  • Optimization Strategies:

    • Solvent Choice: The traditional use of glycerol/boric acid can be sluggish. Switching to trifluoroacetic acid (TFA) as the solvent and catalyst can dramatically improve yields.[2] TFA helps to effectively generate the reactive electrophilic species from hexamine.

    • Stoichiometric Water: Research has shown that the addition of a stoichiometric amount of water can increase product yields by 10–20%.[3] It is believed that water facilitates the hydrolysis of intermediate Schiff bases formed during the reaction.[14]

    • Microwave-Assisted Synthesis: Employing a microwave reactor can substantially decrease reaction times from hours to minutes while providing comparable or even improved yields over conventional heating.[3]

    • Temperature Control: The reaction typically requires heating. An optimal temperature range should be determined empirically, usually starting around 80-100 °C for TFA-mediated reactions. Overheating can lead to decomposition and polymerization.

Question 2: I'm attempting a Reimer-Tiemann reaction and observing significant formation of a dark, tarry byproduct. How can this be minimized?

Answer: The Reimer-Tiemann reaction utilizes dichlorocarbene (:CCl₂) as the reactive electrophile, generated from chloroform and a strong base.[15][16] The highly reactive nature of this intermediate and the harsh basic conditions often lead to polymerization and the formation of tarry substances, especially with activated substrates like 4-methylhydroquinone.

  • Causality: The phenoxide, being highly nucleophilic, can react with the dichlorocarbene in multiple ways. Overheating or high local concentrations of base can promote side reactions and polymerization of the starting material and product.

  • Optimization Strategies:

    • Vigorous Stirring & Phase-Transfer Catalysis: The reaction is typically biphasic (aqueous NaOH and organic chloroform).[5] Inefficient mixing between the phases is a major cause of side reactions. Use a high-speed overhead stirrer. Alternatively, introducing a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of hydroxide ions into the organic phase, allowing for more controlled generation of dichlorocarbene at the interface.[7]

    • Precise Temperature Control: The reaction is often exothermic once initiated.[5][6] It is critical to maintain a consistent temperature, typically around 60-65 °C.[17] Use a temperature-controlled reaction vessel and begin by heating gently to initiate the reaction, then actively cool if necessary to prevent a thermal runaway.

    • Slow Reagent Addition: Instead of adding all the chloroform at once, add it dropwise to the heated phenol/base mixture. This keeps the concentration of the highly reactive dichlorocarbene low and constant, favoring the desired formylation over polymerization.

Question 3: I am struggling with the final demethylation of 2,5-dimethoxy-4-methylbenzaldehyde. The reaction is incomplete or leads to decomposition. What are the best practices?

Answer: Demethylation of aryl methyl ethers is a common final step in multi-step syntheses. The choice of reagent is critical to avoid decomposition of the sensitive aldehyde functional group.

  • Causality: Strong Lewis acids or nucleophiles are required to cleave the stable aryl-O-CH₃ bond. However, these harsh conditions can also coordinate to the aldehyde's carbonyl oxygen, promoting side reactions or polymerization.

  • Optimization Strategies:

    • Reagent Selection:

      • Boron Tribromide (BBr₃): This is a highly effective and common reagent for cleaving aryl ethers. It should be used at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (DCM). Using a slight excess (e.g., 2.2 equivalents for two methoxy groups) is recommended.

      • Anhydrous Aluminum Chloride (AlCl₃): This can also be effective, often used in a solvent like dichloroethane.[11] Careful control of stoichiometry and temperature is necessary.

      • "Hard" Nucleophiles: Reagents like lithium iodide (LiI) in pyridine or sodium ethanethiolate (NaSEt) in refluxing DMF are also powerful demethylating agents that can sometimes be milder on other functional groups.

    • Reaction Monitoring: Follow the reaction progress closely using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the more polar dihydroxy product can be easily visualized. Quench the reaction as soon as the starting material is consumed to prevent product degradation.

    • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, especially when using Lewis acids like BBr₃ or AlCl₃, as water will decompose them and interfere with the reaction.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally recommended for the highest yield and purity of this compound? A: For laboratory-scale synthesis where purity and yield are paramount, a multi-step route is often superior. This typically involves the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene followed by demethylation.[18][19] While this adds steps, the formylation of the protected precursor is often cleaner and higher-yielding than direct formylation of the highly reactive 4-methylhydroquinone. The subsequent demethylation, if performed carefully, can also be very efficient, leading to a purer final product.

Q: How can I effectively purify the final product? A: Purification is critical.

  • Acid-Base Extraction: After the reaction workup, an acid-base extraction can help remove non-phenolic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate) to remove acidic impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other byproducts. A silica gel column using a gradient of ethyl acetate in hexane is typically effective.

  • Recrystallization: If the product is obtained as a solid of reasonable purity after chromatography, recrystallization can be used for final polishing. Solvents like toluene or a mixture of methanol/water can be effective.[20] A key challenge with phenolic aldehydes is "oiling out," which can be minimized by ensuring the solution is not supersaturated and by cooling it slowly.[20]

Q: What are the key safety precautions for these syntheses? A: All work should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reimer-Tiemann: Chloroform is a suspected carcinogen and is toxic. Avoid inhalation and skin contact. The reaction can be highly exothermic and requires careful monitoring to prevent thermal runaway.[5]

  • Gattermann: Hydrogen cyanide (HCN) is extremely toxic. This reaction should only be performed by experienced chemists with appropriate safety measures in place. The use of zinc cyanide (Zn(CN)₂) is a safer alternative but is still highly toxic.[9]

  • Demethylation: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. It must be handled under an inert atmosphere.

Visualizations & Protocols

Troubleshooting Logic Flow

The following diagram illustrates a logical approach to troubleshooting a low-yield synthesis.

TroubleshootingFlow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Workup Review Workup & Purification Procedure Start->Check_Workup Reagent_Impure Impure Starting Material or Reagents? Check_Reagents->Reagent_Impure Temp_Suboptimal Sub-optimal Temperature? Check_Conditions->Temp_Suboptimal Loss_In_Workup Product Loss During Extraction/Purification? Check_Workup->Loss_In_Workup Stoich_Incorrect Incorrect Stoichiometry? Reagent_Impure->Stoich_Incorrect No Sol_Purify Purify Starting Materials Reagent_Impure->Sol_Purify Yes Stoich_Incorrect->Check_Conditions No Sol_Recalculate Recalculate and Re-weigh Stoich_Incorrect->Sol_Recalculate Yes Time_Incorrect Incorrect Reaction Time? Temp_Suboptimal->Time_Incorrect No Sol_Optimize_T Optimize Temperature (Literature Review, Stepwise Trial) Temp_Suboptimal->Sol_Optimize_T Yes Time_Incorrect->Check_Workup No Sol_Time_Course Run a Time-Course Study (TLC Monitoring) Time_Incorrect->Sol_Time_Course Yes Sol_Optimize_Purification Optimize Purification (e.g., change solvent, use chromatography) Loss_In_Workup->Sol_Optimize_Purification Yes

Caption: Logical flow for troubleshooting low reaction yields.

Optimized Protocol: Two-Step Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis starting from 2,5-dimethoxytoluene, which generally provides better control and higher yields.

SynthesisWorkflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Demethylation SM 2,5-Dimethoxytoluene Reagents1 POCl₃ N-Methylformanilide SM->Reagents1 Reaction1 Heat (e.g., 50-90°C) Monitor by TLC Reagents1->Reaction1 Workup1 Hydrolyze with NaOAc solution Extract with Ether/DCM Reaction1->Workup1 Product1 Crude 2,5-Dimethoxy- 4-methylbenzaldehyde Workup1->Product1 Reagents2 BBr₃ in DCM Product1->Reagents2 Reaction2 Low Temp (-78°C to RT) Inert Atmosphere (N₂/Ar) Monitor by TLC Reagents2->Reaction2 Workup2 Quench with Methanol/Water Extract with Ethyl Acetate Reaction2->Workup2 Purification Column Chromatography (Hexane/Ethyl Acetate) Workup2->Purification FinalProduct Pure 2,5-Dihydroxy- 4-methylbenzaldehyde Purification->FinalProduct

Caption: Workflow for a two-step synthesis of the target compound.

Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dimethoxytoluene

This protocol is adapted from established procedures for Vilsmeier-Haack reactions.[18][19]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, prepare the Vilsmeier reagent. To chilled (0 °C) N-methylformanilide (1.2 eq), add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring. Allow the mixture to stir at room temperature for 40-60 minutes.

  • Reaction: Add 2,5-dimethoxytoluene (1.0 eq) to the flask. Heat the reaction mixture to 50-90 °C. The optimal temperature may require empirical determination.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and 10% aqueous sodium acetate solution to hydrolyze the intermediates.

  • Extraction: Extract the aqueous mixture twice with diethyl ether or dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane to yield 2,5-dimethoxy-4-methylbenzaldehyde.[19] A typical yield is around 60-70%.[18]

Protocol 2: Demethylation with Boron Tribromide (BBr₃)

Handle BBr₃ with extreme caution in a fume hood under an inert atmosphere.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the crude 2,5-dimethoxy-4-methylbenzaldehyde (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of BBr₃ (2.2-2.5 eq) in DCM dropwise via a syringe or dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 2:1 Hexane:Ethyl Acetate) for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C and slowly add methanol to quench the excess BBr₃. After the vigorous reaction subsides, add water.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

References

Technical Support Center: Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the formylation of 2-methylhydroquinone. Our goal is to provide you with the expertise and practical solutions necessary to optimize your synthesis, improve yield, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate, typically involves the electrophilic formylation of 2-methylhydroquinone. The starting material's electron-rich nature, due to two activating hydroxyl groups, makes it highly susceptible to formylation. However, this high reactivity is a double-edged sword, often leading to a variety of side reactions that can significantly lower the yield and complicate purification. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Product Accompanied by a Dark, Tarry Reaction Mixture

Q1: My reaction turned into a dark, insoluble tar, and I've isolated very little of the target aldehyde. What is causing this polymerization?

A1: Root Cause Analysis & Solution

This is the most common issue when working with hydroquinone substrates. The formation of dark, polymeric tars is primarily due to the oxidation of the 2-methylhydroquinone starting material into its corresponding quinone (2-methyl-1,4-benzoquinone). Under the often basic and heated conditions of formylation reactions, this quinone is highly reactive and can readily polymerize or condense with the starting phenol, leading to complex, high-molecular-weight tars.[1][2]

Troubleshooting Protocol: Preventing Oxidation and Tar Formation

  • Rigorous Degassing: Before starting the reaction, thoroughly degas all solvents and the reaction vessel. Purge the system with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment to prevent atmospheric oxygen from initiating oxidation.

  • Addition of Antioxidants: In some cases, adding a small quantity of a reducing agent like sodium dithionite or sodium bisulfite can help suppress oxidation by scavenging trace amounts of oxygen or quinone intermediates.[1]

  • Temperature Control: Overheating is a major contributor to tar formation.[3] Maintain the lowest possible temperature that still allows for a reasonable reaction rate. For exothermic reactions like the Reimer-Tiemann, ensure efficient cooling and controlled addition of reagents to prevent thermal runaways.[4]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to a satisfactory level. Prolonged exposure to harsh conditions increases the likelihood of side product formation.[1]

Issue 2: Presence of Multiple Products in the Final Mixture, Including an Isomeric Aldehyde

Q2: My NMR analysis shows two aldehyde products. I expected formylation at the C6 position, but it seems I have another isomer. Why is the reaction not regioselective?

A2: Root Cause Analysis & Solution

The two hydroxyl groups on 2-methylhydroquinone strongly activate the aromatic ring for electrophilic substitution. While the desired product results from formylation at the C6 position (ortho to one hydroxyl and para to the other), formylation can also occur at the C3 position, leading to the formation of the isomeric 2,5-dihydroxy-3-methylbenzaldehyde. The choice of formylation method significantly influences this regioselectivity.

  • Reimer-Tiemann Reaction: This reaction typically favors ortho-formylation to a hydroxyl group.[4][5] The reactive electrophile, dichlorocarbene (:CCl₂), is attracted to the electron-rich phenoxide, favoring attack at the positions ortho to the -O⁻ group.[6]

  • Duff Reaction: The Duff reaction also generally shows a preference for ortho-formylation.[7] However, the regioselectivity can be influenced by steric and electronic factors.

  • Vilsmeier-Haack Reaction: This reaction is sensitive to both steric and electronic effects. While it reacts with electron-rich arenes, the bulky Vilsmeier reagent may favor the less sterically hindered position.[8][9]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Choice of Reaction: The Reimer-Tiemann reaction is often the most reliable method for achieving ortho-formylation of phenols.

  • Protecting Groups: A more complex but effective strategy involves protecting one of the hydroxyl groups (e.g., as a methoxy ether) to direct formylation to a specific position, followed by deprotection.

  • Careful Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel or by fractional crystallization.

Issue 3: Isolation of a Di-formylated Byproduct

Q3: I've identified a byproduct with two aldehyde groups. How can I prevent this over-reaction?

A3: Root Cause Analysis & Solution

The high reactivity of the 2-methylhydroquinone ring makes it susceptible to a second formylation, yielding 2,5-dihydroxy-4-methylisophthalaldehyde. This is particularly noted in reactions like the Duff reaction, which can attach multiple aldehyde groups if reaction conditions are not carefully controlled.[7][10]

Troubleshooting Protocol: Preventing Di-formylation

  • Control Stoichiometry: The most critical parameter is the molar ratio of the formylating agent to the substrate. Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.2 equivalents) of the formylating agent (hexamine in the Duff reaction, chloroform in Reimer-Tiemann).

  • Substrate Addition: Consider a slow, controlled addition of the 2-methylhydroquinone substrate to a solution of the formylating agent. This maintains a low concentration of the highly reactive substrate, favoring mono-substitution.

  • Temperature Management: Lower reaction temperatures will decrease the rate of the second formylation reaction more significantly than the first.

Table 1: Summary of Key Side Reactions and Mitigation Strategies

Side Reaction Primary Cause(s) Favored By Primary Mitigation Strategy Secondary Actions
Oxidation & Tar Formation Oxidation of hydroquinone to quinone, followed by polymerization.Presence of O₂, high temperature, prolonged reaction time, strong base.Maintain a strict inert atmosphere (N₂ or Ar).Use degassed solvents, control temperature carefully, add antioxidants (e.g., NaHSO₃).[1]
Isomer Formation Competing formylation at different ring positions (e.g., C3 vs. C6).High reactivity of the substrate; reaction type (Vilsmeier-Haack can be less selective).Choose a highly ortho-directing reaction like Reimer-Tiemann.Optimize reaction temperature; utilize protecting groups if necessary.
Di-formylation Over-reaction due to the highly activated aromatic ring.Excess formylating agent, high temperatures.Use a stoichiometric or slight excess of the formylating agent.[11]Slow addition of the substrate; keep reaction temperature low.
Incomplete Reaction Insufficient reaction time, low temperature, or poor reagent activity.Short reaction times, low temperatures.Monitor reaction by TLC until starting material is consumed.Ensure the activity of reagents (e.g., fresh chloroform, dry DMF).

Visualizing Reaction Pathways

Main Synthetic Route and Key Side Reactions

The following diagram illustrates the desired synthetic pathway from 2-methylhydroquinone to this compound and highlights the major competing side reactions.

G cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions Start 2-Methylhydroquinone Product This compound Start->Product Formylation (e.g., Reimer-Tiemann) Start->Product Oxidation Oxidation Start->Oxidation Isomer Isomer Formation (3-formyl product) Start->Isomer Formylation at C3 Diformyl Di-formylation Product->Diformyl Second Formylation Quinone 2-Methyl-1,4-benzoquinone Oxidation->Quinone O₂ / Heat Tar Polymeric Tar Quinone->Tar Polymerization

Caption: Reaction scheme showing the desired formylation and major side reactions.

Experimental Protocols: A Comparative Approach

Below are starting-point protocols for two common formylation methods. These should be optimized based on laboratory results.

Protocol 1: Reimer-Tiemann Reaction (Ortho-Formylation Focus)

This method is often preferred for its selectivity in forming ortho-hydroxy benzaldehydes.[12][13]

  • Setup: In a three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve 2-methylhydroquinone (1 equiv.) in a 10-20% aqueous solution of sodium hydroxide (8 equiv.).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

  • Heating: Heat the mixture to 60-70°C with vigorous stirring.[13]

  • Reagent Addition: Add chloroform (2-3 equiv.) dropwise via the dropping funnel over 1 hour, maintaining the temperature. The reaction is often exothermic.[4]

  • Reaction: Stir the resulting mixture for an additional 2-3 hours at 60-70°C. Monitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature. Carefully acidify the dark mixture with cold dilute hydrochloric acid or sulfuric acid to pH 4-5.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.

Protocol 2: Duff Reaction

This method uses hexamine in an acidic medium and is another route for ortho-formylation.[7]

  • Setup: In a flask, mix 2-methylhydroquinone (1 equiv.), hexamethylenetetramine (HMTA, 1.2-1.5 equiv.), and an acidic medium such as glycerol/boric acid or trifluoroacetic acid (TFA).

  • Heating: Heat the mixture to 100-150°C (temperature is highly dependent on the acid medium used) with stirring under a nitrogen atmosphere.

  • Reaction: Maintain the temperature for several hours, monitoring by TLC.

  • Hydrolysis: Cool the mixture and add an aqueous acid solution (e.g., 2M H₂SO₄). Heat the mixture (e.g., to 100°C for 15-30 minutes) to hydrolyze the intermediate imine.

  • Workup & Purification: Cool the mixture, extract with an organic solvent, and purify as described in the Reimer-Tiemann protocol.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Problem Problem Identified? Monitor->Problem Success Proceed to Workup & Purification Problem->Success No DarkTar Dark Tarry Mixture / Low Yield? Problem->DarkTar Yes MultipleSpots Multiple Product Spots on TLC? DarkTar->MultipleSpots No SolveTar Implement Anti-Oxidation Measures: - Use Inert Atmosphere (N₂/Ar) - Degas Solvents - Control Temperature - Reduce Reaction Time DarkTar->SolveTar Yes UnreactedSM Significant Unreacted Starting Material? MultipleSpots->UnreactedSM No SolveSpots Characterize Byproducts (NMR/MS). If Di-formylation: Reduce formylating agent stoichiometry. If Isomer: Optimize T° or change reaction type. MultipleSpots->SolveSpots Yes UnreactedSM->Success No SolveSM Increase Reaction Time or Temperature. Check Reagent Purity/Activity. UnreactedSM->SolveSM Yes SolveTar->Start Restart with Modifications SolveSpots->Start Restart with Modifications SolveSM->Monitor Continue & Monitor

Caption: A step-by-step workflow for troubleshooting common synthesis problems.

References

Stability and storage conditions for 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dihydroxy-4-methylbenzaldehyde

A Guide to Ensuring Compound Integrity through Proper Stability and Storage Practices

Welcome to the technical support guide for this compound (CAS No. 52010-89-6). The integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth information, field-proven protocols, and troubleshooting advice to ensure the stability and proper handling of this air-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored at 2-8°C[1][2]. It is crucial to store it under an inert gas atmosphere, such as nitrogen or argon, in a tightly sealed container[1]. This compound is known to be air-sensitive, and these precautions are necessary to prevent oxidative degradation.

Q2: Why is an inert atmosphere so critical for this compound?

This compound possesses a hydroquinone moiety, which is highly susceptible to oxidation. When exposed to atmospheric oxygen, the hydroxyl groups can be oxidized to form a quinone structure. This process is often accompanied by a distinct color change, typically from an off-white or light yellow solid to a darker brown or reddish hue. This oxidative degradation alters the molecular structure, rendering the compound impure and potentially inactive for its intended application. The aldehyde group is also susceptible to oxidation, which would convert it into a carboxylic acid.

Q3: I've noticed my compound has darkened over time. What does this mean, and can I still use it?

A color change is a primary visual indicator of degradation. If your compound has significantly darkened, it suggests that a notable amount of oxidation has occurred. For experiments where high purity is essential, such as in drug development or kinetic studies, using a degraded compound is strongly discouraged as it will introduce impurities and lead to unreliable, non-reproducible results. We recommend using a fresh, properly stored vial of the compound.

Q4: How should I handle the compound upon receiving a new bottle?

Upon receipt, inspect the container for a tight seal. Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid, which can accelerate degradation. All subsequent handling, including weighing and aliquoting, should be performed under an inert atmosphere, preferably inside a glove box or using a Schlenk line.

Q5: Can I store this compound in solution? What are the best practices?

Storing this compound in solution is not recommended for long-term use due to its instability. Solvents can accelerate degradation pathways. If you must prepare a stock solution, do so immediately before use. Use dry, de-gassed solvents (e.g., DMSO, DMF, or methanol, depending on experimental compatibility)[3]. Prepare the solution under an inert atmosphere, store it in a tightly sealed vial with an inert gas headspace, protect it from light, and keep it refrigerated for short-term storage only (e.g., 1-2 days). Always perform a visual inspection for color change or precipitation before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound is dark brown or reddish upon receipt or after short-term storage. Exposure to air (oxygen) during manufacturing, packaging, or handling.Contact the supplier for a replacement. This indicates significant oxidation. For future prevention, ensure all handling is done under a strictly inert atmosphere.
Inconsistent or non-reproducible experimental results. Degradation of the compound, leading to lower effective concentration and the presence of impurities.Use a fresh vial of the compound that has been stored under the recommended conditions (2-8°C, inert gas). Consider running a purity check (e.g., TLC, LC-MS) on your existing stock.
The compound fails to dissolve completely in the chosen solvent. The compound may have oxidized and polymerized into insoluble byproducts.Discard the material. Use a fresh, unoxidized lot of the compound. Ensure the use of anhydrous-grade solvents, as water can facilitate degradation.
Stock solution changes color rapidly (e.g., within hours). The solvent was not properly de-gassed, or the vial was not properly sealed, allowing oxygen ingress.Prepare fresh solutions immediately prior to each experiment using de-gassed solvents and inert atmosphere techniques. Do not store solutions, even for short periods, if your application is highly sensitive.

Data Summary: Storage and Handling Parameters

Parameter Recommendation Rationale
Physical Form SolidN/A
Storage Temperature 2-8°C (Refrigerator)[1][2]To slow the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)[1]To prevent oxidation of the air-sensitive hydroquinone and aldehyde moieties.
Container Tightly closed, light-resistant vial.To prevent exposure to air, moisture, and light.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[4][5]To avoid vigorous and uncontrolled chemical reactions.
Solution Storage Not recommended for long-term. For short-term, use de-gassed solvent, inert headspace, 2-8°C, protected from light.Compound is less stable in solution; these conditions minimize degradation for immediate use.

Experimental Protocols & Visual Guides

Protocol 1: Aliquoting Solid this compound

This protocol ensures the integrity of the bulk material during aliquoting.

  • Preparation: Move the sealed primary container of the compound, along with several smaller, tared vials, into a glove box with a nitrogen or argon atmosphere.

  • Equilibration: Allow the primary container to reach the ambient temperature inside the glove box before opening.

  • Dispensing: Carefully open the primary container. Using a clean spatula, dispense the desired amount of the solid into the smaller, tared vials.

  • Sealing: Tightly seal the new aliquot vials and the primary container. Parafilm can be wrapped around the caps for an extra barrier.

  • Storage: Remove the vials from the glove box and immediately place them in a 2-8°C refrigerator for storage. Log the new aliquots in your chemical inventory.

Diagram 1: Recommended Handling Workflow

A Receive Compound B Allow Vial to Warm to Room Temperature A->B C Transfer to Inert Atmosphere (Glove Box) B->C D Weigh & Aliquot into Tared Vials C->D E Tightly Seal All Vials (Primary & Aliquots) D->E G Prepare Solution (Immediately Before Use) D->G For Immediate Experiment F Store at 2-8°C E->F Long-Term Storage

Caption: Workflow for handling this compound.

Diagram 2: Potential Oxidative Degradation Pathway

cluster_0 This compound (Air-Sensitive) cluster_1 Oxidized Products (Degraded, Colored) struct1 [ Start Structure ] struct2 [ Quinone Structures ] struct1->struct2  [O₂], light, moisture

Caption: Potential oxidation pathway leading to compound degradation.

References

Technical Support Center: Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. The following troubleshooting guides and FAQs provide in-depth solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction of 2,4-dihydroxytoluene is resulting in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the formylation of 2,4-dihydroxytoluene are a common issue and can stem from several factors related to the chosen synthetic route, reaction conditions, and substrate reactivity. The two primary methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction, each with its own set of challenges.

For the Duff Reaction:

The Duff reaction utilizes hexamine as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[1][2] Formylation occurs preferentially at the ortho position to the hydroxyl groups.[1][3]

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of 2,4-dihydroxytoluene to hexamine can lead to incomplete reaction or the formation of byproducts. It is crucial to carefully control the stoichiometry.

  • Inadequate Temperature Control: The Duff reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the starting material and product, as well as the formation of polymeric tars. Careful temperature monitoring and control are essential.

  • Hydrolysis Inefficiency: The final step of the Duff reaction involves the hydrolysis of an imine intermediate to the aldehyde.[4] Incomplete hydrolysis will directly result in a lower yield of the final product. Ensuring acidic conditions and sufficient reaction time for the hydrolysis step is critical.

For the Reimer-Tiemann Reaction:

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base.[5][6] The reactive electrophile is dichlorocarbene.[7]

  • Base Concentration and Type: The concentration of the base (e.g., NaOH or KOH) is critical. A high concentration of hydroxide is needed to deprotonate both the phenol and chloroform.[8] However, excessively high concentrations can promote side reactions.

  • Biphasic System Inefficiency: The reaction is typically carried out in a biphasic system (aqueous and organic phase).[5] Inefficient mixing will limit the interfacial area where the reaction occurs, leading to low conversion. Vigorous stirring or the use of a phase-transfer catalyst can mitigate this issue.

  • Dichlorocarbene Side Reactions: Dichlorocarbene is a highly reactive species and can react with other nucleophiles present in the reaction mixture or undergo self-condensation, reducing the amount available for the desired formylation.[7]

Troubleshooting Workflow for Low Yield:

Below is a systematic workflow to diagnose and address low-yield issues.

low_yield_troubleshooting cluster_duff Duff Reaction Troubleshooting cluster_reimer Reimer-Tiemann Troubleshooting start Low Yield of this compound reaction_type Which formylation reaction was used? start->reaction_type duff Duff Reaction reaction_type->duff Duff reimer_tiemann Reimer-Tiemann Reaction reaction_type->reimer_tiemann Reimer-Tiemann duff_stoichiometry Verify Stoichiometry of Hexamine duff->duff_stoichiometry reimer_base Adjust Base Concentration reimer_tiemann->reimer_base duff_temp Optimize Reaction Temperature duff_stoichiometry->duff_temp duff_hydrolysis Ensure Complete Hydrolysis duff_temp->duff_hydrolysis end Improved Yield duff_hydrolysis->end reimer_mixing Improve Biphasic Mixing reimer_base->reimer_mixing reimer_carbene Consider Dichlorocarbene Scavengers (if necessary) reimer_mixing->reimer_carbene reimer_carbene->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired this compound?

A2: The formation of isomeric products is a common challenge in the formylation of substituted phenols. In the case of 2,4-dihydroxytoluene, formylation can occur at either the position ortho to the C1-hydroxyl group (undesired isomer) or the position ortho to the C2-hydroxyl and para to the C4-hydroxyl (desired this compound).

Factors Influencing Regioselectivity:

  • Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of the electrophile to the adjacent position, potentially favoring formylation at the less hindered position.

  • Directing Effects of Hydroxyl Groups: Both hydroxyl groups are activating and ortho-, para- directing.[3] The relative directing ability of the two hydroxyl groups will influence the position of formylation.

  • Reaction Conditions: Temperature, solvent, and the nature of the formylating agent can all influence the regioselectivity of the reaction.

Strategies to Enhance Regioselectivity:

  • Choice of Formylation Reaction: The Duff reaction is often reported to have a higher preference for ortho-formylation to a hydroxyl group compared to the Reimer-Tiemann reaction.[1] Therefore, utilizing the Duff reaction may inherently provide better selectivity for the desired isomer.

  • Use of Chelating Agents: In some formylation reactions, the use of Lewis acids or other chelating agents can help to direct the electrophile to a specific position by coordinating with the hydroxyl groups.

  • Protecting Group Strategy: While more synthetically demanding, a protecting group strategy can be employed. One of the hydroxyl groups could be selectively protected, forcing formylation to occur at the desired position, followed by deprotection.

Experimental Protocol for Improved Regioselectivity (Duff Reaction):

StepProcedureRationale
1In a round-bottom flask, combine 2,4-dihydroxytoluene, hexamine, and boric acid in glycerol.Boric acid can act as a chelating agent, potentially improving regioselectivity.
2Heat the mixture with stirring to 140-160 °C.Precise temperature control is crucial for both yield and selectivity.
3Monitor the reaction progress by TLC.Prevents the formation of over-reaction products and decomposition.
4Upon completion, cool the reaction mixture and add dilute sulfuric acid.This initiates the hydrolysis of the imine intermediate.
5Heat the mixture to reflux to ensure complete hydrolysis.Complete hydrolysis is necessary to obtain the final aldehyde product.
6Cool, extract the product with a suitable organic solvent, and purify by column chromatography or recrystallization.Purification is essential to isolate the desired isomer.
Q3: I am having difficulty purifying the final product. The crude material is a dark, tarry substance. What are the best methods for purification?

A3: The formation of dark, tarry materials is a frequent observation in reactions involving phenols, especially under harsh conditions (high temperatures or strong bases). These tars are typically polymeric byproducts. Purifying the desired this compound from this complex mixture requires a systematic approach.

Initial Work-up to Remove Bulk Impurities:

  • Acid-Base Extraction: After the reaction, an acid-base workup can be highly effective. The phenolic product is acidic and can be extracted into an aqueous basic solution (e.g., dilute NaOH), leaving non-acidic impurities in the organic phase. The aqueous layer can then be re-acidified to precipitate the product, which can be collected by filtration or extracted into a fresh organic solvent.

  • Steam Distillation: If the product is sufficiently volatile, steam distillation can be a powerful technique to separate it from non-volatile tars.

Purification Techniques for the Crude Product:

  • Column Chromatography: This is one of the most effective methods for separating the desired product from closely related isomers and other impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining high-purity material. Potential solvents for phenolic aldehydes include toluene, water, or mixed solvent systems like ethyl acetate/hexane.[9] A key challenge with recrystallizing phenolic compounds is the potential for "oiling out," where the compound separates as a liquid instead of forming crystals.[9] This can often be overcome by using a different solvent system or by ensuring the crude product is of sufficient purity before attempting recrystallization.

Troubleshooting Purification:

IssuePotential CauseRecommended Solution
Product remains in the aqueous phase after extraction Incomplete acidification.Ensure the aqueous phase is acidified to a pH of ~2-3 to fully protonate the phenoxide.
"Oiling out" during recrystallization Solvent boiling point is too high or the compound is too impure.Try a lower-boiling point solvent or a mixed solvent system. Purify the crude product by column chromatography before recrystallization.
Product co-elutes with impurities during column chromatography Inappropriate solvent system.Optimize the solvent system by trying different polarity gradients or by adding a small amount of a third solvent (e.g., methanol or dichloromethane).

Visualizing the Duff Reaction Mechanism

The Duff reaction proceeds through a series of steps involving the formation of an iminium ion from hexamine, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the phenol.

duff_mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis hexamine Hexamine iminium Iminium Ion Intermediate hexamine->iminium Protonation & Ring Opening h_plus H+ intermediate Benzylamine Intermediate iminium->intermediate phenol 2,4-Dihydroxytoluene phenol->intermediate Attack by Aromatic Ring aldehyde This compound intermediate->aldehyde Hydrolysis of Imine h2o H2O, H+

Caption: Simplified mechanism of the Duff reaction.

References

Technical Support Center: Optimization of Reaction Conditions for Formylating Substituted Hydroquinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of substituted hydroquinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto a hydroquinone scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing the formylation of substituted hydroquinones.

Q1: Which formylation method should I choose for my substituted hydroquinone?

A1: The selection of an appropriate formylation method is critical and depends on several factors, including the nature of the substituents on the hydroquinone ring, the desired regioselectivity, and the scale of your reaction. Hydroquinones are electron-rich aromatic compounds, making them excellent candidates for electrophilic aromatic substitution. Here is a comparative overview of common methods:

MethodReagentsTypical Substrates & SelectivityAdvantagesDisadvantages
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH)Electron-rich phenols. Generally ortho-selective.[1][2][3]Operationally simple, does not require anhydrous conditions.[3]Often results in moderate yields, can produce isomeric mixtures, and may lead to side products.[4] The use of toxic chloroform is a drawback.
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid, TFA)Electron-rich phenols. Strongly ortho-selective.[5]Inexpensive and readily available reagents.[6]Generally inefficient with low to moderate yields.[5][7] Can lead to di-formylation if both ortho positions are free.[6]
Vilsmeier-Haack DMF, POCl₃Highly electron-rich aromatics.[8][9][10][11]High yields for suitable substrates, mild conditions.The Vilsmeier reagent is a weak electrophile, making it less effective for less activated or sterically hindered substrates.[10]
Magnesium-Mediated (ortho-Specific) Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Wide range of phenols, including those with electron-withdrawing groups. Exclusively ortho-formylation.[12][13]High yields and excellent regioselectivity.[12][13] Avoids harsh reagents.Requires anhydrous conditions.

Recommendation: For high regioselectivity (ortho-formylation) and good yields, the Magnesium-Mediated method is often the superior choice.[12][13] The Reimer-Tiemann reaction is a classic and simple method but be prepared for purification challenges.[2][4] The Duff reaction is also strongly ortho-directing but may provide lower yields.[5][7] The Vilsmeier-Haack reaction is most effective for highly activated systems.[10]

Q2: How do substituents on the hydroquinone ring affect the formylation reaction?

A2: Substituents have a profound impact on the reactivity of the hydroquinone ring and the regioselectivity of the formylation.

  • Electron-Donating Groups (EDGs) such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups increase the electron density of the aromatic ring, making it more nucleophilic and thus accelerating the rate of electrophilic substitution.[12] These groups generally direct the incoming formyl group to the ortho and para positions. In the case of hydroquinones, the hydroxyl groups are powerful activating groups and strongly direct ortho to themselves.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and chloro (-Cl) groups decrease the electron density of the ring, deactivating it towards electrophilic attack.[12] Consequently, reactions with hydroquinones bearing EWGs often require harsher conditions or longer reaction times.[12]

Q3: I am working with an unsymmetrically substituted hydroquinone. How can I control the regioselectivity of the formylation?

A3: Predicting and controlling regioselectivity in unsymmetrically substituted hydroquinones can be challenging. The two hydroxyl groups and the existing substituent will all influence the position of the incoming formyl group.

  • Steric Hindrance: Bulky substituents will sterically hinder the adjacent positions, making formylation at those sites less likely. The formylating agent will preferentially attack the less sterically crowded available position.

  • Directing Effects: The powerful ortho-directing effect of the hydroxyl groups is the dominant factor. The formylation will occur at a position activated by a hydroxyl group. If multiple such positions are available, the electronic and steric influence of the other substituent will be the deciding factor.

  • Chelation Control: In methods like the magnesium-mediated formylation, the magnesium ion can chelate with the two hydroxyl groups, directing the formylation to a specific ortho position.[14]

Workflow for Predicting Regioselectivity:

G start Unsymmetrical Hydroquinone q1 Identify available positions ortho to OH groups start->q1 q2 Are any ortho positions sterically hindered? q1->q2 q3 Consider electronic effects of the substituent q2->q3 Yes q2->q3 No q4 Is a chelation-controlled method being used? q3->q4 ortho_favored Formylation at chelation-favored ortho position q4->ortho_favored Yes ortho_less_hindered Formylation at least sterically hindered and electronically favored ortho position q4->ortho_less_hindered No

Caption: Decision workflow for predicting regioselectivity.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the formylation of substituted hydroquinones.

Problem 1: Low or No Yield of the Desired Formylated Product

Possible Causes & Solutions:

  • Cause: Insufficiently reactive substrate, especially with electron-withdrawing groups.

    • Solution: Switch to a more powerful formylation method. For example, if the Duff reaction fails, consider the magnesium-mediated method which is effective for a broader range of substrates.[12][13] Harsher conditions (higher temperature, longer reaction time) may be necessary, but monitor for side product formation.

  • Cause: Deactivation of the catalyst or reagents.

    • Solution: Ensure all reagents are pure and anhydrous, especially for moisture-sensitive reactions like the magnesium-mediated and Vilsmeier-Haack reactions. Use freshly distilled solvents and properly dried reagents.

  • Cause: Incorrect stoichiometry.

    • Solution: Optimize the molar ratios of the hydroquinone, formylating agent, and catalyst. An excess of the formylating agent may be required in some cases.[6]

Problem 2: Formation of Multiple Products and Isomers

Possible Causes & Solutions:

  • Cause: Lack of regioselectivity in the chosen method.

    • Solution: If you are obtaining a mixture of ortho and para isomers with the Reimer-Tiemann reaction, consider switching to a more selective method like the Duff or magnesium-mediated reaction, which strongly favor ortho-formylation.[5][12][13]

  • Cause: Di-formylation of the hydroquinone ring. This is common when both positions ortho to a hydroxyl group are available.[6]

    • Solution: To favor mono-formylation, carefully control the stoichiometry by reducing the amount of the formylating agent (e.g., HMTA in the Duff reaction) relative to the hydroquinone.[6] Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the desired mono-formylated product is maximized.[6]

Problem 3: Significant Resin/Polymer Formation

Possible Causes & Solutions:

  • Cause: Phenol-formaldehyde resin formation is a known side reaction, particularly under acidic or basic conditions with formaldehyde or its equivalents.[6]

    • Solution 1: Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization.[6]

    • Solution 2: Stoichiometry Control: Use a formaldehyde-to-hydroquinone ratio of less than one if possible.[6]

    • Solution 3: Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[6]

G start Resin Formation Observed q1 Check Reaction Temperature start->q1 q2 Check Reagent Stoichiometry q1->q2 Optimal action1 Lower Temperature q1->action1 Too High q3 Monitor Reaction Time q2->q3 Optimal action2 Reduce Formaldehyde Ratio q2->action2 Excess Formaldehyde action3 Shorten Reaction Time q3->action3 Too Long success Minimized Resin Formation q3->success Optimal action1->q2 action2->q3 action3->success

Caption: Troubleshooting workflow for resin formation.

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key formylation reactions.

Protocol 1: Magnesium-Mediated ortho-Formylation of a Substituted Hydroquinone

This method is adapted from the work of Hofsløkken and Skattebøl and is highly recommended for its regioselectivity and good yields.[12]

Materials:

  • Substituted hydroquinone

  • Anhydrous magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N), freshly distilled

  • Paraformaldehyde, dried over P₂O₅

  • Anhydrous acetonitrile (CH₃CN)

  • 5% Aqueous HCl

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous MgCl₂ (1.5 equivalents) and dry paraformaldehyde (excess, e.g., 5-7 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • To this suspension, add dry triethylamine (3.75 equivalents) dropwise with stirring.

  • Add the substituted hydroquinone (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 5% aqueous HCl to quench the reaction and dissolve the magnesium salts.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Duff Reaction for ortho-Formylation

Materials:

  • Substituted hydroquinone

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or glacial acetic acid

  • Methylene chloride (CH₂Cl₂)

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve the substituted hydroquinone (1 equivalent) and HMTA (1-3 equivalents, use closer to 1 equivalent to favor mono-formylation) in TFA or glacial acetic acid.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 70-100°C) and stir.[6]

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 30 minutes to a few hours.[6]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with methylene chloride and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Synthesis & Purification of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis and purification of 2,5-Dihydroxy-4-methylbenzaldehyde (CAS 52010-89-6). This valuable intermediate is a cornerstone in the development of various fine chemicals and pharmaceutical agents. However, its synthesis is often accompanied by the challenge of removing unreacted starting materials, which can impede downstream applications and compromise final product purity.[1]

This guide provides a structured, in-depth approach to troubleshooting and resolving these common purification challenges. Moving beyond simple protocols, we delve into the chemical principles behind each step, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Part 1: Initial Assessment & Impurity Identification

A successful purification begins with a clear understanding of what contaminants are present. The most common synthetic route to this class of hydroxybenzaldehydes is the Duff reaction, which involves the formylation of a phenol.[2][3]

FAQ 1: What are the most probable unreacted starting materials in my crude product?

The primary contaminants in a typical Duff reaction synthesis of this compound are the phenolic precursor and residual formylating agent byproducts.

  • Unreacted Phenolic Precursor: The most likely starting material is 2-methylhydroquinone (or 4-methylresorcinol). Due to its structural similarity to the product, it can be challenging to separate. It is typically less polar than the dihydroxy benzaldehyde product.

  • Formylating Agent Residues: The Duff reaction utilizes hexamethylenetetramine (hexamine). During the acidic workup, hexamine hydrolyzes into formaldehyde and ammonia (as the ammonium salt).[3] These are highly water-soluble and are generally removed during aqueous extractions.

FAQ 2: How can I use Thin Layer Chromatography (TLC) to diagnose the presence of the starting phenol?

TLC is an indispensable first step for assessing the composition of your crude product. It provides a rapid, qualitative view of the main product and key impurities.

Core Principle: The separation on a silica gel TLC plate is based on polarity. The stationary phase (silica gel) is highly polar. More polar compounds will have a stronger interaction with the silica and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). The dihydroxy benzaldehyde product, with its additional polar aldehyde group, is expected to be more polar (lower Rf) than the starting phenol.

Protocol: Diagnostic TLC Analysis

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a faint pencil line approximately 1 cm from the bottom (the origin).

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol). Do the same for your starting phenol in a separate vial.

  • Spotting: Using separate capillaries, spot the crude mixture and the starting material standard side-by-side on the origin line. A co-spot (spotting the crude mixture directly on top of the starting material spot) is highly recommended for unambiguous identification.

  • Eluent Selection: A common mobile phase for this system is a mixture of a non-polar and a polar solvent. Start with a 7:3 mixture of Hexane:Ethyl Acetate.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, staining with potassium permanganate or iodine may be necessary.

  • Interpretation: The presence of a spot in the crude lane that travels to the same height as the starting material standard confirms its presence as an impurity.

CompoundExpected PolarityExpected Rf Value (Approx.)
2-Methylhydroquinone (Starting Material)LowerHigher (e.g., 0.5-0.6)
This compoundHigherLower (e.g., 0.3-0.4)
Note: Rf values are highly dependent on the exact solvent system, temperature, and plate type. The values above are for illustrative purposes.

Part 2: Strategic Removal of Unreacted Phenol

Once the presence of the starting phenol is confirmed, a targeted purification strategy can be implemented. The choice between methods depends on the scale of the reaction and the desired final purity.

Logical Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Start Crude Product TLC Perform Diagnostic TLC Analysis Start->TLC Check Is Starting Material Present? TLC->Check Method_Select Select Purification Method Check->Method_Select Yes Reassess Reassess Purity (TLC, mp, NMR) Check->Reassess No / Trace Base_Wash Method 1: Acid-Base Extraction Method_Select->Base_Wash Large Scale / Sufficient Polarity Difference Column Method 2: Column Chromatography Method_Select->Column Small Scale / High Purity Needed Base_Wash->Reassess Column->Reassess End Pure Product Reassess->End

Caption: Decision workflow for selecting a purification strategy.

FAQ 3: My TLC confirms a significant amount of starting phenol. What is the most efficient removal method?

For multi-gram scales, an acid-base extraction is the most efficient method. It exploits the difference in acidity between the phenolic starting material and the aldehyde product.

Causality and Mechanism: Phenols are weakly acidic. The two electron-donating hydroxyl groups on 2-methylhydroquinone make it sufficiently acidic to be deprotonated by a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This converts the water-insoluble phenol into its highly water-soluble sodium phenoxide salt, which partitions into the aqueous phase. The desired aldehyde product is significantly less acidic and remains in the organic layer.

AcidBaseExtraction cluster_aq Aqueous Layer (NaHCO3 soln) Product_Org Product (Aldehyde) Separate Separate Layers Product_Org->Separate Phenol_Org Impurity (Phenol) Base + NaHCO3 (aq) Phenol_Org->Base Phenoxide_Aq Deprotonated Impurity (Sodium Phenoxide Salt) Phenoxide_Aq->Separate Base->Phenoxide_Aq

Caption: Principle of acid-base extraction for purification.

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate. The bottom aqueous layer will contain the deprotonated phenolic impurity. Drain this aqueous layer.

  • Repeat: Repeat the extraction with fresh NaHCO₃ solution two more times to ensure complete removal of the phenol.

  • Washing: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

FAQ 4: The acid-base extraction didn't remove all the phenol, or I am working on a small scale. What is the alternative?

For achieving the highest purity, especially on a smaller scale or when the Rf values are close, silica gel column chromatography is the preferred method.[4][5]

Core Principle: This technique leverages the same polarity differences as TLC but on a preparative scale. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system (eluent). The less polar starting material will travel through the column faster, while the more polar product will be retained longer, allowing for their separation into different fractions.

Protocol: Column Chromatography Purification

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between the product and the starting material, with the product Rf ideally between 0.2 and 0.4.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or vials.

  • Monitoring: Monitor the collected fractions by TLC to determine which contain the starting material, the pure product, and mixed components.

  • Concentration: Combine the pure product fractions and remove the solvent via rotary evaporation to obtain the purified this compound.

MethodProsConsBest Suited For
Acid-Base Extraction Fast, inexpensive, high capacityRequires significant pKa difference, may not achieve >99% purityLarge-scale reactions (>5g), initial bulk purification
Column Chromatography Can achieve very high purity, separates close-spotting impuritiesSlower, requires more solvent and materials, potential for product loss on the columnSmall-scale reactions (<5g), final purification step, achieving analytical-grade purity

Part 3: Advanced Troubleshooting

FAQ 5: My product "oiled out" during recrystallization. What does this mean and how can I fix it?

"Oiling out" occurs when the solute separates from the cooling solution as a liquid instead of forming solid crystals. This is common with phenolic compounds.[6]

Primary Causes:

  • High Impurity Level: The presence of significant amounts of unreacted starting material can depress the melting point of the mixture below the temperature of the solution.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form.

  • Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of your product.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal growth.

  • Scratch/Seed: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single, tiny seed crystal of the pure product if available.[7]

  • Re-purify: If oiling persists, it is a strong indication of high impurity levels. The material should be purified by another method (like chromatography) before attempting recrystallization again.

FAQ 6: My final product has a persistent pink or brown discoloration. How do I remove it?

Phenolic compounds are highly susceptible to oxidation, which can form colored quinone-type byproducts.[8] This is often exacerbated by exposure to air and light.

Solutions:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable hot solvent (e.g., ethanol or toluene). Add a small amount (1-2% by weight) of activated carbon (charcoal) and keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the carbon. Perform a hot filtration through a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize. Caution: Activated carbon can also adsorb some of your product, potentially reducing the yield.[8]

  • Sodium Bisulfite Wash: For some aldehyde-related color bodies, washing an ethereal solution of the product with an aqueous sodium bisulfite solution can help. This is more specific for removing aldehydic impurities but can sometimes reduce color.

References

Technical Support Center: Characterization of Byproducts in 2,5-Dihydroxy-4-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the identification and characterization of common byproducts. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your reactions, improve purity, and ensure the integrity of your research.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the formylation of 2-methylhydroquinone, can be challenging. The Reimer-Tiemann reaction, a widely used method for ortho-formylation of phenols, is often employed.[1][2][3][4][5][6][7][8] However, the reaction is notorious for its lack of complete regioselectivity, leading to a mixture of products that can complicate purification and downstream applications. Understanding the formation and characteristics of these byproducts is paramount for successful synthesis.

This guide provides a comprehensive question-and-answer-based troubleshooting section, detailed analytical protocols for byproduct characterization, and a deeper look into the reaction mechanisms that govern the formation of these impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yields a mixture of products that are difficult to separate by standard column chromatography. What are the likely identities of these byproducts?

Answer: When synthesizing this compound from 2-methylhydroquinone via the Reimer-Tiemann reaction, the most common byproducts are isomeric aldehydes. The primary reactive species, dichlorocarbene (:CCl2), can attack the electron-rich phenoxide at different positions.[2][5][7]

The main byproducts to anticipate are:

  • 2,5-Dihydroxy-3-methylbenzaldehyde: This isomer arises from the formylation at the alternative ortho position to one of the hydroxyl groups.

  • 2,5-Dihydroxy-6-methylbenzaldehyde: Formylation at the other available ortho position will lead to this isomer.

  • Diformylated products: Although less common, diformylation can occur, leading to di-aldehyde species.

  • Unreacted 2-methylhydroquinone: Incomplete reaction will result in the presence of the starting material.

  • Tar/resinous materials: The harsh basic conditions and elevated temperatures of the Reimer-Tiemann reaction can lead to the formation of polymeric tars.[9]

The structural similarity of the isomeric aldehyde byproducts makes their separation by conventional silica gel chromatography challenging due to their similar polarities.

Question 2: How can I confirm the presence of these isomeric byproducts in my crude reaction mixture?

Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.

  • Thin Layer Chromatography (TLC): While isomeric aldehydes may have very similar Rf values, using a solvent system with optimal polarity (e.g., a mixture of hexane and ethyl acetate) may allow for partial separation or at least a broadening of the product spot, suggesting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly recommended for the separation of these isomers. A C18 column with a gradient elution of water (with a small amount of acid like formic or phosphoric acid for better peak shape) and acetonitrile or methanol is a good starting point.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the reaction mixture. The mass spectra of the isomers will be identical (same molecular weight), but their different retention times will indicate their presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for identifying isomers. The aromatic region of the spectrum will show distinct splitting patterns and chemical shifts for the protons on the benzene ring of each isomer. For instance, the coupling constants between adjacent aromatic protons can help determine their relative positions. Comparing the spectrum of your mixture to known spectra of the pure isomers is the most definitive method.

Question 3: My reaction has a low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Reimer-Tiemann reaction are a common challenge. Several factors can contribute to this:

  • Inefficient Dichlorocarbene Generation: The in-situ generation of dichlorocarbene from chloroform and a strong base is a critical step.[3][5] Ensure your base (e.g., sodium hydroxide or potassium hydroxide) is of high quality and used in sufficient excess. The reaction is typically biphasic, so vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.[7][9]

  • Suboptimal Temperature: The reaction requires heating to initiate, typically between 60-80°C.[9] However, excessive temperatures can lead to the decomposition of the dichlorocarbene and increased tar formation. Careful temperature control is essential.

  • Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material. Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Side Reactions: As discussed, the formation of isomeric byproducts will inherently lower the yield of the desired product. While difficult to eliminate completely, careful control of reaction conditions can help to favor the desired isomer.

Question 4: I observe a significant amount of dark, tarry material in my reaction flask. How can I minimize this?

Answer: Tar formation is a result of polymerization and decomposition of the starting material and products under the strongly basic and high-temperature conditions of the Reimer-Tiemann reaction.[9] To minimize tarring:

  • Maintain Strict Temperature Control: Avoid overheating the reaction mixture.

  • Use a Protective Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to tar formation.

  • Optimize Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times at high temperatures can promote decomposition.

  • Efficient Stirring: Good mixing ensures a more homogeneous reaction and can help to prevent localized overheating.

Analytical Protocols for Byproduct Characterization

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a general method for the separation of isomeric dihydroxy-methylbenzaldehydes. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: 1H NMR for Structural Elucidation of Byproducts

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d6 or Acetone-d6.

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude product or isolated fraction in ~0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard 1D proton spectrum.

  • Analysis:

    • Aldehyde Proton: Look for the characteristic singlet for the aldehyde proton, typically between 9.5 and 10.5 ppm. The presence of multiple aldehyde signals indicates a mixture of isomers.

    • Aromatic Protons: Analyze the chemical shifts and coupling constants of the aromatic protons (typically between 6.0 and 7.5 ppm). The substitution pattern of each isomer will give rise to a unique set of signals. For example, in this compound, you would expect to see two singlets (or very narrowly split doublets) in the aromatic region. In contrast, an isomer like 2,5-dihydroxy-3-methylbenzaldehyde would show a different splitting pattern.

    • Methyl Proton: A singlet for the methyl group will be present, typically between 2.0 and 2.5 ppm.

    • Hydroxyl Protons: The hydroxyl protons will appear as broad singlets, and their chemical shifts can be variable.

Protocol 3: GC-MS for Separation and Mass Identification

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Analysis: The chromatogram will show the separation of the different components. The mass spectrum for each peak corresponding to an isomeric byproduct will show the same molecular ion peak as the desired product. The fragmentation patterns may show subtle differences that can aid in identification when compared to library spectra or standards.

Mechanistic Insights into Byproduct Formation

The formation of byproducts in the Reimer-Tiemann reaction is a direct consequence of the reaction mechanism.

Reimer_Tiemann_Byproducts cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_attack Electrophilic Attack cluster_products Products 2-Methylhydroquinone 2-Methylhydroquinone Phenoxide Phenoxide 2-Methylhydroquinone->Phenoxide Deprotonation CHCl3 CHCl3 Dichlorocarbene (:CCl2) Dichlorocarbene (:CCl2) CHCl3->Dichlorocarbene (:CCl2) Base-induced α-elimination NaOH NaOH NaOH->Dichlorocarbene (:CCl2) Attack_C4 Attack at C4 Dichlorocarbene (:CCl2)->Attack_C4 Attack_C6 Attack at C6 Dichlorocarbene (:CCl2)->Attack_C6 Attack_C3 Attack at C3 Dichlorocarbene (:CCl2)->Attack_C3 Phenoxide->Attack_C4 Phenoxide->Attack_C6 Phenoxide->Attack_C3 Target_Product This compound (Desired Product) Attack_C4->Target_Product Hydrolysis Byproduct_1 2,5-Dihydroxy-6-methylbenzaldehyde Attack_C6->Byproduct_1 Hydrolysis Byproduct_2 2,5-Dihydroxy-3-methylbenzaldehyde Attack_C3->Byproduct_2 Hydrolysis

Caption: Byproduct formation in the Reimer-Tiemann reaction of 2-methylhydroquinone.

The deprotonated 2-methylhydroquinone (phenoxide) is a highly activated nucleophile. The electrophile, dichlorocarbene, can attack any of the activated positions on the aromatic ring. While steric hindrance from the methyl group and electronic effects of the hydroxyl groups will influence the regioselectivity, attack at multiple sites is still possible, leading to the observed mixture of isomers.

Purification Strategies

Given the challenges in separating the isomeric byproducts, a multi-step purification strategy is often necessary.

Table 1: Purification Techniques for this compound

TechniqueDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Can be effective for removing less soluble or more soluble impurities.May not effectively separate isomers with similar solubilities.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Can provide good separation of isomers if the correct stationary and mobile phases are chosen.Can be time-consuming and require large volumes of solvent. Isomers may co-elute.
Preparative HPLC A scaled-up version of analytical HPLC to isolate larger quantities of pure compounds.Offers the best resolution for separating closely related isomers.Expensive and requires specialized equipment. Limited to smaller scale purifications.
Bisulfite Adduction Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.Can be effective for separating aldehydes from non-aldehydic impurities.May not separate isomeric aldehydes from each other.

Conclusion

The synthesis of this compound presents a classic challenge in synthetic organic chemistry: controlling regioselectivity. By understanding the potential byproducts and employing a systematic approach to their characterization and removal, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides the foundational knowledge and practical protocols to address these challenges head-on. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Scaling Up the Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling up the synthesis of 2,5-dihydroxy-4-methylbenzaldehyde from 2-methylhydroquinone. Our focus is on providing practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during process optimization and scale-up.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most suitable for scaling up the synthesis of this compound from 2-methylhydroquinone?

When selecting a formylation method for an electron-rich, sensitive substrate like 2-methylhydroquinone, the primary considerations are regioselectivity, reaction conditions, safety, and cost of reagents at scale. The two most viable classical methods are the Duff reaction and the Reimer-Tiemann reaction.

  • Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1][2] It is known for its preferential ortho-formylation of phenols, which is the desired outcome for this synthesis.[3] The reaction conditions are generally milder than some alternatives, avoiding harsh bases or highly toxic reagents like chloroform, making it a strong candidate for scale-up.[4] However, the reaction can be sluggish and is often associated with moderate to low yields.[1][5]

  • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to generate dichlorocarbene as the electrophile.[6][7] It is also highly ortho-selective for phenols.[6] While effective, the use of chloroform on a large scale presents significant safety and environmental concerns. The reaction is often biphasic, requiring vigorous mixing, and can be highly exothermic, posing a risk of thermal runaway without precise engineering controls.[8][9]

Recommendation: For scaling up, the Duff reaction is generally the more advantageous route . Its operational simplicity, avoidance of chlorinated solvents and strong bases, and more manageable safety profile outweigh the potential for lower yields, which can often be optimized. This guide will focus primarily on troubleshooting the Duff reaction.

Q2: My Duff reaction yield is consistently low (<30%) upon scale-up. What are the primary causes and how can I improve it?

Low yields are the most frequently cited issue with the Duff reaction.[5][10] The cause is often multifactorial, stemming from the complex reaction mechanism involving multiple equilibria.[2]

Troubleshooting Steps:

  • Inadequate Acid Catalyst/Solvent: The reaction requires a protic medium to facilitate the decomposition of HMTA and activate it as an electrophile.[2]

    • Causality: The iminium ion responsible for formylation is generated from the protonation of HMTA. Insufficient acidity leads to a low concentration of the active electrophile.

    • Solution: While glycerol/boric acid is traditional, using a stronger acid like trifluoroacetic acid (TFA) can significantly improve reaction rates and yields.[11][12] However, TFA is corrosive and expensive at scale. A thorough optimization of the amount of a more practical acid, like acetic acid, is crucial.

  • Sub-optimal Temperature and Reaction Time:

    • Causality: The reaction involves multiple steps, each with its own activation energy. Temperatures that are too low will result in an impractically slow reaction, while excessively high temperatures can promote polymerization and side reactions.[11]

    • Solution: Implement strict temperature control. A typical range for the Duff reaction is 80-120°C.[4] Monitor the reaction progress using an appropriate technique (e.g., HPLC, TLC) to determine the optimal reaction time, avoiding prolonged heating after the consumption of the starting material.

  • Moisture Contamination:

    • Causality: Although the final step involves hydrolysis, excess water in the initial reaction mixture can interfere with the formation of the active electrophilic species.

    • Solution: Ensure all reagents and solvents are appropriately dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen) to prevent moisture ingress, especially during a lengthy reaction at high temperatures.

Q3: I'm observing significant tar/polymer formation, which complicates purification. How can this be minimized?

This is a classic issue when working with phenols, which can undergo acid-catalyzed polymerization to form phenol-formaldehyde-type resins.[11]

Mitigation Strategies:

  • Stoichiometry Control: The most critical factor is the ratio of the formylating agent to the phenol.

    • Causality: An excess of the formaldehyde equivalent (from HMTA) drives polymerization.

    • Solution: Use a molar ratio of HMTA-to-substrate as close to 1:1 as possible while still achieving an acceptable conversion rate. Carefully adjusting this is key to minimizing resin formation.[11]

  • Temperature Management:

    • Causality: Higher temperatures accelerate the condensation reactions that lead to polymers.[11]

    • Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid temperature spikes.

  • Controlled Reagent Addition: On a larger scale, consider the slow, controlled addition of either the substrate or HMTA to the hot reaction mixture to maintain a low instantaneous concentration of the reactants and better manage the reaction exotherm.

Q4: My final product is a mixture of the desired mono-formylated product and a di-formylated byproduct. How can I improve selectivity?

2-Methylhydroquinone has two hydroxyl groups, and multiple positions on the ring are activated. While formylation is expected at the position ortho to one hydroxyl group, di-formylation is a potential side reaction.

  • Causality: If the mono-formylated product is still sufficiently activated, it can undergo a second formylation.

  • Solution: The primary lever to control this is stoichiometry.[11]

    • Reduce HMTA: Decrease the molar equivalents of HMTA relative to the 2-methylhydroquinone. Start with a ratio slightly below 1:1 (e.g., 0.9:1) and adjust based on conversion and selectivity.

    • Monitor the Reaction: Use in-process controls (e.g., HPLC) to track the formation of both the desired product and the di-formylated impurity. Stop the reaction when the ratio of mono- to di-formylated product is optimal, even if some starting material remains. The unreacted starting material is typically easier to separate from the product than the di-formylated version.

Process Optimization & Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues when scaling up the synthesis.

G start Start: Scale-Up Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield <30% side_products Side Products (Di-formylation, Isomers) issue->side_products Impure Product polymer Polymer/Tar Formation issue->polymer Viscous Mass purification Purification Difficulty issue->purification Oiling Out check_temp Verify Temperature Control (80-120°C) low_yield->check_temp check_stoich Adjust HMTA:Substrate Ratio (Target < 1:1) side_products->check_stoich reduce_temp Reduce Reaction Temperature polymer->reduce_temp reduce_time Reduce Reaction Time polymer->reduce_time recrystallize Optimize Recrystallization (Solvent Screen, Cooling Rate) purification->recrystallize check_acid Optimize Acid Catalyst (Type & Concentration) check_temp->check_acid check_time Optimize Reaction Time (via IPC Monitoring) check_acid->check_time success Process Optimized check_time->success monitor_ipc Stop Reaction at Optimal Product:Impurity Ratio check_stoich->monitor_ipc monitor_ipc->success reduce_temp->check_stoich reduce_time->success chromatography Consider Column Chromatography recrystallize->chromatography chromatography->success

Caption: Troubleshooting workflow for scaling up the formylation of 2-methylhydroquinone.

Experimental Protocol: Optimized Duff Reaction for Scale-Up

This protocol is a starting point for a 10-gram scale synthesis and should be further optimized based on in-process monitoring.

Reagents & Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
2-Methylhydroquinone124.1410.00.08051.0
Hexamethylenetetramine (HMTA)140.1910.70.07650.95
Glacial Acetic Acid60.05150 mL--
Hydrochloric Acid (conc.)36.46As needed--
Ethyl Acetate-As needed--
Brine-As needed--

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe connected to a heating mantle, add 2-methylhydroquinone (10.0 g, 0.0805 mol) and glacial acetic acid (150 mL).

  • Reagent Addition: Begin stirring and add hexamethylenetetramine (10.7 g, 0.0765 mol) in one portion.

  • Heating: Heat the reaction mixture to 100-110°C. The solution will turn dark.

    • Scientist's Note: This step is crucial. A consistent internal temperature is key to avoiding side reactions. Monitor for any significant exotherm upon heating.

  • Reaction Monitoring: Maintain the temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC or HPLC. The goal is to maximize the formation of the desired product before significant di-formylation or degradation occurs.

  • Hydrolysis: Once the reaction has reached the optimal point, cool the mixture to 60°C. Cautiously add 100 mL of water, followed by 50 mL of concentrated hydrochloric acid. An exotherm will be observed.

    • Causality: The acidic hydrolysis step breaks down the intermediate imine species to liberate the final aldehyde product.[2]

  • Work-up: Heat the mixture to 90°C for 1 hour to ensure complete hydrolysis. Cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization. A solvent screen is recommended, but systems like toluene or heptane/ethyl acetate are good starting points.[13] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals.

Mechanism Overview: The Duff Reaction

The following diagram illustrates the key steps in the formylation of a phenol using the Duff reaction.

G cluster_activation Iminium Ion Formation cluster_EAS Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA HMTA Protonated_HMTA Protonated HMTA HMTA->Protonated_HMTA + H+ Iminium Iminium Ion (Electrophile) Protonated_HMTA->Iminium Ring Opening Phenol 2-Methylhydroquinone Intermediate Benzylamine Intermediate Phenol->Intermediate + Iminium Ion Product 2,5-Dihydroxy-4- methylbenzaldehyde Intermediate->Product + H3O+

Caption: Simplified mechanism of the Duff reaction for phenol formylation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2,5-Dihydroxy-4-methylbenzaldehyde: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2,5-Dihydroxy-4-methylbenzaldehyde (C₈H₈O₃, MW: 152.15) is a substituted phenolic aldehyde with potential applications as a building block in the synthesis of more complex molecules.[1] Its precise characterization is paramount to understanding its reactivity and ensuring the integrity of subsequent research.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for this compound. Beyond a simple data readout, we will explore the causal relationships between the molecular structure and the resulting spectral features. Furthermore, we will objectively compare the insights gained from NMR with those from other common analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—to provide a holistic framework for its characterization.

Part 1: Unraveling the Structure with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, offering unparalleled detail about the carbon-hydrogen framework. The specific arrangement of hydroxyl, methyl, and aldehyde groups on the benzene ring in this compound creates a unique magnetic environment for each nucleus, resulting in a distinct and predictable spectral fingerprint.

To facilitate discussion, the following atom numbering scheme will be used:

References

FT-IR and UV-Vis spectra of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 2,5-Dihydroxy-4-methylbenzaldehyde: FT-IR and UV-Vis Characterization

Introduction: Unveiling the Molecular Signature

This compound is an aromatic organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups, a methyl (-CH₃) group, and a formyl (-CHO) group. As a derivative of benzaldehyde, it belongs to the family of phenolic aldehydes. These compounds are of significant interest in medicinal chemistry, synthesis, and materials science due to the reactive nature of their functional groups. Understanding the precise molecular structure and electronic properties is paramount for its application, and spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide the essential tools for this characterization.

This guide offers a detailed comparative analysis of the . We will explore the theoretical basis for its spectral features, compare them with experimental data from related compounds, and provide standardized protocols for data acquisition. This document is intended for researchers and professionals who require a deep understanding of how to interpret and utilize these spectroscopic techniques for the structural elucidation of substituted aromatic compounds.

Molecular Structure and Expected Spectroscopic Features

The key to interpreting the spectra of this compound lies in its functional groups, each of which contributes a characteristic signal.

Caption: Chemical structure of this compound.

  • FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by molecular vibrations. We anticipate distinct peaks corresponding to the stretching and bending of bonds within the hydroxyl, aldehyde, methyl, and aromatic ring functional groups.

  • UV-Vis Spectroscopy: This method probes electronic transitions within the molecule. The conjugated π-system of the benzene ring, influenced by the electron-donating hydroxyl groups and the electron-withdrawing aldehyde group, will produce characteristic absorption bands in the ultraviolet and possibly the visible range. Phenolic compounds are well-known to absorb UV light due to their aromatic rings.[1][2]

FT-IR Spectral Analysis: A Vibrational Fingerprint

The FT-IR spectrum provides a unique "fingerprint" of a molecule by revealing its vibrational modes. For this compound, the spectrum is dominated by features from its key functional groups. While a spectrum for this specific methylated derivative is not widely published, we can reliably predict its features based on its parent compound, 2,5-dihydroxybenzaldehyde (gentisaldehyde), and other substituted benzaldehydes.[3][4][5]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical AppearanceCausality and Insights
Hydroxyl (-OH) O-H Stretch3200 - 3500Strong, BroadThe broadness is a hallmark of hydrogen bonding (intermolecular or intramolecular), which weakens the O-H bond and creates a distribution of bond energies.
Aromatic Ring C-H Stretch3000 - 3100Weak to MediumThese vibrations are characteristic of sp² C-H bonds found in aromatic systems.[6]
Methyl (-CH₃) C-H Stretch2850 - 2960MediumSymmetric and asymmetric stretching of the sp³ C-H bonds in the methyl group.
Aldehyde (-CHO) C-H Stretch2720 - 2820 and 2820-2920Weak, often a doubletKnown as a "Fermi doublet," this pair of weak bands is highly diagnostic for an aldehyde group and helps distinguish it from a ketone.[4][7]
Aldehyde (-CHO) C=O Stretch1650 - 1680Strong, SharpConjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[7]
Aromatic Ring C=C Stretch1450 - 1600Medium to Strong (multiple bands)These absorptions arise from the stretching vibrations within the benzene ring skeleton.
Phenolic C-O C-O Stretch1200 - 1300StrongStretching of the C-O bond where the oxygen is part of a hydroxyl group attached to the aromatic ring.
Aromatic Ring C-H Out-of-Plane Bend800 - 900StrongThe exact position is sensitive to the substitution pattern on the ring, providing structural confirmation.

Comparative Insight: Compared to its non-methylated analog, 2,5-dihydroxybenzaldehyde, the primary difference in the FT-IR spectrum will be the appearance of C-H stretching and bending vibrations from the methyl group. The electronic effect of the methyl group is minor and would cause only subtle shifts in the C=O and aromatic ring vibrations. In contrast, an isomer like 2,4-dihydroxybenzaldehyde would show distinct differences in the fingerprint region (below 1500 cm⁻¹) due to the altered symmetry and vibrational coupling.[8]

UV-Vis Spectral Analysis: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV and visible light, which excites electrons from lower to higher energy molecular orbitals. In this compound, the aromatic ring acts as the primary chromophore, while the -OH and -CHO groups act as powerful auxochromes that modify the absorption profile.

Phenolic compounds typically exhibit two primary absorption bands in the UV region originating from π → π* transitions within the benzene ring.[9][10]

Transition TypeExpected λmax Range (nm)Description and Insights
π → π (Band I)270 - 320 nmThis band corresponds to the electronic transition of the entire conjugated system (benzene ring with substituents). The presence of two strong electron-donating -OH groups and an electron-withdrawing -CHO group causes a significant bathochromic (red) shift compared to unsubstituted benzene (~255 nm).
π → π (Band II)230 - 270 nmA higher energy transition, often appearing as a shoulder or a distinct peak, also related to the aromatic system.
n → π 330 - 380 nmThis transition involves the non-bonding electrons on the carbonyl oxygen of the aldehyde group. It is typically much weaker in intensity than the π → π transitions and is sensitive to solvent polarity.

Solvent Effects (Solvatochromism): The choice of solvent can influence the λmax.

  • π → π transitions:* Increasing solvent polarity generally causes a small red shift (to longer wavelengths).

  • n → π transitions:* Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) because polar solvents stabilize the non-bonding electrons in the ground state.

Comparative Insight: The UV-Vis spectrum is highly sensitive to the substitution pattern. An isomer like 2,4-dihydroxybenzaldehyde would exhibit different λmax values because the relative positions of the electron-donating and withdrawing groups alter the overall energy of the electronic transitions.[8] For instance, the para-positioning of the -OH group relative to the aldehyde in the 2,4-isomer allows for more extended resonance, which would likely shift its primary absorption band to a longer wavelength compared to the 2,5-isomer.

Experimental Protocols: A Practical Guide

To ensure data integrity and reproducibility, standardized protocols are essential.

Workflow for Spectroscopic Analysis

cluster_0 FT-IR Spectroscopy (KBr Pellet Method) cluster_1 UV-Vis Spectroscopy (Solution Method) P1 Grind Sample with KBr (1:100 ratio) P2 Press into a transparent pellet P1->P2 P3 Acquire Background Spectrum (Pure KBr pellet) P2->P3 P4 Acquire Sample Spectrum (4000-400 cm⁻¹) P3->P4 P5 Process Data (Baseline correction, peak picking) P4->P5 S1 Select Solvent (e.g., Methanol, Ethanol) S2 Prepare Stock & Dilute Solutions (Absorbance 0.1-1.0) S1->S2 S3 Acquire Blank Spectrum (Cuvette with pure solvent) S2->S3 S4 Acquire Sample Spectrum (e.g., 200-600 nm) S3->S4 S5 Identify λmax values S4->S5 start Sample: 2,5-Dihydroxy- 4-methylbenzaldehyde start->P1 start->S1

Caption: General experimental workflow for FT-IR and UV-Vis analysis.

Detailed FT-IR Protocol (KBr Pellet)
  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr).

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind gently until the mixture is a fine, homogenous powder.

  • Pellet Formation: Transfer a portion of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the pellet in the spectrometer's sample holder and record a background spectrum. This accounts for atmospheric H₂O and CO₂ as well as any impurities in the KBr.

  • Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically subtract the background. Perform baseline correction if necessary and use peak-finding tools to identify the wavenumbers of the absorption maxima.

Detailed UV-Vis Protocol (Methanol Solvent)
  • Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and which is transparent in the wavelength range of interest. Methanol or ethanol are common choices for phenolic compounds.

  • Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the sample and dissolving it in a volumetric flask.

  • Dilution: Create a dilute working solution from the stock solution. The final concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0 absorbance units to ensure linearity (Beer-Lambert Law).

  • Blanking: Fill a quartz cuvette with the pure solvent (methanol) and place it in the spectrophotometer. Run a blank scan to zero the instrument and establish a baseline of zero absorbance.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Record the absorbance spectrum over the desired range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Conclusion

The combined application of FT-IR and UV-Vis spectroscopy provides a robust and comprehensive characterization of this compound. FT-IR definitively identifies the key functional groups through their unique vibrational frequencies, confirming the presence of hydroxyl, aldehyde, and substituted aromatic moieties. UV-Vis spectroscopy elucidates the electronic structure of the conjugated system, providing data that is highly sensitive to the substitution pattern on the aromatic ring. By comparing experimental data to theoretical predictions and the spectra of analogous compounds, researchers can achieve a high degree of confidence in the structural assignment and purity of their sample. The protocols and comparative data presented in this guide serve as a valuable resource for professionals in drug development and chemical research.

References

A Comparative Guide to the Mass Spectrometry of 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. 2,5-Dihydroxy-4-methylbenzaldehyde, a phenolic aldehyde, presents a unique analytical challenge due to its reactive functional groups. This guide provides an in-depth comparison of mass spectrometry techniques for its characterization, offering insights into expected fragmentation patterns and the rationale behind selecting the optimal analytical approach. While experimental data for this specific molecule is not widely published, this guide synthesizes data from structurally analogous compounds to provide a robust predictive framework.

Introduction to this compound and its Analytical Significance

This compound (C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is an aromatic compound featuring a benzaldehyde core with two hydroxyl groups and one methyl group.[1][2] Its structure suggests potential biological activity, making its accurate identification and quantification crucial in various research contexts, including natural product chemistry and synthetic intermediate verification. Mass spectrometry stands as a primary tool for this purpose, offering high sensitivity and detailed structural information. The choice of ionization technique and mass analyzer is critical, as it directly influences the resulting mass spectrum and the interpretability of the data.

Comparative Analysis of Ionization Techniques

The ionization method is the cornerstone of any mass spectrometry experiment. For a molecule like this compound, the choice lies between "hard" ionization techniques that induce extensive fragmentation and "soft" ionization techniques that primarily yield the molecular ion.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization (EI) is a classic technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and subsequent, often extensive, fragmentation.[3] This provides a detailed fragmentation pattern, which acts as a "fingerprint" for the molecule.

Predicted EI Fragmentation of this compound:

Based on the known fragmentation of benzaldehyde, 4-methylbenzaldehyde, and other phenolic compounds, we can predict the following key fragmentation pathways for this compound under EI conditions.[1][2][3][4][5][6][7][8][9]

  • Molecular Ion (M•+): The intact radical cation is expected at m/z 152.

  • Loss of a Hydrogen Radical (M-1): A peak at m/z 151, resulting from the loss of the aldehydic hydrogen, is anticipated. This is a common fragmentation for aldehydes.[1][2]

  • Loss of a Methyl Radical (M-15): Cleavage of the methyl group would result in a fragment at m/z 137.

  • Loss of Carbon Monoxide (M-28): A characteristic fragmentation for phenols and some aromatic aldehydes, leading to a peak at m/z 124.[1][2]

  • Loss of the Formyl Group (M-29): The loss of the entire aldehyde group (CHO) is a dominant fragmentation pathway for benzaldehydes, predicted to yield a significant ion at m/z 123.[1][2]

  • Further Fragmentations: Subsequent losses of CO from fragment ions are also possible, leading to smaller fragments.

Table 1: Predicted Key EI-MS Fragments for this compound

m/zPredicted Fragment IonPredicted Relative AbundanceRationale
152[C₈H₈O₃]•+ModerateMolecular Ion
151[M-H]•+HighLoss of aldehydic hydrogen
137[M-CH₃]•+ModerateLoss of the methyl group
124[M-CO]•+ModerateLoss of carbon monoxide
123[M-CHO]•+HighLoss of the formyl group, a stable fragment
Soft Ionization: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal for determining the molecular weight of an analyte with minimal fragmentation.[10] These methods are particularly well-suited for coupling with liquid chromatography (LC-MS).

  • Electrospray Ionization (ESI): ESI is a very gentle ionization method that generates ions from a solution. For this compound, ESI would likely produce the protonated molecule [M+H]⁺ at m/z 153 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 151 in negative ion mode. The choice of polarity would depend on the pH of the mobile phase. Given the acidic nature of the phenolic hydroxyl groups, negative ion mode is often preferred for phenolic compounds.[10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds than ESI. It typically produces the protonated molecule [M+H]⁺. For this compound, this would also be observed at m/z 153.

Tandem Mass Spectrometry (MS/MS) with Soft Ionization:

To gain structural information with soft ionization, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., m/z 153 or 151) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural details.

Table 2: Predicted ESI-MS and MS/MS Fragments for this compound

Ionization ModePrecursor Ion (m/z)Predicted Key Product Ions (m/z)Predicted Neutral Loss
Positive (ESI/APCI)153 ([M+H]⁺)135, 125, 107H₂O, CO, H₂O + CO
Negative (ESI)151 ([M-H]⁻)123, 107, 95CO, CO₂, CHO

Experimental Protocols

To achieve reliable and reproducible results, the following experimental protocols are recommended.

Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For direct infusion analysis, this stock solution can be further diluted to 1-10 µg/mL. For LC-MS analysis, the final concentration will depend on the sensitivity of the instrument and the desired limit of detection.

Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for EI analysis of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI or APCI

LC-MS is ideal for analyzing less volatile compounds and for complex mixtures.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an ESI or APCI source.

  • LC Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ion Source Parameters: These should be optimized for the specific instrument and analyte, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

Visualization of Mass Spectrometry Workflows and Fragmentation

Visual diagrams can aid in understanding the experimental process and the fragmentation pathways.

Mass Spectrometry Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis Sample Sample Solvent Solvent Sample->Solvent Dilution Dilution Solvent->Dilution GC-MS (EI) GC-MS (EI) Dilution->GC-MS (EI) LC-MS (ESI/APCI) LC-MS (ESI/APCI) Dilution->LC-MS (ESI/APCI) Mass Spectrum Mass Spectrum GC-MS (EI)->Mass Spectrum LC-MS (ESI/APCI)->Mass Spectrum Fragmentation Pattern Fragmentation Pattern Mass Spectrum->Fragmentation Pattern Structural Elucidation Structural Elucidation Fragmentation Pattern->Structural Elucidation

Caption: General workflow for the mass spectrometric analysis of this compound.

EI_Fragmentation_Pathway M C₈H₈O₃ m/z 152 M_minus_H [M-H]⁺ m/z 151 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 123 M->M_minus_CHO - CHO• M_minus_CO [M-CO]•+ m/z 124 M->M_minus_CO - CO M_minus_CH3 [M-CH₃]⁺ m/z 137 M->M_minus_CH3 - CH₃•

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Conclusion and Recommendations

The choice of mass spectrometry technique for the analysis of this compound should be guided by the analytical goal.

  • For unambiguous identification and structural confirmation , GC-MS with Electron Ionization is the preferred method due to its reproducible and information-rich fragmentation patterns. The predicted fragmentation pattern provides a strong basis for comparison with experimental data.

  • For quantification in complex matrices or for high-throughput screening , LC-MS with ESI or APCI is more suitable. ESI in negative ion mode is likely to provide the highest sensitivity for this phenolic compound. Tandem MS (MS/MS) would be necessary to confirm the identity of the analyte in complex samples.

By understanding the predicted fragmentation behavior and selecting the appropriate methodology, researchers can confidently identify and characterize this compound in their samples, contributing to advancements in their respective fields.

References

A Comparative Guide to 2,5-Dihydroxy-4-methylbenzaldehyde and its Dihydroxybenzaldehyde Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the structural nuances of aromatic aldehydes play a pivotal role in determining their chemical reactivity, biological activity, and ultimate application. This guide provides an in-depth comparative analysis of 2,5-Dihydroxy-4-methylbenzaldehyde and its related dihydroxybenzaldehyde isomers, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, explore the subtle yet significant differences in their chemical reactivity, and compare their biological activities, all supported by experimental data and detailed protocols.

Structural and Physicochemical Comparison: The Foundation of Function

The seemingly minor variation in the positioning of two hydroxyl groups on a benzaldehyde scaffold gives rise to a family of isomers with distinct physicochemical properties. These properties, including melting point, boiling point, and solubility, are fundamental to their handling, formulation, and interaction with biological systems. This compound introduces an additional layer of complexity and potential for nuanced interactions due to the presence of a methyl group.

Below is a comparative visualization of the chemical structures of this compound and its common dihydroxybenzaldehyde isomers.

G cluster_0 This compound cluster_1 2,3-Dihydroxybenzaldehyde cluster_2 2,4-Dihydroxybenzaldehyde cluster_3 2,5-Dihydroxybenzaldehyde cluster_4 3,4-Dihydroxybenzaldehyde cluster_5 3,5-Dihydroxybenzaldehyde a a b b c c d d e e f f

Caption: Chemical structures of this compound and its isomers.

The following table summarizes the key physicochemical properties of these compounds, providing a quantitative basis for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₈H₈O₃152.15Not readily availableNot readily available
2,3-DihydroxybenzaldehydeC₇H₆O₃138.12104-108[1]Not readily available
2,4-DihydroxybenzaldehydeC₇H₆O₃138.12135-137220-228 (at 22 mmHg)
2,5-DihydroxybenzaldehydeC₇H₆O₃138.12100-103[2]Not readily available
3,4-DihydroxybenzaldehydeC₇H₆O₃138.12150-157[3]295.4 (at 760 mmHg)[4]
3,5-DihydroxybenzaldehydeC₇H₆O₃138.12Not readily availableNot readily available

Expert Insight: The presence of intramolecular hydrogen bonding, particularly in ortho-substituted isomers like 2,3- and 2,4-dihydroxybenzaldehyde, can significantly influence their melting points and solubility characteristics compared to their meta- and para- counterparts. The additional methyl group in this compound is expected to increase its lipophilicity.

A Comparative Look at Chemical Reactivity

The reactivity of dihydroxybenzaldehydes is governed by the interplay between the electron-withdrawing aldehyde group and the electron-donating hydroxyl groups. The position of these substituents dictates the electron density distribution on the aromatic ring and the accessibility of the formyl group to nucleophiles.

Nucleophilic Addition: The aldehyde functional group is susceptible to nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is modulated by the position of the hydroxyl groups. In general, aldehydes are more reactive than ketones towards nucleophiles.[5] The presence of electron-donating hydroxyl groups can either increase or decrease the reactivity depending on their position relative to the aldehyde. For instance, a hydroxyl group in the ortho or para position can donate electron density through resonance, potentially decreasing the electrophilicity of the carbonyl carbon.

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The phenolic hydroxyl groups are also susceptible to oxidation, which is a key aspect of their antioxidant activity. The ease of oxidation of the hydroxyl groups is influenced by their relative positions, with ortho- and para-dihydroxy arrangements being particularly prone to oxidation to form quinone-type structures.

Electrophilic Aromatic Substitution: The hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. The inherent electron-rich nature of the dihydroxybenzaldehyde ring system makes it highly susceptible to electrophilic substitution reactions.

A theoretical study on the Biginelli reaction, a multicomponent reaction involving an aromatic aldehyde, indicated that 2,4-dihydroxybenzaldehyde exhibits lower reactivity compared to 4-hydroxybenzaldehyde.[6][7] This was attributed to the presence of the ortho-hydroxyl group, which increases the activation energy of the reaction.[6][7] This suggests that steric hindrance and electronic effects from the hydroxyl groups play a crucial role in the reactivity of these isomers.

Biological Activity: A Tale of Isomeric Differentiation

The subtle structural differences among dihydroxybenzaldehyde isomers translate into significant variations in their biological activities. This section compares their antioxidant and antimicrobial properties, highlighting the potential of this compound and its isomers in drug development.

Antioxidant Activity

The ability of phenolic compounds to scavenge free radicals is a cornerstone of their therapeutic potential. The antioxidant capacity of dihydroxybenzaldehydes is largely dependent on the position of the hydroxyl groups, which affects their ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical.

CompoundAntioxidant Activity (DPPH Assay)
2,3-DihydroxybenzaldehydeNoted for antioxidant properties[8]
2,4-DihydroxybenzaldehydeShown to reduce reactive oxygen species[8]
2,5-Dihydroxybenzaldehyde0.85 ± 0.04 (Trolox Equivalents)[8]
3,4-DihydroxybenzaldehydeHigh antioxidant activity[9]
3,5-DihydroxybenzaldehydeData not readily available[8]

Expert Insight: Isomers with ortho- or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde, are generally considered potent antioxidants.[8] This is attributed to the greater stability of the resulting radical through resonance. The methyl group in this compound may further enhance its antioxidant potential by increasing its lipophilicity and ability to interact with lipid-based free radicals.

Antimicrobial Activity

Dihydroxybenzaldehydes have demonstrated promising activity against a range of microbial pathogens. Their mechanism of action is thought to involve the disruption of cell membranes, inhibition of essential enzymes, and interference with quorum sensing.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
2,3-DihydroxybenzaldehydeStaphylococcus aureusMIC₅₀: 500 mg/L[10][11]
2,5-DihydroxybenzaldehydeStaphylococcus aureusMIC₅₀: 500 mg/L; MIC₉₀: 1000 mg/L[10][11]
3,4-DihydroxybenzaldehydeMethicillin-resistant S. aureus (MRSA)Active at 0.01 µg/mL[10]

Expert Insight: The antimicrobial efficacy of these isomers varies depending on the microbial species and the specific substitution pattern on the benzaldehyde ring. The potent activity of 3,4-dihydroxybenzaldehyde against MRSA highlights its potential as a lead compound for the development of new antibiotics. Further investigation into the antimicrobial spectrum of this compound is warranted.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

A common route to this compound involves the formylation of 2,5-dimethoxytoluene followed by demethylation. The following protocol is a synthesized procedure based on established methods.

G start Start: 2,5-Dimethoxytoluene vilsmeier Vilsmeier-Haack Formylation (POCl₃, N-methylformanilide) start->vilsmeier hydrolysis Hydrolysis (Aqueous Sodium Acetate) vilsmeier->hydrolysis intermediate 2,5-Dimethoxy-4-methylbenzaldehyde hydrolysis->intermediate demethylation Demethylation (e.g., BBr₃ or AlCl₃/NaI) intermediate->demethylation product Final Product: This compound demethylation->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Vilsmeier-Haack Formylation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine phosphorus oxychloride (POCl₃) and N-methylformanilide at room temperature and stir for approximately 40 minutes to form the Vilsmeier reagent.[12]

    • Slowly add 2,5-dimethoxytoluene to the Vilsmeier reagent.[12]

    • Heat the reaction mixture to 50°C and stir for 6 hours.[12]

  • Hydrolysis:

    • Cool the reaction mixture to room temperature and carefully hydrolyze by adding it to an aqueous solution of 10% sodium acetate.[12]

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).[12]

    • Combine the organic extracts and concentrate under reduced pressure to obtain the crude 2,5-dimethoxy-4-methylbenzaldehyde.

  • Demethylation:

    • Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath and slowly add a demethylating agent such as boron tribromide (BBr₃) or a mixture of aluminum trichloride (AlCl₃) and sodium iodide (NaI).

    • Allow the reaction to stir at a low temperature and then warm to room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with water or a dilute acid.

  • Purification:

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Comparative Solubility Determination

The following "shake-flask" method is a standard and reliable technique for determining the solubility of phenolic compounds in various solvents.[13]

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • In separate vials for each isomer and each solvent to be tested, add an excess amount of the solid dihydroxybenzaldehyde isomer to a known volume of the solvent (e.g., water, ethanol, acetone).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

    • Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the dihydroxybenzaldehyde isomer in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Prepare a calibration curve using standard solutions of known concentrations for each isomer to accurately determine the concentration in the sample.

  • Calculation:

    • Calculate the solubility of the isomer in the chosen solvent at the specified temperature, taking into account the dilution factor.

Comparative Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for evaluating the free radical scavenging activity of phenolic compounds.[8]

G start Prepare Stock Solutions (DPPH and Test Compounds) reaction Mix DPPH Solution with Test Compound Solutions (Various Concentrations) start->reaction incubation Incubate in the Dark (e.g., 30 minutes) reaction->incubation measurement Measure Absorbance (at ~517 nm) incubation->measurement calculation Calculate % Inhibition and IC₅₀ Value measurement->calculation

Caption: Workflow for the DPPH antioxidant activity assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of each dihydroxybenzaldehyde isomer and a positive control (e.g., Trolox or ascorbic acid) in methanol.

    • Prepare a series of dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of each dilution of the test compounds and the positive control to separate wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only methanol and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[8]

    • Plot the percentage of inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The dihydroxybenzaldehyde isomers, including the methylated derivative this compound, represent a fascinating class of compounds with a rich and varied chemical and biological profile. The subtle changes in the substitution pattern on the benzene ring lead to significant differences in their physicochemical properties, chemical reactivity, and biological activities. While 3,4-dihydroxybenzaldehyde is the most extensively studied isomer with well-documented antioxidant and antimicrobial properties, other isomers, including the subject of this guide, hold considerable promise for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage further comparative research into this versatile family of molecules.

References

A Comparative Guide to the Purity Assessment of Synthesized 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2,5-Dihydroxy-4-methylbenzaldehyde serves as a crucial building block in the synthesis of various pharmacologically active molecules. Consequently, a rigorous and comprehensive assessment of its purity is paramount. Impurities, which can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents, can have unintended and potentially harmful biological effects.[1][2]

Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established stringent guidelines for the control of impurities in drug substances.[2][3][4][5] The ICH Q3A guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, often as low as 0.05%.[3][6] This guide provides a comparative analysis of the principal analytical techniques used to establish the purity profile of synthesized this compound, offering field-proven insights into the causality behind experimental choices and protocols.

A Multi-Pronged Approach: Comparative Overview of Analytical Techniques

No single analytical method can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to ensure all potential impurities are identified and quantified. The primary methods for assessing the purity of a non-volatile organic molecule like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by traditional methods like melting point analysis.

Technique Primary Application Principle Strengths Limitations
HPLC-UV Quantitation of non-volatile organic impuritiesDifferential partitioning between a stationary and mobile phaseHigh sensitivity and precision for quantitative analysis; robust and reproducible.[7][8]Requires a chromophore for UV detection; structural identification is limited.
GC-MS Identification and quantitation of volatile/semi-volatile impuritiesSeparation by boiling point, followed by mass-based identificationExcellent for residual solvents and volatile by-products; high specificity from mass spectra.[9][10]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural confirmation and identification of major impuritiesAbsorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides definitive structural information; can quantify without impurity-specific standards.[11][12]Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret.
Melting Point Preliminary assessment of overall purityTemperature range over which a solid transitions to a liquidSimple, rapid, and inexpensive indicator of gross impurities.Non-specific; insensitive to small amounts of impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Expertise & Rationale: For a non-volatile and thermally stable compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity analysis. Its power lies in its ability to separate the target compound from closely related structural analogues and by-products with high resolution and sensitivity. The choice of a C18 column is based on its hydrophobic nature, which effectively retains the aromatic aldehyde and allows for separation based on subtle differences in polarity when using a polar mobile phase, such as a water/acetonitrile mixture.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample Accurately (approx. 1 mg/mL) B Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C E Inject Sample Solution C->E D System Suitability Test (SST) Inject Reference Standard D->E If SST Passes F Acquire Chromatogram (UV Detection at 254 nm) E->F G Integrate Peaks F->G H Calculate Purity (Area Percent Normalization) G->H I Generate Report H->I

Caption: Workflow for RP-HPLC purity assessment of this compound.

Detailed Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Phosphoric Acid in Water and Mobile Phase B as Acetonitrile. Filter both through a 0.45 µm filter. The acid is crucial for ensuring the hydroxyl groups are protonated, leading to sharper, more symmetrical peaks.

  • Standard and Sample Preparation:

    • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of 1.0 mg/mL.

    • Reference Standard Solution: Prepare a solution of a certified reference standard at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: A linear gradient from 70% Mobile Phase A / 30% Mobile Phase B to 30% A / 70% B over 20 minutes is a typical starting point to ensure elution of both polar and non-polar impurities.

  • System Suitability (Trustworthiness): Before sample analysis, inject the reference standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0. This self-validating step ensures the reliability of the analytical run.

  • Analysis and Calculation: Inject the sample solution. Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

Expertise & Rationale: While HPLC excels at non-volatile compounds, it is blind to highly volatile impurities such as residual solvents (e.g., toluene, ethyl acetate) used during synthesis and workup. GC-MS is the ideal complementary technique for this purpose. The sample is vaporized and separated based on boiling point in the GC column. The separated components then enter the mass spectrometer, where they are fragmented and identified based on their unique mass spectra, providing a high degree of certainty in identification.

Workflow for GC-MS Volatile Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in High Purity Solvent (e.g., Dichloromethane) B Add Internal Standard (for quantitation) A->B C Inject into GC B->C D Temperature Programmed Separation C->D E Elute to Mass Spectrometer D->E F Acquire Total Ion Chromatogram (TIC) and Mass Spectra E->F G Identify Peaks by Retention Time and Mass Spectrum F->G H Compare Spectra to NIST Library G->H I Quantify against Internal Standard G->I

Caption: Workflow for identifying volatile impurities using GC-MS.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized product (e.g., 50 mg) in a high-purity solvent like Dichloromethane (1 mL).

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm. This is a versatile, non-polar column suitable for a wide range of volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Hold at 40°C for 5 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program allows for the separation of highly volatile solvents at the beginning and less volatile impurities at the end.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230°C.

  • Data Interpretation: The resulting Total Ion Chromatogram (TIC) is examined for peaks other than the solvent. The mass spectrum of each impurity peak is compared against a reference library (e.g., NIST/Wiley) for positive identification.

¹H NMR Spectroscopy: The Final Word on Structure

Expertise & Rationale: ¹H NMR is an exceptionally powerful tool that provides an unambiguous confirmation of the compound's structure. For purity assessment, its key advantage is that the signal intensity (integral) is directly proportional to the number of protons giving rise to that signal. This allows for the detection and, with an internal standard, quantification of impurities without needing to isolate them. The presence of unexpected signals or integral ratios that do not align with the proposed structure are clear indicators of impurities.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the hydroxyl groups well) in a 5 mm NMR tube.[11]

  • Internal Standard: Add a small amount of an internal standard like Tetramethylsilane (TMS) to reference the chemical shift to 0 ppm.

  • Spectrometer Setup and Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the raw data (FID) with a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift using the TMS peak.

    • Integrate all peaks.

    • Expected Spectrum: The ¹H NMR spectrum of this compound should show characteristic signals: an aldehyde proton singlet (~9.5-10.5 ppm), two aromatic proton singlets, two hydroxyl proton broad singlets, and a methyl proton singlet (~2.0-2.5 ppm).[13] The integration of these peaks should correspond to a 1:1:1:1:1:3 proton ratio. Any deviation indicates the presence of an impurity.

Summary of a Multi-Technique Purity Assessment

A comprehensive purity certificate for a batch of synthesized this compound would integrate the findings from these orthogonal methods.

Hypothetical Batch Analysis Data:

Analysis Method Parameter Result Interpretation
RP-HPLC Purity (Area %)99.7%High purity with respect to non-volatile organic impurities.
Known Impurity 10.12%An identified impurity is present above the reporting threshold (0.05%).
Unknown Impurity0.08%An unidentified impurity is present and requires structural elucidation.
GC-MS Residual Toluene< 0.01%Solvent level is well below typical ICH limits (e.g., 890 ppm).
Other VolatilesNot DetectedNo other significant volatile impurities are present.
¹H NMR Structural ConsistencyConformsThe spectrum is consistent with the structure of this compound.
Impurity SignalsMinor signals observed, consistent with ~0.3% impurity level.Corroborates the HPLC findings.
Melting Point Range121-123 °CA sharp melting range close to the literature value suggests high overall purity.

Conclusion

The purity assessment of a synthesized compound like this compound is a rigorous, multi-faceted process that underpins its suitability for research and drug development. A scientifically sound evaluation cannot rely on a single technique but must integrate the quantitative power of chromatography (HPLC) with the definitive structural identification capabilities of spectroscopy (NMR, MS). This orthogonal approach, grounded in the principles of regulatory guidelines from bodies like the ICH and USP, ensures a comprehensive understanding of the impurity profile, thereby guaranteeing the quality, safety, and reliability of the synthesized material.

References

A Comparative Crystallographic Guide to 2,5-Dihydroxy-4-methylbenzaldehyde Derivatives for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement within a crystalline solid, providing unequivocal insights that drive modern medicinal chemistry. This guide offers an in-depth comparative analysis of the X-ray crystallographic data of 2,5-dihydroxy-4-methylbenzaldehyde and its derivatives. By examining the subtle yet significant structural variations between the parent aldehyde and its derivative forms, we can better understand the structure-property relationships that are critical for the design of novel therapeutic agents.

The strategic placement of hydroxyl and methyl groups on the benzaldehyde scaffold provides a unique platform for generating a diverse library of derivatives, such as Schiff bases and hydrazones. These modifications can profoundly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall molecular conformation, all of which are key determinants of biological activity. In the following sections, we will explore the crystallographic landscapes of 2,5-dihydroxybenzaldehyde and two of its derivatives, a thiosemicarbazone and a hydrazone, supported by detailed experimental protocols and structural analyses.

Comparative Crystallographic Analysis

The crystallographic data presented below highlights the structural diversity that can be achieved through derivatization of the parent 2,5-dihydroxybenzaldehyde molecule. These differences in crystal packing and intermolecular interactions are fundamental to understanding the solid-state properties and potential bioavailability of these compounds.

Parameter2,5-Dihydroxybenzaldehyde[1][2]2,5-Dihydroxybenzaldehyde 4-Methylthiosemicarbazone[3][4]N'-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide
Chemical Formula C₇H₆O₃C₉H₁₁N₃O₂SC₁₅H₁₄N₂O₄
Crystal System OrthorhombicTriclinicMonoclinic
Space Group P2₁2₁2₁P-1P2₁/c
a (Å) 6.7544(7)5.9932(4)13.333(2)
b (Å) 8.2240(9)8.5207(6)7.316(1)
c (Å) 11.4040(13)10.3272(6)13.738(2)
α (°) 9078.552(4)90
β (°) 9074.181(4)94.742(2)
γ (°) 9081.743(4)90
Volume (ų) 633.47(12)495.06(6)1335.5(3)
Z 424
Temperature (K) 173(2)100(2)298

In-Depth Structural Insights

The variation in crystal systems and space groups among the parent aldehyde and its derivatives underscores the significant impact of functionalization on the solid-state arrangement of these molecules.

2,5-Dihydroxybenzaldehyde: The parent molecule crystallizes in the orthorhombic space group P2₁2₁2₁, indicating a chiral packing arrangement.[2] Its structure is characterized by a network of intermolecular hydrogen bonds involving the hydroxyl groups and the carbonyl oxygen, leading to a highly ordered and stable crystalline lattice.[2]

2,5-Dihydroxybenzaldehyde 4-Methylthiosemicarbazone: The introduction of the 4-methylthiosemicarbazone moiety results in a shift to the triclinic crystal system (P-1). This derivative exhibits a more complex hydrogen bonding network, with the additional nitrogen and sulfur atoms of the thiosemicarbazone group participating in intermolecular interactions.[3][4] This leads to the formation of supramolecular chains and sheets within the crystal lattice, a common feature in such derivatives that can influence solubility and dissolution rates.[3]

N'-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide: This larger hydrazone derivative crystallizes in the monoclinic P2₁/c space group. The presence of an additional aromatic ring and hydroxyl group further complicates the hydrogen bonding patterns, creating a robust three-dimensional network. The dihedral angle between the two benzene rings is a critical parameter in determining the overall molecular conformation and its potential to interact with biological targets.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following detailed protocols for the synthesis, crystallization, and X-ray diffraction analysis are provided.

Synthesis and Crystallization of 2,5-Dihydroxybenzaldehyde 4-Methylthiosemicarbazone

Synthesis:

  • In a round-bottom flask, dissolve 1.0 mmol of 2,5-dihydroxybenzaldehyde in 20 mL of absolute ethanol.

  • Add a stoichiometric equivalent (1.0 mmol) of 4-methylthiosemicarbazide to the solution.

  • Reflux the mixture with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

Crystallization for X-ray Diffraction: High-quality single crystals suitable for X-ray analysis can be obtained by slow evaporation of the solvent from the reaction mixture.[3]

  • After the synthesis reaction, filter the hot solution to remove any particulate matter.

  • Allow the filtrate to stand undisturbed in a loosely covered beaker at room temperature.

  • Slow evaporation of the ethanol over several days should yield well-formed crystals.

Synthesis and Crystallization of N'-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide

Synthesis:

  • Dissolve 1 mmol of 2,5-dihydroxybenzaldehyde and 1 mmol of 2-hydroxy-3-methylbenzohydrazide in 50 ml of methanol in a suitable flask.

  • Stir the mixture at room temperature for 1 hour.

  • Filter the mixture to remove any impurities.

Crystallization for X-ray Diffraction:

  • Allow the filtrate from the synthesis to stand at room temperature.

  • Single crystals suitable for X-ray diffraction will form after a few days.

General Protocol for Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for the characterization of small molecule crystals.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Visualizing Intermolecular Interactions

The nature and pattern of intermolecular interactions, particularly hydrogen bonds, are critical in determining the crystal packing and, consequently, the physicochemical properties of the material.

Figure 2: A conceptual representation of the different hydrogen bonding motifs.

Conclusion and Future Directions

This comparative guide demonstrates that subtle modifications to the 2,5-dihydroxybenzaldehyde core can lead to significant changes in the resulting crystal structures. The choice of derivative—be it a thiosemicarbazone, a hydrazone, or another Schiff base—directly influences the intermolecular forces at play, which in turn dictate the solid-state properties of the compound. For drug development professionals, a thorough understanding of these crystallographic variations is essential for optimizing lead compounds, controlling polymorphism, and ultimately, developing safe and effective therapeutics. Future work should aim to expand the library of crystallographically characterized this compound derivatives to build a more comprehensive structure-property relationship database.

References

A Researcher's Guide to the Comparative Reactivity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, a nuanced understanding of how substituents on an aromatic ring dictate the reactivity of a functional group is paramount. This guide provides an in-depth, objective comparison of the reactivity of substituted benzaldehydes, moving beyond mere observation to elucidate the underlying electronic and steric principles. The experimental data and detailed protocols furnished herein are designed to empower you to optimize reaction conditions, elucidate mechanisms, and rationally design novel molecular entities.

The Electronically Tunable Nature of the Aldehyde: A Tale of Induction and Resonance

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of its carbon atom. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They pull electron density away from the benzene ring and, by extension, from the carbonyl carbon. This inductive effect, and in some cases resonance, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, benzaldehydes bearing EWGs are generally more reactive towards nucleophiles.[1][2]

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and methyl (-CH₃) are EDGs. They donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon. This deactivation makes the aldehyde less reactive towards nucleophiles.[3][4]

This interplay of electronic effects can be quantitatively described by the Hammett equation , log(k/k₀) = σρ, which provides a linear free-energy relationship between reaction rates (k) of substituted derivatives and a reference reaction (k₀).[5][6][7] The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[8] A positive ρ value signifies that the reaction is accelerated by EWGs.[5]

To illustrate these principles, we will delve into a comparative study of the oxidation of various substituted benzaldehydes, a reaction whose kinetics are well-documented and highly sensitive to the electronic nature of the substituents.

Visualizing Electronic Influence

The following diagram illustrates the impact of electron-donating and electron-withdrawing groups on the electrophilicity of the carbonyl carbon in substituted benzaldehydes.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO2, -CN, -Cl Benzaldehyde_EWG Substituted Benzaldehyde EWG->Benzaldehyde_EWG Inductive/Resonance Withdrawal Carbonyl_EWG More Electrophilic Carbonyl Carbon Benzaldehyde_EWG->Carbonyl_EWG Reactivity_EWG Increased Reactivity towards Nucleophiles Carbonyl_EWG->Reactivity_EWG EDG e.g., -OCH3, -CH3 Benzaldehyde_EDG Substituted Benzaldehyde EDG->Benzaldehyde_EDG Inductive/Resonance Donation Carbonyl_EDG Less Electrophilic Carbonyl Carbon Benzaldehyde_EDG->Carbonyl_EDG Reactivity_EDG Decreased Reactivity towards Nucleophiles Carbonyl_EDG->Reactivity_EDG

Caption: Electronic effects of substituents on benzaldehyde reactivity.

Experimental Investigation: Kinetic Analysis of Oxidation

To provide a tangible comparison of reactivity, we will focus on the oxidation of a series of para-substituted benzaldehydes using Benzyltrimethylammonium fluorochromate (BTMAFC) as the oxidizing agent. The kinetics of this reaction can be conveniently monitored spectrophotometrically, allowing for the determination of second-order rate constants, which serve as a direct measure of reactivity.[9]

Experimental Protocol: Kinetic Measurement of Oxidation

This protocol outlines a general procedure for determining the rate of oxidation of substituted benzaldehydes with BTMAFC.[9]

Materials:

  • Substituted benzaldehydes (e.g., p-NO₂, p-CN, p-Cl, p-H, p-CH₃, p-OCH₃)

  • Benzyltrimethylammonium fluorochromate (BTMAFC)

  • Acetic acid (purified)

  • Perchloric acid

  • Distilled water

  • UV-Vis Spectrophotometer with a thermostated cuvette holder

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of BTMAFC in a 50% (v/v) acetic acid-water mixture.

    • Prepare individual stock solutions of each substituted benzaldehyde in the same solvent system.

    • Prepare a solution of perchloric acid in the same solvent system to act as a catalyst.

  • Kinetic Run:

    • The reactions are conducted under pseudo-first-order conditions, with a large excess of the benzaldehyde relative to the BTMAFC.

    • In a thermostated cuvette, pipette the required volumes of the benzaldehyde solution and the perchloric acid solution.

    • Initiate the reaction by adding the BTMAFC solution and start the timer simultaneously.

    • Monitor the decrease in absorbance of BTMAFC at its λmax over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(Absorbance) versus time.

    • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the benzaldehyde (k₂ = k_obs / [Benzaldehyde]).

Workflow for Kinetic Analysis

The following diagram outlines the experimental workflow for the kinetic analysis of the oxidation of substituted benzaldehydes.

G start Start prep_solutions Prepare Stock Solutions (Benzaldehydes, BTMAFC, Perchloric Acid) start->prep_solutions thermostat Thermostat Cuvette with Benzaldehyde & Perchloric Acid prep_solutions->thermostat initiate Initiate Reaction (Add BTMAFC) thermostat->initiate monitor Monitor Absorbance vs. Time initiate->monitor plot Plot ln(Absorbance) vs. Time monitor->plot calculate_k_obs Calculate k_obs (from slope) plot->calculate_k_obs calculate_k2 Calculate k2 (k2 = k_obs / [Aldehyde]) calculate_k_obs->calculate_k2 end End calculate_k2->end

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2,5-Dihydroxy-4-methylbenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method validation, offering not just protocols but the scientific rationale behind them. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, presenting a logical, data-driven framework for selecting the most appropriate technique for your application.

Introduction: The Analytical Imperative for this compound

This compound is a phenolic aldehyde with a molecular structure that lends itself to a variety of analytical challenges and opportunities. As a potential intermediate in pharmaceutical synthesis or a component in complex matrices, its accurate quantification is paramount for quality control, process optimization, and regulatory compliance. The validation of an analytical procedure is the critical process of demonstrating that it is suitable for its intended purpose[1][2]. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for evaluating key validation characteristics[3][4].

Our objective is to move beyond a simple recitation of methods. We will dissect the "why" behind each procedural step, enabling you to build robust, self-validating systems for your analytical needs.

Physicochemical Properties and Analytical Considerations

Understanding the analyte is the first step in developing a robust analytical method.

  • Structure: C₈H₈O₃

  • Molecular Weight: 152.15 g/mol

  • Key Features: The molecule possesses a benzene ring with two hydroxyl (-OH) groups, a methyl (-CH₃) group, and an aldehyde (-CHO) group. The phenolic hydroxyl groups make the molecule polar and susceptible to oxidation. The aldehyde group is reactive, and the aromatic ring provides a strong chromophore for UV detection.

  • Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile.

  • Volatility: Due to the polar hydroxyl groups, the compound has low volatility, which is a critical consideration for Gas Chromatography.

These properties dictate our choice of analytical techniques. The strong UV absorbance makes HPLC with UV detection and direct UV-Vis spectrophotometry highly viable. The low volatility necessitates a derivatization step for successful GC analysis.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a balance of specificity, sensitivity, accuracy, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) is often the gold standard for such analytes, alternative methods like Gas Chromatography (GC) and UV-Vis Spectrophotometry offer distinct advantages in specific contexts.

Below is a summary of the primary methods discussed in this guide.

Method Principle Primary Advantages Primary Limitations
RP-HPLC-UV Differential partitioning between a non-polar stationary phase and a polar mobile phase.High specificity, accuracy, and precision. Capable of separating impurities.Higher cost and complexity compared to UV-Vis.
GC-FID (with Derivatization) Partitioning of volatile compounds between a stationary phase and an inert carrier gas.High resolution and sensitivity for volatile compounds.Requires a derivatization step for polar analytes, adding complexity and potential for error.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte's chromophore at a specific wavelength.Rapid, simple, and cost-effective.Low specificity; susceptible to interference from other UV-absorbing compounds in the matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is arguably the most powerful and widely used technique for the analysis of phenolic compounds[5][6][7][8]. Its ability to separate the analyte of interest from a complex mixture provides unparalleled specificity.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is the workhorse for RP-HPLC. The octadecylsilane bonded to silica provides a non-polar surface that retains the moderately polar this compound through hydrophobic interactions.

  • Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic modifier (like acetonitrile or methanol) is used. The organic modifier is the "strong" solvent that elutes the analyte from the column. Acidification of the mobile phase (e.g., with 0.1% phosphoric acid) is crucial. This suppresses the ionization of the phenolic hydroxyl groups, ensuring a single, non-ionized form of the analyte, which results in sharper, more symmetrical peaks and reproducible retention times.

  • Detection: The aromatic ring and carbonyl group of the aldehyde create a strong chromophore. A UV detector set at the wavelength of maximum absorbance (λmax), typically around 280-310 nm for this class of compounds, provides excellent sensitivity.

Experimental Workflow: HPLC Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification A Prepare Mobile Phase (e.g., ACN:Water with 0.1% H3PO4) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution of Analyte in Methanol C Create Calibration Standards (Serial Dilution) B->C F Inject Standards & Sample C->F D Prepare Sample Solution (Dissolve & Filter) D->F E->F G Acquire Chromatographic Data (Peak Area vs. Retention Time) F->G H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Check Linearity (r² > 0.995) H->I J Determine Analyte Concentration in Sample H->J K Perform Validation Studies (Accuracy, Precision, etc.) J->K

Caption: Experimental workflow for validating this compound by HPLC.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% phosphoric acid) in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm (This should be empirically determined by scanning a standard solution).

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

    • From the stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte.

    • Dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the standard. The analyte peak should be well-resolved with no interference at its retention time.

    • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995[3].

    • Accuracy: Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision:

      • Repeatability (Intra-day): Inject one sample concentration six times. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds[9]. Due to the polar hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. A crucial derivatization step is required to make it "GC-amenable".

Causality Behind Experimental Choices
  • Derivatization: Silylation is the most common derivatization technique for compounds with active hydrogens (like those in hydroxyl groups)[10][11]. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), replaces the acidic protons on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This reaction increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms) is ideal. These columns separate compounds primarily based on their boiling points. The derivatized analyte, being less polar, will interact well with this type of stationary phase.

  • Detector: A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds. It offers high sensitivity and a wide linear range, making it excellent for quantification.

Experimental Workflow: GC Derivatization and Analysis

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_validation Validation A Prepare Analyte Standards and Samples in Aprotic Solvent B Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) A->B C Heat Reaction Mixture (e.g., 70°C for 30 min) B->C D Cool to Room Temperature C->D E Inject Derivatized Solution D->E F Separation on Capillary Column E->F G Detection by FID F->G H Acquire Chromatogram G->H I Generate Calibration Curve H->I J Quantify Derivatized Analyte I->J K Validate Method (Linearity, Accuracy, Precision) J->K

Caption: Workflow for GC analysis of this compound via derivatization.

Detailed Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Derivatization Procedure:

    • Accurately weigh the standard or sample into a reaction vial.

    • Add an appropriate volume of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Quantification: Follow the same validation principles (Linearity, Accuracy, Precision, etc.) as outlined for the HPLC method, using the derivatized standards and samples. An internal standard method is often preferred in GC to account for injection variability.

UV-Vis Spectrophotometry

This technique offers a rapid and straightforward method for quantification, particularly in matrices where interfering substances are minimal[12][13]. It relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

Causality Behind Experimental Choices
  • Solvent: A UV-transparent solvent that fully dissolves the analyte is required. Methanol or ethanol are common choices.

  • Analytical Wavelength (λmax): To maximize sensitivity and minimize deviations from Beer's Law, the wavelength of maximum absorbance (λmax) must be used. This is determined by scanning a solution of the analyte across the UV spectrum (e.g., 200-400 nm).

  • Limitations: The primary drawback is the lack of specificity[12]. Any other compound in the sample matrix that absorbs at or near the λmax of the analyte will lead to erroneously high results. Therefore, this method is best suited for the analysis of pure or nearly pure substances.

Detailed Experimental Protocol: UV-Vis
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: HPLC-grade methanol.

  • Procedure:

    • Determine λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.

    • Prepare Standards: Prepare a 100 µg/mL stock solution in methanol. From this, create a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL).

    • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax, using methanol as a blank. Plot absorbance vs. concentration. The curve should be linear with an r² ≥ 0.995.

    • Sample Analysis: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

Performance Comparison and Validation Data

The following table summarizes the typical performance characteristics expected for each validated method. These values are representative and should be established for each specific application and laboratory.

Validation Parameter RP-HPLC-UV GC-FID (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Separates analyte from impurities)High (Good chromatographic separation)Low (Prone to interference)
Linearity (r²) ≥ 0.998≥ 0.998≥ 0.995
Range (Typical) 1 - 100 µg/mL1 - 100 µg/mL1 - 15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0% (matrix dependent)
Precision (%RSD) < 2.0%< 3.0%< 5.0%
LOD (Typical) ~0.1 µg/mL~0.2 µg/mL~0.5 µg/mL
LOQ (Typical) ~0.3 µg/mL~0.6 µg/mL~1.5 µg/mL
Analysis Time ~10-15 min per sample~20-30 min per sample (plus derivatization)~2 min per sample
Robustness HighModerate (sensitive to derivatization conditions)Moderate (sensitive to pH, solvent)
Method Selection Logic

The choice of method is dictated by the analytical objective.

Method_Selection Start What is the Analytical Goal? Impurity Impurity Profiling or Stability Indicating Assay? Start->Impurity High Specificity Needed Quant Quantification of Known Pure Substance? Start->Quant Simple Quantification Volatile Analysis of Volatile Byproducts? Start->Volatile Trace Volatiles HPLC Use RP-HPLC-UV Impurity->HPLC Quant->HPLC Higher Accuracy Needed UVVis Consider UV-Vis (for speed and simplicity) Quant->UVVis GC Use GC-FID (with derivatization) Volatile->GC

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion and Recommendations

The validation of analytical methods for this compound requires a systematic approach grounded in the principles of specificity, accuracy, and precision.

  • For routine quality control, stability studies, and impurity profiling , where specificity is non-negotiable, RP-HPLC-UV is the unequivocally recommended method . Its ability to resolve the analyte from degradation products and synthetic precursors ensures the generation of reliable and defensible data.

  • For applications involving the analysis of volatile impurities or when HPLC is unavailable , GC-FID with a silylation derivatization step is a robust alternative . While the sample preparation is more involved, the technique provides excellent resolution and sensitivity.

  • For rapid, high-throughput screening of relatively pure samples , UV-Vis spectrophotometry is a valuable tool . Its simplicity and speed are significant advantages, but its use must be justified by a thorough understanding of the sample matrix to avoid interference-related inaccuracies.

Ultimately, every protocol described herein is a self-validating system. By understanding the causality behind the experimental choices and rigorously evaluating the method against ICH performance characteristics, researchers can ensure that their analytical data is trustworthy, authoritative, and fit for its intended purpose.

References

Safety Operating Guide

Navigating the Disposal of 2,5-Dihydroxy-4-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of laboratory chemicals is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the responsible disposal of 2,5-Dihydroxy-4-methylbenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety data and regulatory guidelines to provide a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a substituted aromatic aldehyde. Based on data from structurally similar compounds, it should be handled with care.

Key Hazards:

  • Harmful if swallowed: May cause gastrointestinal irritation.[1][2][3]

  • Causes skin irritation: Prolonged or repeated contact can lead to dermatitis.[1][2][4]

  • Causes serious eye irritation: Direct contact can result in significant eye damage.[1][2][4]

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[2][4][5]

It is also important to note that this compound is air-sensitive and should be stored under an inert atmosphere.[2][4][6]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any capacity, including preparation for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[5][7]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.[1][5]
Body Protection Laboratory coat.Protects clothing and skin from accidental contamination.[6]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[5][7]Minimizes the risk of inhaling irritating dust or vapors.[5]

Spill Management Protocol

Accidents can happen, but with a clear protocol, they can be managed safely and effectively.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity.

  • If a significant amount is spilled, evacuate the immediate area.

  • Ensure the area is well-ventilated to disperse any airborne dust.[7]

Step 2: Contain the Spill

  • For solid spills, carefully sweep up the material to avoid generating dust.[7]

  • For solutions, absorb the spill with an inert material like vermiculite, dry sand, or earth.[8]

Step 3: Collect and Package

  • Place the collected material into a suitable, labeled container for hazardous waste.[7]

  • Do not add water to the spilled solid, as this could create a solution that is harder to contain.

Step 4: Decontaminate

  • Clean the spill area thoroughly with soap and water.[6]

  • Wash any contaminated clothing before reuse.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][9][10]

Workflow for Proper Disposal

cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase A 1. Identify Waste Stream (Solid, Solution, Contaminated materials) B 2. Select Appropriate Waste Container (Chemically compatible, sealable) A->B C 3. Label Container Clearly ('Hazardous Waste', full chemical name, date) B->C D 4. Transfer Waste to Container (Use a fume hood, wear full PPE) C->D E 5. Segregate from Incompatibles (e.g., strong oxidizing agents, strong bases) D->E F 6. Store in Designated Satellite Accumulation Area (SAA) E->F G 7. Arrange for Pickup (Contact institutional Environmental Health & Safety) F->G H 8. Professional Disposal (Transport to a licensed hazardous waste facility) G->H

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Identification and Segregation :

    • Determine if the waste is pure this compound, a solution, or contaminated materials (e.g., paper towels, gloves).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Aldehydes should be segregated from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Container Selection and Labeling :

    • Choose a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[9][11]

    • Label the container clearly and accurately with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[12]

  • Accumulation and Storage :

    • Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the control of laboratory personnel and away from drains or sources of ignition.[13]

    • Ensure the container remains closed except when adding waste.[13]

  • Final Disposal :

    • Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.

    • The waste will then be transported to a licensed and approved waste disposal facility for proper treatment and disposal, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[9][11]

Regulatory Framework

The disposal of hazardous chemical waste is governed by strict regulations to protect both human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[9][11] Academic laboratories may be subject to the specific regulations outlined in 40 CFR Part 262, Subpart K.[14][15]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[16] This includes proper handling and emergency procedures.

By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within your institution. Always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of 2,5-Dihydroxy-4-methylbenzaldehyde. As laboratory professionals, our primary responsibility is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a deep, intuitive understanding of safe chemical handling.

Hazard Assessment: Understanding the "Why" Behind the "How"

This compound is an aromatic aldehyde that demands careful handling due to its specific hazard profile. A thorough risk assessment is the foundational step before any bench work commences.[1] Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[2][3]

  • Respiratory Irritation (Category 3): Inhalation of the dust or powder can irritate the respiratory system.[2][3]

  • Skin Sensitization (Category 1): This is a critical consideration. Repeated or prolonged contact may lead to an allergic skin reaction, where subsequent exposures to even minute amounts can trigger a significant response.[2][3]

Understanding these hazards dictates our choice of Personal Protective Equipment (PPE). The goal is to establish an unbroken barrier between the chemical and your body, preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).

Core Personal Protective Equipment (PPE) Requirements

Adherence to PPE requirements is non-negotiable.[1] The following equipment establishes the minimum standard for safely handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile GlovesNitrile provides excellent protection against a wide range of chemicals. Always inspect gloves for tears or pinholes before use.[4][5] For prolonged tasks, consider double-gloving. Use proper glove removal technique to avoid contaminating your skin.[6]
Eye Protection Chemical Safety GogglesStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against airborne powder and accidental splashes.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles.[6]
Body Protection Fully-Buttoned Laboratory CoatA lab coat made of appropriate material protects your skin and personal clothing from contamination.[4] It should be kept clean and laundered separately from personal clothing.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[4][5]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Experimental Workflow: From Preparation to Disposal

This workflow diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A 1. Conduct Risk Assessment (Review SDS) B 2. Prepare Workspace (Fume Hood, Spill Kit) A->B C 3. Don Required PPE (Goggles, Gloves, Coat) B->C D 4. Weigh/Handle Chemical (In Fume Hood) C->D E 5. Decontaminate Surfaces & Glassware D->E F 6. Segregate Waste (Solid, Liquid, PPE) E->F G 7. Doff PPE Correctly F->G H 8. Dispose of Waste (Follow Institutional Policy) G->H

Caption: Workflow for handling this compound.

Protocol for Handling Solid this compound
  • Preparation: Designate a work area within a certified chemical fume hood.[4] Ensure a chemical spill kit is accessible.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves as detailed in the table above.

  • Handling:

    • Perform all manipulations, including weighing and transferring the solid, within the fume hood to contain any airborne dust.[4]

    • Use a spatula for transfers. Avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly.

  • Decontamination: After handling, wipe down the spatula, balance, and any surfaces in the fume hood that may be contaminated.

  • Waste Segregation:

    • Dispose of any contaminated weigh paper or consumables in a dedicated solid waste container.

    • Contaminated gloves should be removed and disposed of in the appropriate waste stream.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6][8]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For a large spill, evacuate the area and consult your institution's emergency procedures.

  • Assess the Spill: Ensure you have the correct PPE before attempting cleanup. For a significant powder spill, respiratory protection may be necessary.

  • Containment & Cleanup:

    • For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[2][3]

    • Do not use water to clean up the initial spill as this may spread contamination.

    • Once the bulk material is removed, decontaminate the area with an appropriate solvent and absorbent pads.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[2][3]

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step to ensure safety.

  • Unused Chemical: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not pour down the drain.[4]

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated consumables should be collected in a designated hazardous waste container.

  • Empty Containers: The original chemical container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

By internalizing the rationale behind these protocols, you transition from merely following rules to actively practicing a culture of safety. This approach is the hallmark of a trustworthy and expert scientific professional.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.